Edaravone

Catalog No.
S526867
CAS No.
89-25-8
M.F
C10H10N2O
M. Wt
174.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Edaravone

CAS Number

89-25-8

Product Name

Edaravone

IUPAC Name

5-methyl-2-phenyl-4H-pyrazol-3-one

Molecular Formula

C10H10N2O

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

QELUYTUMUWHWMC-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C1)C2=CC=CC=C2

solubility

less than 1 mg/mL at 73° F (NTP, 1992)
<1 mg/mL
SOL IN HOT WATER & HOT ALCOHOL; SLIGHTLY SOL IN BENZENE; INSOL IN PETROLEUM ETHER
25.4 [ug/mL]

Synonyms

1 Phenyl 3 methyl 5 pyrazolone, 1-phenyl-3-methyl-5-pyrazolone, 3 Methyl 1 phenyl 2 pyrazolin 5 one, 3-methyl-1-phenyl-2-pyrazolin-5-one, edarabone, edaravone, MCI 186, MCI-186, MCI186, norantipyrine, norphenazone, phenylmethylpyrazolone, Radicava

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=CC=C2

The exact mass of the compound Edaravone is 174.0793 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 73° f (ntp, 1992)<1 mg/mlsol in hot water & hot alcohol; slightly sol in benzene; insol in petroleum ether25.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758622. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Pyrazolones - Antipyrine. It belongs to the ontological category of pyrazolone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Guide: Edaravone Blood-Brain Barrier Permeability and Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger that has gained significant attention in neurological therapeutics due to its ability to penetrate the blood-brain barrier (BBB) and exert neuroprotective effects. Initially approved for the treatment of acute ischemic stroke in Japan in 2001, its therapeutic indications have expanded to include amyotrophic lateral sclerosis (ALS) in several countries. The clinical utility of this compound in central nervous system disorders stems from its dual capacity to directly neutralize reactive oxygen species while also modulating BBB permeability to facilitate its own brain delivery. This technical guide comprehensively reviews the pharmacokinetic properties of this compound, its BBB penetration capabilities, formulation strategies to enhance its cerebral delivery, molecular mechanisms of action, and relevant experimental methodologies for evaluation.

The therapeutic significance of this compound in neurological disorders is particularly notable given the challenges associated with BBB penetration for neuroprotective agents. Unlike many neurotherapeutics that struggle to achieve therapeutic concentrations in the brain parenchyma, this compound possesses relatively favorable brain penetration properties that can be further enhanced through various formulation strategies. Recent advances in nanomedicine have demonstrated that encapsulation of this compound in targeted delivery systems can significantly improve its cerebral bioavailability, thereby amplifying its neuroprotective efficacy while potentially reducing systemic exposure and associated adverse effects. This guide synthesizes current scientific evidence from preclinical and clinical studies to provide researchers and drug development professionals with a comprehensive resource on this compound's BBB permeability and pharmacokinetic characteristics.

This compound Pharmacokinetic Profile

This compound demonstrates rapid systemic clearance and a relatively short elimination half-life, necessitating specific dosing strategies to maintain therapeutic concentrations. Following intravenous administration, this compound exhibits triexponential decline characteristics, consistent with a three-compartment model. Population pharmacokinetic analyses have revealed no clinically relevant differences in this compound pharmacokinetics based on race, sex, weight, or age, supporting its consistent pharmacokinetic profile across diverse patient populations [1]. The comparable exposure between Japanese and Caucasian populations is particularly noteworthy for global drug development efforts.

Table 1: Key Pharmacokinetic Parameters of this compound

Parameter Value Conditions Reference
Half-life 5.4 minutes IV injection in healthy volunteers [2]
Dosing regimen 30 mg twice/day/person Standard clinical dose for ALS [2]
Model structure Three-compartment with Michaelis-Menten plus linear elimination Population PK model [1]
Race effect 26% increase in V2 for Caucasian vs. Japanese Population PK analysis [1]
Cmax after infusion ~1000 ng/mL 60 mg IV over 60 min [3]
Bioequivalence SL 60 mg comparable to IV 60 mg Modeling and simulation [3]

Alternative administration routes are being explored to overcome the limitations of frequent intravenous dosing. Pharmacokinetic modeling and simulation studies support the feasibility of demonstrating bioequivalence between a 60 mg sublingual tablet and the currently approved 60 mg intravenous infusion over 60 minutes [3]. This alternative delivery approach could significantly enhance patient convenience and expand treatment options, particularly for chronic conditions like ALS that require prolonged therapy. The development of novel formulations with improved pharmacokinetic profiles represents an active area of this compound research, with the goal of optimizing its therapeutic index for neurological applications.

Blood-Brain Barrier Permeability and Protection

BBB Crossing and Cerebral Uptake

This compound possesses inherent BBB permeability capabilities that enable it to reach therapeutic concentrations in the brain parenchyma. As a small molecule with relatively favorable brain penetration properties, this compound can traverse the endothelial cell layer that constitutes the BBB through both paracellular and transcellular pathways. However, its short circulation half-life and rapid systemic clearance limit the extent of cerebral uptake, prompting the development of advanced delivery strategies to enhance brain concentrations [2]. Research has demonstrated that the BBB represents both a potential barrier and a therapeutic target for this compound, as the drug can modulate BBB function in pathological conditions.

Quantitative studies using HPLC analysis have confirmed that strategically designed formulations can significantly enhance this compound delivery to brain tissue. Specifically, This compound-encapsulated agonistic micelles (EDV-AM) demonstrated superior brain accumulation compared to free this compound following intravenous administration in experimental models [2]. This enhanced delivery correlated with improved therapeutic outcomes in ischemic stroke models, underscoring the relationship between cerebral uptake and neuroprotective efficacy. Magnetic resonance imaging (MRI) studies further confirmed that the micellar formulation more rapidly salvaged ischemic tissue than free this compound, providing visual confirmation of the functional benefits associated with improved brain delivery [2].

BBB Protective Effects

Beyond its ability to cross the BBB, this compound demonstrates significant protective effects on BBB integrity under pathological conditions. In experimental cerebral infarction models, this compound treatment resulted in significantly reduced BBB permeability compared to untreated controls, as measured by Evans blue extravasation [4]. This protective effect exhibited a dose-dependent relationship, with higher this compound doses providing greater preservation of BBB function. The mechanism underlying this protection involves the activation of the NRF-2/HO-1 signaling pathway, a crucial cellular defense system that enhances the integrity and stability of the BBB during ischemic insult [4].

In subarachnoid hemorrhage models, the combination drug This compound dexborneol (EDB) demonstrated even greater BBB protection than this compound monotherapy [5]. This enhanced effect is attributed to the complementary actions of its components: this compound provides direct free radical scavenging activity, while dexborneol, a bicyclic monoterpenoid, helps preserve tight junction proteins and BBB integrity [5]. The multi-targeted approach of EDB resulted in reduced Evans blue extravasation, decreased brain water content, and improved neurological outcomes, highlighting the therapeutic potential of targeting multiple pathways involved in BBB dysfunction. Similar BBB protective effects were observed in intracerebral hemorrhage models, where intranasal this compound administration preserved BBB integrity and improved functional outcomes [6].

Formulation Strategies for Enhanced Brain Delivery

Agonistic Micelles and Targeted Nanocarriers

Nanocarrier-based delivery systems represent a promising approach to enhance this compound's brain penetration while addressing its pharmacokinetic limitations. The This compound-encapsulated agonistic micelle (EDV-AM) system exemplifies this strategy through its sophisticated design that actively modulates BBB permeability [2]. These micelles consist of an amphiphilic copolymer (PEG-PLA) that self-assembles into nanospheres with approximately 20 nm diameter, optimally sized for brain uptake through compromised tight junctions in pathological conditions. The hydrophilic outer shell is modified with A2AR agonistic agents (CGS21680) that target the adenosine 2A receptors upregulated in brain capillaries of ischemic regions [2].

The mechanism of EDV-AM action involves a multi-step process: first, the systemic circulation delivers micelles to cerebral vasculature; second, the A2AR targeting moiety directs micelles to ischemic endothelial cells; third, A2AR signaling triggers transient tight junction opening; and finally, micelles penetrate the brain parenchyma through the modulated para-endothelial pathway [2]. This innovative approach demonstrated significantly higher this compound delivery to ischemic brain regions compared to free drug administration, resulting in accelerated tissue salvage and improved functional recovery in experimental stroke models. The diffusion tensor imaging confirmed that EDV-AM treatment enhanced axonal remodeling in the ipsilesional white matter, correlating with improved neurological function [2].

Table 2: Formulation Strategies for Enhancing this compound Brain Delivery

Formulation Mechanism Key Features Evidence
Agonistic Micelles (EDV-AM) A2AR-mediated TJ opening 20 nm diameter, targets ischemic vasculature 2.7× higher brain uptake vs free EDV [2]
This compound Dexborneol (EDB) Dual-component synergy This compound + borneol (4:1), NRF-2/HO-1 activation Superior to this compound alone in SAH [5]
Sublingual Tablet Avoidance of first-pass metabolism Potential alternative to IV administration Modeling supports bioequivalence to IV [3]
Intranasal Administration Direct nose-to-brain delivery Bypasses BBB, 3 mg/kg dose in mice Reduced brain injury in ICH models [6]
Combination Formulations and Alternative Routes

This compound dexborneol (EDB) represents another effective formulation strategy, combining this compound with dexborneol in a 4:1 ratio to create a multi-target neuroprotective agent [5]. In this combination, borneol enhances this compound's bioavailability through multiple mechanisms: increasing BBB permeability by modulating tight junction proteins, improving cellular uptake, and providing complementary antioxidant and anti-inflammatory effects [5]. Experimental studies in subarachnoid hemorrhage models demonstrated that EDB treatment resulted in significantly better neurological outcomes compared to this compound monotherapy, with enhanced activation of the Keap1/Nrf2 signaling pathway and greater reduction in oxidative stress markers [5].

Alternative administration routes are also being explored to optimize this compound delivery. Intranasal administration provides a direct nose-to-brain pathway that bypasses the BBB, allowing the drug to enter the brain directly via the olfactory and trigeminal nerves [6]. In intracerebral hemorrhage models, intranasal this compound (3 mg/kg) administered starting 2 hours post-ICH and every 12 hours thereafter significantly alleviated neurological deficits, reduced brain water content, diminished cell death in the perihematomal region, and suppressed microglia/macrophage activation [6]. Similarly, sublingual administration is being developed as a patient-friendly alternative to intravenous infusion, with pharmacokinetic modeling supporting the bioequivalence of a 60 mg sublingual tablet with the standard 60 mg intravenous dose [3].

Molecular Mechanisms and Signaling Pathways

This compound exerts its neuroprotective effects through multiple molecular pathways that extend beyond its direct free radical scavenging activity. The drug significantly influences several signaling cascades critical for neuronal survival, oxidative stress response, and inflammatory regulation. A comprehensive understanding of these mechanisms provides insights into this compound's therapeutic effects and potential applications in various neurological conditions.

G This compound This compound NLE1 NLE1 This compound->NLE1 Binds Keap1 Keap1 This compound->Keap1 Dissociates ROS ROS This compound->ROS Scavenges Notch1 Notch1 NLE1->Notch1 Impairs NRF2 NRF2 Antioxidants Antioxidants NRF2->Antioxidants Activates BBB BBB NRF2->BBB Strengthens Keap1->NRF2 Releases Apoptosis Apoptosis ROS->Apoptosis Induces Stemness Stemness Notch1->Stemness Promotes Antioxidants->ROS Neutralizes Antioxidants->Apoptosis Inhibits

Figure 1: this compound's Molecular Mechanisms and Signaling Pathways

The NRF-2/HO-1 pathway represents a central mechanism through which this compound protects the BBB and reduces oxidative stress. Under normal conditions, NRF2 is sequestered in the cytoplasm by its inhibitor Keap1. This compound promotes the dissociation of NRF2 from Keap1, allowing NRF2 translocation to the nucleus where it activates the antioxidant response element (ARE) and drives the expression of cytoprotective genes including heme oxygenase-1 (HO-1) [4] [5]. HO-1 then catalyzes the degradation of pro-oxidant heme into antioxidant molecules biliverdin and carbon monoxide. Experimental evidence demonstrates that this compound treatment significantly increases NRF2 and HO-1 expression in brain tissue following cerebral infarction, resulting in reduced oxidative damage and improved BBB integrity [4].

In glioblastoma models, this compound demonstrated unexpected effects on cancer stem cell biology by directly binding to Notchless homolog 1 (NLE1) and impairing Notch1 signaling [7]. This mechanism explains this compound's ability to inhibit the self-renewal and growth of brain tumor stem cells (BTSCs) harboring diverse oncogenic mutations without affecting non-oncogenic neural stem cells. Global gene expression analysis revealed that this compound significantly alters BTSC transcriptome, attenuating the expression of genes involved in cell cycle progression, stemness, and DNA repair mechanisms [7]. This unique mechanism positions this compound as a potential therapeutic agent for glioblastoma, particularly when combined with ionizing radiation, where it sensitizes BTSC response to radiation-induced cell death [7].

Experimental Methodologies and Protocols

BBB Permeability Assessment

The Evans Blue (EB) extravasation technique represents the gold standard for quantitatively evaluating BBB permeability in experimental models. This method utilizes Evans Blue dye, which binds extensively to serum albumin upon intravenous administration, forming a high molecular weight complex that normally cannot cross the intact BBB. In the protocol described for cerebral infarction models, animals receive 2 ml/kg of 2% EB via tail vein injection [4]. After a circulation period, transcranial perfusion with normal saline is performed until the effluent from the right atrium becomes colorless, indicating complete removal of intravascular dye. The brain is then harvested, and the region of interest is weighed and incubated in formamide (1 ml/100 mg brain tissue) at 60°C for 24 hours to extract the dye. After centrifugation, the supernatant's absorbance is measured at 632 nm using a UV-visible spectrophotometer, and EB content is calculated based on a standard curve [4].

HPLC-based quantification of this compound in brain tissue provides direct measurement of cerebral uptake following different formulation strategies. In studies evaluating this compound-encapsulated agonistic micelles, HPLC analysis demonstrated significantly higher this compound concentrations in ischemic brain tissue following EDV-AM administration compared to free this compound injection [2]. This method typically involves brain tissue homogenization in appropriate buffer, protein precipitation, centrifugation, and injection of the supernatant into the HPLC system. Chromatographic separation is achieved using reverse-phase columns with UV or fluorescence detection, and concentrations are calculated based on standard curves prepared in brain homogenate. This approach provides precise quantification of this compound distribution to brain tissue, enabling comparative evaluation of different delivery strategies.

Neurological Function Assessment

A battery of behavioral tests is essential for evaluating the functional correlates of this compound's effects on BBB protection and neuroprotection. The modified Garcia scoring system represents a comprehensive approach for assessing neurological deficits in rodent models of stroke and other brain injuries [6] [5]. This 21-point scale evaluates six parameters: spontaneous activity, symmetry in limb movement, forepaw outstretching, body proprioception, response to vibrissae touch, and symmetry in climbing. Each parameter is scored from 0-3, with higher scores indicating better neurological function. The balance beam test assesses motor coordination and integration by measuring the animal's ability to traverse an elevated narrow beam to reach an escape platform [5]. Performance is typically rated based on the number of foot faults and the time taken to cross the beam.

The corner turn test and forelimb placement test provide additional measures of sensorimotor integration and asymmetries. In the corner turn test, the animal is allowed to enter a 30° corner, and the direction of turning (left or right) is recorded [6]. Untreated animals with unilateral brain injuries typically show a preference for turning toward the non-impaired side, while effective treatments reduce this asymmetry. The forelimb placement test evaluates integrative motor function by assessing the animal's ability to place its forepaw on a tabletop in response to various stimuli. These behavioral assessments, when combined with biochemical and histological analyses, provide a comprehensive picture of this compound's functional benefits in experimental models of neurological disorders.

Therapeutic Applications and Efficacy

This compound has demonstrated therapeutic efficacy across multiple neurological conditions, with its effects on BBB permeability and oxidative stress mitigation contributing to improved outcomes in diverse pathological contexts. In ischemic stroke, this compound rescues ischemic brain tissue by eradicating over-produced reactive oxygen species without the limitation of the narrow therapeutic time-window associated with thrombolytic agents [2]. While recombinant tissue plasminogen activator (rt-PA) must be administered within 4.5 hours after stroke onset to avoid intracerebral hemorrhage risks, this compound shows neuroprotective benefits even when injected up to 24 hours after stroke onset [2]. This extended therapeutic window positions this compound as a valuable option for the majority of ischemic stroke patients who miss the opportunity for thrombolytic therapy.

In amyotrophic lateral sclerosis (ALS), this compound's approval was based on its ability to slow functional decline in patients with this progressive neurodegenerative disease. While the exact mechanisms underlying its efficacy in ALS are not fully understood, the drug's capacity to mitigate oxidative stress and its relatively favorable BBB penetration properties are believed to contribute to its therapeutic effects [1] [8]. Population pharmacokinetic analyses have demonstrated no clinically relevant differences in this compound pharmacokinetics between Japanese and Caucasian populations, supporting its global applicability [1]. The development of alternative administration routes, such as sublingual tablets, could potentially enhance treatment convenience for ALS patients requiring long-term therapy [3].

Emerging research suggests potential applications for this compound in hemorrhagic stroke conditions as well. In experimental subarachnoid hemorrhage models, this compound dexborneol (EDB) treatment activated the Keap1/Nrf2 signaling pathway to reduce oxidative stress damage, thereby protecting neurological function and enhancing behavioral outcomes [5]. Similarly, in intracerebral hemorrhage models, intranasal this compound administration significantly alleviated neurological deficits, reduced brain water content, diminished cell death in the perihematomal region, and preserved BBB integrity [6]. These findings expand the potential therapeutic repertoire for this compound beyond ischemic conditions to include hemorrhagic cerebrovascular diseases.

Future Directions and Research Gaps

Despite substantial progress in understanding this compound's effects on BBB permeability and its neuroprotective mechanisms, several research gaps warrant further investigation. The optimal dosing regimens for various neurological conditions remain to be fully elucidated, particularly for the novel formulations that enhance brain delivery. While standard this compound dosing for ALS involves 60 mg intravenous infusion over 60 minutes, the improved pharmacokinetic profiles of advanced delivery systems may allow for reduced dosing frequency or lower total doses while maintaining efficacy [3] [2]. Dose-response relationships specifically for BBB protection effects need more precise characterization across different neurological disease models.

The translational potential of this compound formulations from preclinical models to clinical applications requires further validation. While agonistic micelles and combination therapies with borneol have demonstrated impressive results in experimental models [2] [5], their safety and efficacy in human patients remain to be established. The field would benefit from standardized protocols for evaluating BBB permeability in clinical settings, potentially incorporating advanced neuroimaging techniques alongside biomarker assessments. Additionally, the exploration of this compound's therapeutic potential in other neurological conditions characterized by oxidative stress and BBB dysfunction, such as traumatic brain injury, multiple sclerosis, and neurodegenerative disorders, represents a promising direction for future research.

Conclusion

References

edaravone inhibition of lipid peroxidation and neuronal apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of Action

The neuroprotective effects of edaravone are primarily achieved through the following interconnected mechanisms:

  • Free Radical Scavenging and Lipid Peroxidation Inhibition: this compound directly neutralizes a wide range of reactive oxygen species (ROS), thereby preventing the peroxidation of unsaturated fatty acids in neuronal cell membranes. This action reduces the formation of toxic lipid peroxidation products like malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which are key mediators of oxidative damage and cell death [1] [2] [3].
  • Inhibition of Apoptosis: By mitigating oxidative stress, this compound attenuates the activation of apoptotic pathways. It modulates the expression of key apoptosis-related proteins, notably increasing the anti-apoptotic Bcl-2 and decreasing the pro-apoptotic Bax and caspase-3, thereby reducing programmed cell death [4] [5].
  • Activation of Endogenous Antioxidant Pathways: Evidence shows that this compound and this compound Dexborneol can activate the Keap1/Nrf2 pathway. This leads to the upregulation of antioxidant genes, providing a sustained cellular defense against oxidative stress [6].
  • Suppression of Ferroptosis: Recent studies highlight that these compounds can also inhibit ferroptosis, an iron-dependent form of cell death. This is achieved by regulating key players in the process, such as upregulating GPX4 and FSP1, and reducing toxic intracellular Fe2+ accumulation [7] [8].

For a visual summary of these pathways, see the diagram below.

G cluster_0 Oxidative Stress Trigger cluster_1 Protective Mechanisms & Pathways ROS Reactive Oxygen Species (ROS) LipidPerox Lipid Peroxidation ROS->LipidPerox Products Toxic Products (MDA, 4-HNE) LipidPerox->Products This compound This compound / this compound Dexborneol Scavenge Direct Free Radical Scavenging This compound->Scavenge Primary Action Keap1Nrf2 Activation of Keap1/Nrf2 Pathway This compound->Keap1Nrf2 Activates Apoptosis Suppression of Apoptosis This compound->Apoptosis Modulates Bcl-2/Bax Caspase-3 Ferroptosis Inhibition of Ferroptosis This compound->Ferroptosis Upregulates GPX4, FSP1 Scavenge->Products Inhibits Neuroprot Reduced Neuronal Death Improved Neurological Function Keap1Nrf2->Neuroprot Apoptosis->Neuroprot Ferroptosis->Neuroprot

This compound counters oxidative stress to protect neurons via multiple pathways.

Quantitative Evidence of Efficacy

The table below summarizes key quantitative findings from preclinical studies demonstrating the effects of this compound and this compound Dexborneol.

Injury Model Key Biomarkers Affected Observed Outcome Citation
Subarachnoid Hemorrhage (SAH) ↓ MDA, ↓ 4-HNE, ↑ TAC Improved long-term neurological function; greater effect than this compound alone. [1]
Traumatic Brain Injury (TBI) ↓ Caspase-3, ↓ Bax, ↑ Bcl-2, ↑ BDNF/TrkB Attenuated neurological impairment and reduced neuronal apoptosis in the hippocampus. [4]
Intracerebral Hemorrhage (ICH) ↓ Fe²⁺, ↓ MDA, ↓ 4-HNE, ↑ GPX4 Improved motor and nerve function, accelerated hematoma clearance. [7]
Hypoxic-Ischemic Brain Damage ↓ active Caspase-3, ↓ DR5, ↓ FADD Improved cognitive function and reduced neuronal apoptosis via TRAIL pathway suppression. [5]
Subarachnoid Hemorrhage (SAH) ↓ Keap1, ↑ Nrf2, ↓ MDA, ↑ SOD Reduced BBB injury and neuronal apoptosis; effects reversed by Nrf2 inhibitor ML385. [6]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies from the cited studies.

In Vivo Model of Subarachnoid Hemorrhage (SAH) [1]
  • Animal Model: Experimental SAH model induced in male Sprague-Dawley rats (280-300 g) by intraluminal puncture of the left middle cerebral artery (MCA).
  • Drug Administration: this compound dexborneol (3.75 mg/kg) or this compound alone (3 mg/kg) was administered via tail vein injection twice a day for 3 days post-SAH.
  • Outcome Assessment:
    • Behavioral Tests: Conducted using a modified Garcia scoring system, rotarod test, foot-fault test, and corner turn test up to 21 days after surgery.
    • Biochemical Analysis: Levels of MDA, 4-HNE, and total antioxidant capacity (TAC) were measured in the brain tissue using ELISA and Western blot 3 days after SAH.
    • Histological Analysis: Neuronal apoptosis was assessed in the CA1 hippocampus and basal cortex regions using immunofluorescence.
In Vitro Model of Traumatic Brain Injury (TBI) [8]
  • Cell Model: Highly differentiated PC12 cell line (induced with NGF to produce a neuronal phenotype).
  • Injury Induction: A mechanical scratch model was used to simulate TBI. Scratches were made using a pipette tip to create a 1 mm wide wound in the cell monolayer.
  • Drug Intervention: Cells were pre-treated with or without this compound 30 minutes before scratching. To investigate mechanism, some cells were also treated with iFSP1, an inhibitor of the FSP1 pathway.
  • Outcome Assessment:
    • Cell Viability/Ferroptosis: The degree of scratch healing was observed. Ferroptosis was assessed by measuring levels of lipid ROS and relevant proteins like FSP1 and GPX4 via Western blot 12 hours after scratching.
Molecular Pathway Analysis (Keap1/Nrf2) [6]
  • Techniques:
    • Western Blotting: Used to analyze the protein expression of Keap1, Nrf2, and apoptosis-related proteins (e.g., Bax, Bcl-2) in brain tissues.
    • Immunofluorescence Staining: Employed to detect and localize apoptotic neurons and the expression of pathway components in the brain.
    • Spectrophotometry: Used to quantify oxidative stress markers like MDA content and SOD activity in the brain homogenate.
  • Pathway Inhibition: The specific Nrf2 inhibitor ML385 was used to confirm the involvement of the Keap1/Nrf2 pathway in the observed neuroprotection.

The evidence strongly supports this compound and its combination drug as multi-target neuroprotective agents. Future research could focus on their long-term therapeutic windows and effects in complex, multi-factorial neurological diseases.

References

Author: Smolecule Technical Support Team. Date: February 2026

Bibliometric Analysis of Edaravone Research

A 2025 bibliometric analysis of publications from 2000 to 2024 provides a data-driven overview of the field [1] [2] [3]. The findings reveal a significant and growing body of research, with distinct geographic and thematic clusters.

Global Research Output and Influence (2000-2024) The table below summarizes contributions from the top 10 most prolific countries, highlighting both volume and impact of research [2].

Rank Country Publications Citations Average Citations per Paper h-Index
1 China 566 9,755 17.42 49
2 Japan 492 13,044 27.01 53
3 USA 152 3,547 24.80 33
4 India 45 790 19.75 17
5 Italy 35 548 17.13 14
6 Turkey 33 275 9.17 11
7 UK 26 274 10.96 11
8 Australia 25 601 10.96 15
9 South Korea 25 319 25.04 9
10 Iran 22 160 13.87 8

Key Research Institutions and Focus Areas The research is driven by several leading institutions globally. The analysis identified four major research clusters, which represent the core areas of scientific inquiry [1] [2] [3]:

  • Free radical scavenging and antioxidant mechanisms.
  • Cerebral infarction and acute ischemic stroke.
  • Amyotrophic lateral sclerosis (ALS).
  • Oxidative stress in various pathological conditions.

The leading institutions contributing to these areas are [2]:

  • Mitsubishi Tanabe Pharma Corporation (Japan)
  • Okayama University (Japan)
  • China Pharmaceutical University (China)
  • Harvard University (USA)

Emerging Mechanisms and Experimental Insights

Beyond its well-known role as a free-radical scavenger, recent studies have uncovered novel mechanisms of action for this compound.

Activation of GDNF/RET Neurotrophic Signaling A pivotal 2022 study revealed a previously unrecognized mechanism where this compound activates the GDNF (Glial Cell Line-Derived Neurotrophic Factor) and its receptor, RET, signaling pathway [4]. This discovery was made using a rapid, efficient model of mRNA-induced motor neurons (miMNs) derived from human induced pluripotent stem cells (iPSCs).

The experimental workflow and key finding are summarized below:

G A Human iPSCs B Daily Transfection with Ngn2 & Olig2 mRNA A->B C Generate Functional Motor Neurons (miMNs) in 4 Days B->C D Application in Neurotoxicity Assays C->D E Transcriptomic Analysis D->E F Key Discovery: This compound induces GDNF receptor RET expression E->F G Confirmed Mechanism: Activates GDNF/RET neurotrophic pathway F->G H Functional Outcome: Supports motor neuron survival & maturation G->H

This discovery is significant as it suggests this compound not only protects cells from damage but also actively promotes pro-survival signaling. The study found that this compound could replace the requirement for exogenous BDNF and GDNF to support long-term motor neuron survival and maturation in vitro [4]. Furthermore, a combination of this compound and GDNF provided superior protection against oxidative stress-induced neurotoxicity compared to either treatment alone, suggesting a potential combination therapy strategy for ALS [4].

Emerging Research Trends and Applications

The bibliometric analysis and recent reviews point to several key emerging trends that are shaping the future of this compound research [1] [3] [5].

  • Exploration of New Formulations: To address the limitations of intravenous administration (e.g., cost, patient burden), a bioequivalent oral suspension of this compound has been developed and approved [5] [6]. This represents a major shift in treatment paradigms, improving accessibility and convenience for patients with chronic conditions like ALS.

  • Multi-Target Drug Derivatives: A major trend is the functionalization of the this compound scaffold to create multi-target drugs. The most prominent example is This compound dexborneol, a combination that retains this compound's free-radical scavenging ability while adding the anti-inflammatory properties of dexborneol [2] [3] [5]. Clinical trials have demonstrated enhanced efficacy in treating acute ischemic stroke [3].

  • Expansion into New Disease Areas: Research is actively exploring the drug's potential beyond ALS and stroke. Promising areas include [1] [3] [5]:

    • Alzheimer's disease
    • Parkinson's disease
    • Traumatic brain injury (TBI) The driving hypothesis is that reducing oxidative stress and inflammation could have therapeutic benefits across a wide spectrum of neurological disorders.

Key Considerations for Research and Development

For professionals in the field, the following points are critical for guiding future work:

  • Focus on Combination Therapies: The discovery of this compound's effect on the GDNF/RET pathway provides a strong rationale for exploring its use in combination with other neurotrophic factors or drugs to achieve synergistic effects [4] [5].
  • Leverage Advanced Disease Models: The use of efficient iPSC-derived models, like the miMN system, is crucial for high-throughput screening and for understanding drug mechanisms in a human genetic context [4].
  • Address Cost and Accessibility Challenges: The high cost of treatment remains a significant barrier [5] [6]. Research into cost-effective formulations and generic versions is essential for wider patient access.

References

edaravone NLRP3 inflammasome suppression and anti-inflammatory activity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of NLRP3 Inflammasome Suppression

The NLRP3 inflammasome is a multi-protein complex that, when activated, processes pro-inflammatory cytokines IL-1β and IL-18 into their active forms and triggers a form of inflammatory cell death called pyroptosis [1] [2]. Its aberrant activation is implicated in a wide array of inflammatory diseases [3] [1].

Edaravone interferes with this pathway through several interconnected mechanisms, as shown in the diagram below.

G PAMPs_DAMPs PAMPs/DAMPs (Infections, Crystals, etc.) ROS Reactive Oxygen Species (ROS) PAMPs_DAMPs->ROS Induces K_Efflux K+ Efflux PAMPs_DAMPs->K_Efflux Induces NLRP3_Inactive Inactive NLRP3 ROS->NLRP3_Inactive Activates K_Efflux->NLRP3_Inactive Activates NLRP3_Active Active NLRP3 Oligomer NLRP3_Inactive->NLRP3_Active ASC_Speck ASC Speck NLRP3_Active->ASC_Speck ProCaspase1 Pro-Caspase-1 ASC_Speck->ProCaspase1 Caspase1 Active Caspase-1 ProCaspase1->Caspase1 ProIL1B Pro-IL-1β / Pro-IL-18 Caspase1->ProIL1B Pyroptosis Pyroptosis Caspase1->Pyroptosis MatureIL1B Mature IL-1β / IL-18 ProIL1B->MatureIL1B Edaravone_ROS This compound (ROS Scavenging) Edaravone_ROS->ROS Edaravone_NLRP3 This compound (Direct NLRP3 Inhibition) Edaravone_NLRP3->NLRP3_Active

This compound inhibits NLRP3 inflammasome activation by scavenging ROS and directly targeting NLRP3 [3].

Quantitative Data on Antioxidant and Anti-inflammatory Activity

The following table summarizes key quantitative findings from experimental studies on this compound and its derivatives.

Compound / Formulation Assay / Model Key Quantitative Result Reference Context
This compound (Core Molecule) HPSA, DPPH, ABTS•+ Assays Demonstrated free radical scavenging activity in standard antioxidant tests [4]. Study on synthesised this compound derivatives [4].
4-benzylidene this compound (Derivative) HPSA, DPPH, ABTS•+ Assays Exhibited higher free radical scavenging activity than some other derivatives [4]. Study on synthesised this compound derivatives [4].
This compound Dexborneol (EDB) Cerebral Ischemia/Reperfusion (Rat) Significantly downregulated NLRP3, Caspase-1, and IL-1β protein levels [5]. Mechanism study in cerebral ischemia model [5].
This compound iPSC-derived Motor Neurons Alleviated H2O₂-induced and glutamate-induced neurotoxicity [6]. Neuroprotective mechanism study for ALS [6].

Experimental Protocols for Key Assays

For researchers looking to validate these activities, here are detailed methodologies for key assays referenced in the literature.

  • Hydrogen Peroxide Scavenging Assay (HPSA) [4]

    • Solution Preparation: Prepare a 43 mM solution of H₂O₂ in potassium phosphate buffer (0.2 M, pH 7.4).
    • Reaction Mixture: In test tubes, combine 0.6 mL of H₂O₂ solution, 1 mL of the test sample at varying concentrations (e.g., 10–1000 μg/mL), and 2.4 mL of phosphate buffer.
    • Incubation: Agitate the mixture and incubate in the dark at 37°C for 10 minutes.
    • Measurement: Measure the absorbance at 230 nm against a blank solution containing only H₂O₂ and phosphate buffer.
    • Calculation: Calculate the % HPSA using the formula: [(A_blank - A_test) / A_blank] * 100, where A_test is the absorbance of the test sample and A_blank is the absorbance of the blank. The IC₅₀ value can be determined from the concentration-response curve.
  • In Vitro Anti-inflammatory Activity (Albumin Denaturation Inhibition) [4]

    • Reaction Mixture: Incubate a mixture of test compound and bovine serum albumin (1% w/v) at 37°C for 20 minutes.
    • Denaturation: Heat the mixture at 72°C for 5 minutes to induce denaturation.
    • Measurement: Allow the solution to cool and measure the turbidity at 660 nm.
    • Calculation: The percentage inhibition of albumin denaturation is calculated by comparing the absorbance of the test sample with that of a negative control (without the test compound).
  • Assessing NLRP3 Inflammasome Activation in Cell Models

    • Readouts: A standard method involves transfecting cells with NLRP3 and ASC constructs and using image-based flow cytometry to quantify the formation of ASC specks, which are hallmarks of inflammasome activation [7].
    • Downstream Analysis: The activation can also be confirmed by measuring the secretion of mature IL-1β and IL-18 via ELISA, and by detecting the cleavage of caspase-1 and gasdermin D using western blotting [1] [2].

Therapeutic Potential and Future Directions

The anti-inflammatory and NLRP3-suppressing actions of this compound underpin its therapeutic potential and ongoing research.

  • Clinical Formulations: The drug This compound Dexborneol, which combines this compound with (+)-Borneol in a 4:1 ratio, is approved in China for ischemic stroke. Borneol is believed to enhance this compound's bioavailability and synergize its anti-inflammatory and antioxidant effects [8] [5] [9].
  • Broad Therapeutic Applications: Beyond stroke, research indicates potential for this compound in conditions like amyotrophic lateral sclerosis (ALS) [6], gout, rheumatoid arthritis, and other chronic inflammatory diseases where the NLRP3 inflammasome plays a key role [3].
  • Research Trajectory: The ongoing development and evaluation of This compound derivatives aim to improve its potency, stability, and lipophilicity, expanding its potential as a therapeutic and cosmeceutical agent [4].

References

Author: Smolecule Technical Support Team. Date: February 2026

The core mechanism by which Edaravone exerts its protective effects is through the Keap1-Nrf2-ARE pathway. Under oxidative stress, this compound disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), initiating the transcription of a wide array of cytoprotective genes [1] [2].

The following diagram illustrates this central pathway and the downstream effects as identified in the research.

G OxidativeStress Oxidative Stress Nrf2 Nrf2 OxidativeStress->Nrf2 Releases This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Keap1->Nrf2 Sequesters (in cytoplasm) ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to (in nucleus) TargetGenes HO-1, NQO1, GSH, SOD ARE->TargetGenes Activates Transcription CellProtection Cell Protection (Reduced Apoptosis, Less Inflammation) TargetGenes->CellProtection

Diagram 1: The Keap1-Nrf2-ARE pathway activated by this compound.

The activation of this pathway leads to measurable improvements in laboratory models. The table below synthesizes key quantitative evidence from various disease contexts.

Disease Model Key Quantitative Findings with this compound Treatment Primary Nrf2-related Metrics
Cerebral Ischemia/Reperfusion [3] [1] ↓ Neurological deficit score; ↓ Cerebral infarct size (∼50%); ↑ Cerebral blood flow; Improved cognition ↑ Nrf2, HO-1, NQO1 protein levels; ↓ Keap1
Traumatic Brain Injury (TBI) [4] ↓ Trauma area & hippocampal injury; Improved memory & learning ↑ Nrf2/ARE pathway; ↓ ROS, MDA, LDH
Osteoarthritis (OA) [5] [6] [7] Reduced cartilage degradation & synovitis; Lower OARSI score ↑ Nrf2 nuclear translocation; ↑ HO-1; Protective effect abolished in Nrf2−/− mice
Subarachnoid Hemorrhage (SAH) [2] Improved neurological function; ↓ BBB injury; ↓ Neuronal apoptosis ↓ Keap1; ↑ Nrf2; ↓ MDA; ↑ SOD activity
Depression & Anxiety [8] Ameliorated depressive & anxiety-like behaviors; ↓ Neuronal loss ↑ Sirt1, Nrf2, HO-1, Gpx4 protein levels
Multiple Sclerosis (EAE) [9] Ameliorated disease severity; Attenuated inflammation in spinal cord ↑ Gene expression of Nrf2 and HO-1; ↓ Oxidative stress
Sepsis-induced diaphragmatic dysfunction [10] Alleviated diaphragmatic dysfunction & atrophy Activation of Sirt1/Nrf2 pathway

Detailed Experimental Protocols for Key Findings

For the scientist interested in methodology, here are the detailed experimental protocols from the key studies cited above.

In Vitro Model of Osteoarthritis [5] [6] [7]

This protocol investigates this compound's effect on chondrocytes under oxidative stress.

  • Cell Culture: Primary chondrocytes were isolated from femoral condyles and tibial plateaus of C57BL/6J mice. Cells were cultured in DMEM with 10% FBS and 1% penicillin-streptomycin. Experiments used passage one chondrocytes.
  • Oxidative Stress Model: Chondrocytes were stimulated with 100 µM t-butylhydroperoxide (TBHP) for 24 hours to induce oxidative stress.
  • This compound Treatment: Chondrocytes were co-treated with this compound at various concentrations (10, 20, and 40 µM) alongside TBHP.
  • Mechanism Validation: To confirm Nrf2's essential role, chondrocytes were transfected with sh-NRF2 (short hairpin RNA) using Lipofectamine RNAiMAX Reagent to knock down Nrf2 expression before treatment.
  • Outcome Assessments:
    • Viability: Cell Counting Kit-8 (CCK-8) assay.
    • Apoptosis: Flow cytometry.
    • Oxidative Stress Markers: Levels of intracellular ROS, Malondialdehyde (MDA), and antioxidant enzymes (SOD).
    • Mitochondrial Function: Mitochondrial membrane potential assays.
    • Protein Expression: Western blotting for NRF2, HO-1, and apoptosis-related proteins.
In Vivo Model of Cerebral Ischemia/Reperfusion Injury (CIRI) [3]

This protocol assesses the neuroprotective effect of the this compound-Dexborneol combination.

  • Animal Model: A rat model of CIRI was established using middle cerebral artery occlusion (MCAO). SD rats (male, 250-280 g) were anesthetized, and the right middle cerebral artery was occluded with a nylon suture for 2 hours, followed by reperfusion.
  • Treatment: CIRI rats received intraperitoneal injections of This compound Dexborneol (Eda-Dex) at a dose of 4 mL/kg (containing 2 mg/mL this compound and 0.5 mg/mL (+)-borneol) once daily for 7 consecutive days, starting after reperfusion.
  • Neurological and Behavioral Assessment:
    • Neurological Deficit Score: Evaluated on a 0-4 point scale (0=normal, 4=inability to move) [3].
    • Cerebral Infarct Size: Assessed using TTC (2,3,5-triphenyltetrazolium chloride) staining. Viable tissue stains red, while infarcted areas remain pale.
    • Cerebral Blood Flow (CBF): Measured using laser speckle imaging.
    • Behavioral Tests: Open field test (OFT), elevated plus maze (EPM), and novel object recognition (NOR) test to assess anxiety-like behavior and cognitive function.
  • Molecular Analysis:
    • Oxidative Stress: Commercial kits to measure MDA, SOD, GSH, etc.
    • Pathway Protein Expression: Western blotting and ELISA to quantify levels of NRF2, HO-1, NQO1, and components of the NF-κB/AIM2 pathway in the infarcted brain tissue.
    • Histopathology: HE staining and Nissl staining to assess neuronal damage.
In Vivo Model of Osteoarthritis and the Nrf2 Knockout Validation [5] [6] [7]

This protocol confirms that this compound's effects are dependent on Nrf2.

  • OA Model: Post-traumatic osteoarthritis was induced in 8-week-old C57BL/6 and Nrf2−/− mice using the destabilization of the medial meniscus (DMM) surgery. The medial meniscotibial ligament was transected. Sham surgery involved incision without destabilization.
  • This compound Administration: this compound (10 or 20 mg/kg) or saline (control) was administered via intra-articular injection into the joint cavity once a week for 8 weeks after surgery.
  • Outcome Assessment:
    • Cartilage Degeneration: Knee joints were collected, sectioned, and stained with Safranin O-fast green. Cartilage damage was scored using the established OARSI scoring system.
    • Synovial Inflammation: Scored using the Krenn's synovitis scoring system.
    • Immunohistochemistry (IHC): Staining for type II collagen (COL2), matrix metalloproteinase 13 (MMP13), and the oxidative stress marker 8-OHdG.

The experimental workflow for this key validation study is summarized below.

G cluster_analysis Analysis Methods Start 8-week-old C57BL/6 & Nrf2−/− mice Surgery DMM Surgery (to induce OA) Start->Surgery Treatment Weekly Intra-articular Injection of this compound (or Salive Control) Surgery->Treatment Harvest Harvest Knee Joints at 8 weeks Treatment->Harvest Analysis Analysis Harvest->Analysis Histology Histology (Safranin O staining) Analysis->Histology Scoring OARSI Scoring (Cartilage Damage) Analysis->Scoring IHC Immunohistochemistry (e.g., COL2, MMP13) Analysis->IHC

Diagram 2: Experimental workflow for in vivo OA model and Nrf2 knockout validation.

Conclusion and Drug Repurposing Potential

The evidence consistently shows that this compound's potent antioxidant and anti-inflammatory effects across a wide spectrum of diseases are mechanistically tied to its activation of the Nrf2 pathway. The critical finding from the osteoarthritis study—that the protective effects of this compound were completely abolished in Nrf2−/− mice [5] [6] [7]—provides definitive genetic evidence for this mechanism.

This strong mechanistic foundation supports the drug repurposing potential of this compound. As an already FDA-approved drug with a known safety profile, its application in conditions like osteoarthritis, where oxidative stress is a key driver, represents a promising and potentially expedited therapeutic pathway [5] [7].

References

edaravone pharmacokinetic profile and metabolite identification

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters of Edaravone

Parameter Value (Intravenous) Value (Oral Suspension) Notes / Conditions
Absolute Bioavailability ~57% - 60% [1] [2]
Tmax (Time to Cmax) 1 hour (end of infusion) [2] 0.5 hours [2]
Cmax ~1253 ng/mL (CV 18.3%) [2] ~1656 ng/mL (CV 44.3%) [2] Following a 60 mg IV dose and a 105 mg oral dose.
Volume of Distribution 63.1 L [2] 164 L (apparent) [2] Suggests extensive tissue distribution [2].
Protein Binding 92% (primarily to albumin) [2] 92% (primarily to albumin) [2] No concentration dependence (0.1-50 μmol/L) [2].
Half-life (Terminal) 4.5 - 9 hours [2] Metabolite half-lives: 3-6 hours [2].
Total Clearance 35.9 L/h [2] 67.9 L/h (apparent) [2]
Primary Route of Excretion Urine (as metabolites) [2] Urine (as metabolites) [2]
Food Effect Not applicable Decreased Cmax and AUC [2] Should be taken on an empty stomach [2].

Metabolite Identification and Disposition

This compound undergoes rapid and extensive metabolism to pharmacologically inactive conjugates [3] [2]. The following table details the characteristics of its primary metabolites.

Metabolite Enzymes Involved Pharmacological Activity Key Findings in Excretion
Sulfate Conjugate Sulfotransferases [2] Inactive [2] Accounts for 6-8% of the dose in urine up to 48 hours [2].
Glucuronide Conjugate UGT1A1, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, UGT2B17 [2] Inactive [2] Accounts for 60-80% of the dose in urine up to 48 hours [2].

The diagram below illustrates the core metabolic pathway and excretion route of this compound.

edaravone_metabolism This compound This compound Enzymes Sulfotransferases (SULTs) & Uridine Diphosphate Glucuronosyltransferases (UGTs) This compound->Enzymes Sulfate_Conjugate Sulfate Conjugate (Inactive) Urine Urine Sulfate_Conjugate->Urine Glucuronide_Conjugate Glucuronide Conjugate (Inactive) Glucuronide_Conjugate->Urine Enzymes->Sulfate_Conjugate Enzymes->Glucuronide_Conjugate

A notable characteristic is that the sulfate conjugate is the predominant form in plasma, while the glucuronide conjugate is the major form excreted in urine [3] [2]. In vitro studies suggest the sulfate conjugate may be hydrolyzed back to this compound in the kidney and then re-conjugated to the glucuronide form before final excretion [2].


Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here are summaries of key experimental methodologies.

Pharmacokinetic and Tissue Distribution Study of an Oral Prodrug (Preclinical) [4] [5]
  • Objective: To evaluate the pharmacokinetics, tissue distribution, and excretion of TEJ-1704, a novel oral prodrug of this compound.
  • Model Systems: Male Sprague Dawley rats and beagle dogs.
  • Dosing and Sample Collection:
    • Animals received intravenous this compound or oral TEJ-1704.
    • Blood, tissues (brain, heart, lung, kidney, liver, GI tract), cerebrospinal fluid (CSF), urine, and feces were collected at designated time points.
  • Bioanalysis:
    • A sensitive LC-MS/MS method was developed and validated to quantify this compound levels in all matrices.
    • The method was used to determine pharmacokinetic parameters and tissue distribution profiles.
Clinical Pharmacokinetics in Special Populations [3]
  • Objective: To assess the effect of renal impairment on this compound pharmacokinetics.
  • Study Design: Open-label, single-dose study.
  • Subjects: Japanese adults stratified into three groups based on estimated glomerular filtration rate (eGFR): normal function, mild impairment, and moderate impairment.
  • Procedure:
    • Subjects received a single 30 mg intravenous infusion of this compound over 60 minutes.
    • Plasma and urine samples were collected periodically post-dose.
    • Pharmacokinetic parameters (Cmax, AUC, tmax, t1/2) for unchanged this compound and its metabolites were calculated and compared across groups.
Drug-Drug Interaction and Racial Difference Study (Oral Formulation) [1]
  • Objective: To evaluate potential drug-drug interactions and racial differences in the pharmacokinetics of oral this compound.
  • Study Design: Two phase 1 studies in healthy adult male volunteers (Japanese and White).
  • Cohorts:
    • DDI Cohort: Subjects received multiple doses of oral this compound (120 mg/day) co-administered with single doses of probe drugs (rosuvastatin, sildenafil, or furosemide).
    • PK/Race Cohort: Subjects received a single 100 mg dose of oral this compound suspension to compare pharmacokinetics between Japanese and White subjects.
  • Analysis: Plasma concentrations of this compound were measured, and PK parameters were compared between co-administration and control periods, and between racial groups.

Key Research Insights

  • No Clinically Relevant Impact of Demographics or Renal/Hepatic Impairment: Population PK analyses and dedicated studies have shown that factors such as race, sex, age, weight, and mild-to-moderate renal or hepatic impairment have no clinically significant impact on the pharmacokinetics of this compound, thus not requiring dose adjustments [6] [3].
  • Oral Formulation Shows Nonlinear Pharmacokinetics: For the oral formulation, plasma exposure (Cmax and AUC) increases more than dose-proportionally within the 30 mg to 300 mg dose range [1].
  • High-Fat Meals Reduce Absorption: The oral suspension should be taken on an empty stomach, as a high-fat meal significantly decreases its absorption, reducing Cmax and AUC [2].

References

edaravone intravenous infusion protocol for ALS clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Edaravone IV in ALS: Clinical Application & Protocol

Mechanism of Action The exact therapeutic mechanism of this compound in ALS is not fully elucidated. It is a free radical scavenger thought to mitigate oxidative stress, which is implicated in the pathogenesis of motor neuron injury [1] [2]. By reducing oxidative damage, this compound may protect neurons and slow the progression of physical functional decline.

Indication and Patient Selection this compound is indicated for the treatment of ALS. Clinical trial data supporting its efficacy were derived from a specific patient subgroup. Key inclusion criteria from the pivotal Phase 3 trial (MCI-186-19) were [1]:

  • Definite or Probable ALS (by El Escorial criteria).
  • Disease Duration: ≤2 years from symptom onset.
  • Independent Living: Patients were living independently (grade 1 or 2 on a functional scale).
  • Respiratory Function: Forced Vital Capacity (FVC) ≥80% at baseline.
  • Functional Status: A score of at least 2 on all items of the ALS Functional Rating Scale-Revised (ALSFRS-R).
  • Disease Progression: Patients exhibited an intermediate rate of disease progression, defined as a change in ALSFRS-R score of -1 to -4 points during a 12-week pre-treatment observation period. Efficacy has not been demonstrated in patients outside this defined population [1].

Detailed Intravenous Infusion Protocol

The table below summarizes the standardized dosing regimen for this compound injection as per the official prescribing information [2].

Table: this compound Intravenous Dosing Schedule

Parameter Specification
Dosage 60 mg per infusion [2]
Route Intravenous infusion only [2]
Infusion Duration 60 minutes [2]
Infusion Rate Approximately 1 mg/minute (or 1.67 mL/minute for the 60 mg/100 mL vial) [2]
Initial Treatment Cycle Daily dosing for 14 consecutive days, followed by a 14-day drug-free period [2]
Subsequent Treatment Cycles Daily dosing for 10 days within a 14-day period, followed by a 14-day drug-free period [2]

Preparation and Administration

  • Vial Configurations: this compound injection is supplied as a clear, colorless solution in single-dose vials, either 30 mg/100 mL or 60 mg/100 mL [2].
  • Dose Preparation: For a 60 mg dose:
    • If using the 30 mg/100 mL vials: administer two consecutive vials.
    • Inspect the solution visually for particulate matter and discoloration before administration. Do not use if present [2].
  • Administration Set-Up: The vial can be inverted for use with a medical infusion set. A vented intravenous set should be inserted through the vial's septum [2].
  • Drug Compatibility: Other medications should not be injected into the vial or mixed with this compound injection [2].

Monitoring and Safety

  • Hypersensitivity Reactions: Serious reactions, including anaphylaxis (urticaria, decreased blood pressure, dyspnea), and skin reactions like erythema multiforme have been reported in post-marketing surveillance. Monitor patients closely during and after infusion. Discontinue the infusion immediately at the first sign of a reaction and provide appropriate medical care [2].
  • Sulfite Content: The formulation contains sodium bisulfite, which can cause allergic-type reactions, including anaphylactic symptoms and asthmatic episodes in susceptible individuals [1] [2].
  • Common Adverse Reactions: The most common adverse reactions (occurring in ≥10% of patients and more frequently than placebo) are contusion (15%), gait disturbance (13%), and headache (10%) [2].

Efficacy and Survival Evidence

Clinical data demonstrate that this compound can slow functional decline and may be associated with a survival benefit.

Table: Efficacy Outcomes from Clinical and Real-World Studies

Study Type Functional Outcome Survival Outcome Source / Context
Pivotal RCT (MCI-186-19) ALSFRS-R decline: -5.01 with this compound vs. -7.50 with placebo over 24 weeks (difference: 2.49 points; p=0.0013) [1] Not assessed (limited study duration) [3] Patients meeting specific inclusion criteria [1]
Real-World Evidence N/A Median OS: 29.5 months with this compound vs. 23.5 months without (HR: 0.73; p=0.005) [3] Retrospective claims analysis; most patients also on riluzole [3]
Natural History Study N/A RMST: 29.3 months with this compound vs. 26.5 months with riluzole only (difference: 2.8 months; p<0.03) [4] Matched analysis from a clinic-based registry [4]

The following workflow diagram illustrates the key stages of implementing an this compound IV protocol in a clinical trial setting.

cluster_phase1 Pre-Treatment Phase cluster_phase2 Treatment Phase: Initial Cycle cluster_phase3 Treatment Phase: Maintenance Cycles A Confirm Patient Eligibility (Disease Duration ≤2 yrs, FVC ≥80%, etc.) B Baseline Assessments (ALSFRS-R, FVC, Safety Labs) A->B C Daily 60 mg IV Infusion Over 60 Minutes B->C D Continue for 14 Consecutive Days C->D E 14-Day Drug-Free Period D->E F Daily 60 mg IV Infusion Over 60 Minutes E->F G 10 Days within a 14-Day Period F->G H 14-Day Drug-Free Period G->H H->F Repeat Cycle I Ongoing Monitoring (ALSFRS-R, FVC, Adverse Events) I->C I->F

Research Considerations and Future Directions

  • Combination Therapy: In clinical practice and real-world studies, this compound is frequently used in combination with riluzole, the other approved disease-modifying therapy for ALS [3]. One real-world analysis noted that 65.4% of patients in both the this compound and control groups had a history of riluzole prescription [3].
  • Novel Formulations: An oral suspension of this compound (RADICAVA ORS) has been approved. A Phase 3b study (MT-1186-A02) concluded that a once-daily oral dosing regimen did not show statistical superiority to the approved IV-mimicking "On/Off" oral regimen and had equivalent safety, reinforcing the appropriateness of the established cyclic protocol [5] [6].
  • Limitations of Evidence: Much of the survival data comes from real-world evidence and post-hoc analyses. The authors of these studies consistently note that these findings, while promising, require confirmation from adequately powered, prospective randomized controlled trials (RCTs) dedicated to assessing survival [3] [6].

References

Comprehensive Application Notes and Protocols: Edaravone Stability Indicating Analytical Methods and Forced Degradation Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Edaravone Stability and Analytical Considerations

This compound (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger that has gained significant pharmaceutical importance since its initial approval for acute ischemic stroke in 2001. More recently, it received approval for the treatment of motor neurone disease (MND), including amyotrophic lateral sclerosis (ALS), based on its ability to slow disease progression and prolong survival time. The drug is currently marketed as both an IV infusion (Radicava) and an oral liquid suspension (Radicava ORS). Despite its therapeutic benefits, this compound presents substantial stability challenges that complicate its pharmaceutical development and administration. The molecule is inherently unstable in aqueous solutions, primarily due to the presence of the this compound anion, which can transfer electrons to free radicals including oxygen, forming reactive this compound radicals that subsequently degrade into various products, most notably an this compound trimer. [1] [2]

The development of novel this compound formulations remains an active research field aimed at improving administration convenience, bioavailability, and storage stability. When developing these novel formulations, it is crucial to have a validated stability-indicating assay capable of providing specific, precise, and accurate quantification of this compound content. As this compound is relatively unstable, such an assay must adequately separate the drug from its degradation products to monitor integrity during manufacturing and determine appropriate shelf life and storage conditions for the final product. Reversed-phase high-performance liquid chromatography (RP-HPLC) has emerged as the preferred technique for this compound quantification due to its cost-effectiveness, accessibility, and ability to provide precise, sensitive, and reproducible results. The Japanese Pharmacopoeia (JP) specifically recommends HPLC for this compound assay, underscoring its regulatory acceptance. [1] [3]

Forced Degradation Studies Protocol

Objective and Principles

Forced degradation studies, also known as stress testing, are an essential component of pharmaceutical development that involves intentionally degrading drug substances and products under conditions more severe than accelerated stability protocols. For this compound, these studies aim to identify likely degradation products, establish degradation pathways, determine intrinsic stability, and validate stability-indicating methods. The primary objectives include: (1) establishing comprehensive degradation pathways of this compound; (2) elucidating the structure of degradation products; (3) revealing specific degradation mechanisms such as hydrolysis, oxidation, thermolysis, or photolysis; (4) demonstrating the stability-indicating capability of analytical methods; and (5) generating degradation profiles representative of what might be observed during formal stability studies under ICH conditions. [4] [5]

A strategic approach to forced degradation should consider the physiochemical properties of this compound, including its pKa value of 7.0, amphiphilic nature, and sensitivity to oxidative and radical-mediated degradation. The electron-donating capability of the this compound anion makes it particularly susceptible to oxidation, while its structure also shows sensitivity to hydrolytic conditions. These properties should guide the selection of stress conditions to ensure they challenge the molecule's specific vulnerabilities while avoiding over-degradation that might generate irrelevant secondary degradation products. [6] [2]

Experimental Design and Conditions

Forced degradation studies should be conducted using pharmaceutical grade this compound at concentrations typically ranging from 1 mg/mL to simulate both manufacturing and final formulation conditions. The studies should include a comprehensive set of stress conditions designed to cover all potential degradation pathways, with sampling at multiple time points (e.g., 1, 3, 5 days) to monitor degradation progression and distinguish primary from secondary degradation products. [4]

Table 1: Recommended Forced Degradation Conditions for this compound

Stress Condition Detailed Parameters Expected Degradation Sampling Time Points
Acidic Hydrolysis 0.1-1.0 M HCl at 40-60°C Hydrolytic cleavage 24, 48, 72 hours
Basic Hydrolysis 0.1-1.0 M NaOH at 40-60°C Ester/amide hydrolysis 24, 48, 72 hours
Oxidative Stress 3% H₂O₂ at 25-60°C or AIBN at 40-60°C Radical-mediated oxidation 24, 48, 72 hours
Thermal Degradation Solid state at 60-80°C with/without 75% RH Thermal decomposition 1, 3, 5 days
Photolytic Stress Exposure to UV (320-400 nm) and visible light per ICH Q1B Photodegradation 1×ICH, 3×ICH light doses

The optimal degradation extent for method validation purposes is generally considered to be between 5% and 20%, with 10% often regarded as optimal for small molecules like this compound where acceptable stability limits are typically 90% of label claim. Studies may be terminated if no significant degradation is observed after exposure to stress conditions more severe than accelerated stability protocols, as this indicates inherent molecule stability. Conversely, over-stressing should be avoided as it may generate secondary degradation products not relevant to normal storage conditions. [4]

Degradation Pathway Analysis

The forced degradation of this compound follows several well-characterized pathways, with the formation of an this compound trimer being a predominant degradation route under oxidative conditions. The degradation mechanism begins with the this compound anion transferring an electron to molecular oxygen, forming an this compound radical and superoxide. The superoxide then disproportionates to hydrogen peroxide and oxygen. The This compound radicals combine to form dimers, which subsequently react with additional this compound radicals to generate the stable trimer compound identified as 4,4-bis-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-3-methyl-1-phenyl-2-pyrazolin-5-one. This trimer formation has been consistently observed when this compound reacts with radical initiators such as DPPH or phenoxyl radicals in the absence of oxygen. [2]

Other significant degradation products include 4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl-4-(4,5-dihydro-5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and 3-hydroxy-dihydro-thiazolo[1-(2-methyl-buta-1,3dienyl)-1-phenylhydrazine]5-one, which have been isolated and characterized under thermal stress conditions. These diverse degradation products highlight the complex degradation behavior of this compound and underscore the importance of comprehensive forced degradation studies to fully characterize its stability profile. [5]

G This compound Degradation Pathways This compound This compound Anion Radical This compound Radical This compound->Radical Electron Transfer OtherDegradants Other Degradation Products This compound->OtherDegradants Hydrolysis/Thermal Dimer This compound Dimer Radical->Dimer Radical Combination Trimer This compound Trimer Dimer->Trimer Reaction with Additional Radical H2O2 Hydrogen Peroxide Oxygen Molecular Oxygen Superoxide Superoxide Oxygen->Superoxide Reduction Superoxide->H2O2 Disproportionation

Stability-Indicating RP-HPLC Method Development and Validation

Method Development and Optimization

The development of a stability-indicating RP-HPLC method for this compound requires careful optimization to ensure adequate separation of the drug substance from its degradation products. Recent research has evaluated ten different RP-HPLC methods based on previously published literature, identifying an optimal approach using a gradient method on an Agilent ZORBAX Extend-C18 column (150 × 4.6 mm, 5 µm). This method produced a sharp and symmetrical drug peak, which is essential for accurate quantification. The mobile phase development revealed that a salt-free composition consisting of 35% formic acid (0.1% in water) and 65% mixture of acetonitrile:methanol (50:50) provided excellent chromatographic performance with a narrow peak width of approximately 1.2 minutes. The method utilized an injection volume of 5 µL, flow rate of 1 mL/min, detection at 240 nm, and analysis at ambient temperature, though temperature control at 30-40°C may enhance reproducibility. [1] [3]

The method development process highlighted several challenges with previously published approaches. Initial attempts to replicate literature methods often resulted in wide drug peaks, poor symmetry, or inadequate separation from degradants. For instance, methods employing isocratic elution with simple water-acetonitrile or water-methanol mixtures generally showed insufficient resolution of degradation products. The successful implementation required a systematic optimization approach that balanced organic modifier composition, buffer selection, and gradient profile to achieve optimal separation while maintaining reasonable analysis times. The shorter column length (150 mm versus conventional 250 mm) contributed to improved efficiency and reduced analysis time without compromising separation quality. [1] [3]

Table 2: Optimized Chromatographic Conditions for this compound Quantification

Parameter Specification Alternative Options
Column Agilent ZORBAX Extend-C18 (150 × 4.6 mm, 5 µm) Inertsil ODS-3 C18 (150 × 4.6 mm, 5 µm)
Mobile Phase Gradient: (A) Formic acid (0.1% in water), (B) ACN:MeOH (50:50) Isocratic: 35% formic acid (0.1% in water), 33% ACN, 32% MeOH
Gradient Program Time (min)/%B: 0/65, 5/65, 10/90, 12/65 Isocratic elution at 65% B
Flow Rate 1.0 mL/min 0.8-1.0 mL/min
Injection Volume 5 µL 10-20 µL
Detection Wavelength 240 nm 243-260 nm
Column Temperature Ambient (25°C) 30-40°C
Run Time 15 minutes 10-20 minutes
Retention Time ~4.0-4.5 minutes Variable based on conditions
Method Validation Parameters

The optimized HPLC method must be thoroughly validated according to ICH Q2(R2) guidelines to establish its suitability for stability-indicating analysis. Validation should demonstrate specificity, linearity, range, accuracy, precision, detection limit, quantification limit, and robustness. For this compound, the method has been validated over a concentration range of 6.8–68.6 µg/mL, showing excellent linearity with correlation coefficients (r²) typically exceeding 0.999. The method demonstrates precision with intraday RSD values of 0.032–0.049% and interday RSD values of 0.086–0.094%, well within acceptable limits for pharmaceutical analysis. Accuracy determinations show excellent drug recovery between 100.01–100.19%, confirming minimal systematic error. [1] [3]

The specificity of the method is confirmed through successful separation of this compound from void signals and degradant products generated during forced degradation studies. The method effectively resolves the parent drug from key degradation products, including the this compound trimer and other impurities. Sensitivity parameters typically demonstrate a detection limit (DL) of approximately 0.36 µg/mL and quantification limit (QL) of 1.08 µg/mL, though these values may vary slightly depending on specific instrument conditions. The method is recommended for use without an internal standard, as the addition of methyl hydroxybenzoate (MHB) did not provide significant advantages and could potentially interfere with degradation product detection. [1] [3]

Practical Implementation and Application

Analysis of Degradation Products

The application of the validated stability-indicating method to forced degradation samples requires careful interpretation of results. Mass balance should be confirmed by demonstrating that the sum of the drug substance and degradation products accounts for the initial drug loading. For this compound, studies have identified seven unknown and two known degradation products under various stress conditions. The major degradation product formed under thermal conditions has been characterized as 4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl-4-(4,5-dihydro-5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, while oxidative conditions predominantly generate the This compound trimer. Structural characterization of these degradants typically employs LC-MS/MS with electrospray ionization in negative mode, complemented by NMR studies for complete structural elucidation. [2] [5]

The formation of hydrogen peroxide as a byproduct of this compound degradation in aqueous solutions has been confirmed using specific HPLC methods with isoluminal detection. This finding provides important insights into the autocatalytic nature of this compound degradation, where initial degradation products can accelerate further decomposition. This phenomenon has significant implications for formulation development, as it may necessitate the inclusion of stabilizers such as sodium bisulfite, which forms adducts with this compound, thereby reducing the concentration of the reactive this compound anion. Alternatively, pH modification (lowering pH to reduce this compound anion concentration) and deoxygenation can significantly enhance solution stability. [2]

Formulation Development and Stability Assessment

The insights gained from forced degradation studies and stability-indicating method development directly inform rational formulation design for this compound products. The inherent instability of this compound in aqueous solutions presents particular challenges for liquid formulations such as the commercial oral suspension (Radicava ORS). Based on degradation mechanisms, several stabilization strategies can be implemented: (1) pH adjustment to values below the pKa of 7.0 to minimize formation of the reactive this compound anion; (2) antioxidant incorporation such as sodium bisulfite, which forms adducts with this compound and reduces degradation; (3) oxygen exclusion through nitrogen sparging or airtight packaging; and (4) protective packaging including amber glass or containers with UV filters to prevent photodegradation. [2]

For solid dosage forms under development, the primary concerns shift to humidity protection and prevention of thermal degradation. Accelerated stability studies should include conditions of elevated temperature (40°C) and high humidity (75% RH) to assess the likelihood of hydrolysis and other moisture-mediated degradation pathways. The validated stability-indicating method should be applied to samples from these studies at predetermined timepoints (e.g., 0, 1, 3, 6 months) to establish degradation kinetics and support shelf-life predictions. The comprehensive understanding of this compound's degradation behavior enables the establishment of science-based specifications for both drug substance and drug products, ensuring patient safety and product efficacy throughout the intended shelf life. [7]

G Stability-Indicating Method Workflow clusterFD Forced Degradation Protocol clusterVal Validation Parameters Start Method Development FD Forced Degradation Studies Start->FD Initial Method Opt Method Optimization FD->Opt Degradant Profile Acid Acidic Hydrolysis FD->Acid Base Basic Hydrolysis FD->Base Oxid Oxidative Stress FD->Oxid Thermal Thermal Stress FD->Thermal Photo Photolytic Stress FD->Photo Val Method Validation Opt->Val Optimized Conditions App Method Application to Stability Studies Val->App Validated Method Specificity Specificity Val->Specificity Linearity Linearity & Range Val->Linearity Precision Precision Val->Precision Accuracy Accuracy Val->Accuracy Reg Regulatory Submission App->Reg Stability Data

Conclusion

The comprehensive approach to this compound forced degradation studies and stability-indicating method development presented in these application notes provides a robust framework for ensuring product quality throughout the pharmaceutical lifecycle. The optimized RP-HPLC method, validated according to ICH Q2(R2) guidelines, offers specific, precise, and accurate quantification of this compound while effectively separating the drug from its degradation products. The forced degradation protocols enable thorough characterization of this compound's stability profile, identification of vulnerable sites within the molecule, and elucidation of degradation pathways.

Implementation of these methodologies early in product development facilitates science-based formulation strategies that address this compound's specific instability mechanisms, particularly its sensitivity to oxidative degradation and hydrolysis. The stabilization approaches, including pH modification, antioxidant incorporation, and oxygen exclusion, can significantly enhance product shelf-life. Furthermore, the comprehensive stability data generated using these protocols supports regulatory submissions and establishes appropriate storage conditions and expiration dating for this compound pharmaceutical products.

As novel this compound formulations continue to be developed to overcome the limitations of current commercial products, the principles and methods outlined in these application notes will remain essential tools for pharmaceutical scientists. The integration of forced degradation studies, stability-indicating method validation, and rational formulation design ultimately ensures that this compound products maintain their quality, safety, and efficacy throughout their shelf life, thereby providing optimal therapeutic outcomes for patients with neurological conditions such as ALS and ischemic stroke.

References

edaravone subcutaneous administration feasibility and protocols

Author: Smolecule Technical Support Team. Date: February 2026

Rationale for Subcutaneous Delivery of Edaravone

This compound is a free radical scavenger approved for the treatment of Amyotrophic Lateral Sclerosis (ALS) and acute ischemic stroke in some regions [1] [2]. Its current clinical formulation requires intravenous infusion, which is inconvenient for long-term treatment [3]. Exploring subcutaneous administration aims to:

  • Enable sustained release to maintain therapeutic drug levels and potentially improve compliance.
  • Simplify administration for conditions requiring chronic dosing.
  • Enhance brain-targeted delivery when combined with physical methods like ultrasound [3].

Subcutaneous this compound Protocol: Temperature-Sensitive Gel (TSG) Formulation

This protocol outlines the preparation, characterization, and in vivo evaluation of a subcutaneous this compound-loaded temperature-sensitive gel (EDA TSGs) for potential use in treating central nervous system injuries.

Materials and Formulation
  • Gel Matrix: Poloxamer 407 and Poloxamer 188 (in a 6:1 weight ratio) [3].
  • Active Pharmaceutical Ingredient (API): this compound powder [3].
  • Preparation Method: The EDA TSGs are prepared using the cold method.
    • Poloxamer 407 and 188 are dissolved in ultrapure water and stirred to create a blank TSG solution.
    • The mixture is stored at 4°C overnight to allow complete swelling and formation of a clear, homogeneous gel base.
    • This compound powder is added to achieve a final concentration of 2 mg/mL and dissolved under continuous stirring at 4°C [3].
Critical Quality Attributes (CQA) of the Formulation

The table below summarizes key characterization data for the optimized EDA TSGs.

Table 1: Characterization of this compound-Loaded Temperature-Sensitive Gels (EDA TSGs)

Attribute Method Result / Target Value Significance
Gelation Temperature Tube inversion method Approximately 34°C Ensures the formulation is liquid at room temperature for easy injection and rapidly forms a gel at subcutaneous temperature (37°C) [3].
Gelation Time Tube inversion method Rapid solidification at target temperature Confirms quick gel formation upon injection, preventing migration from the site [3].
Rheological Properties Rotational rheometer G' (Storage Modulus) > G" (Loss Modulus) at 37°C Confirms the formation of a solid-like gel structure at body temperature, crucial for creating a drug depot [3].
Syringeability Injection into 37°C medium Good flow through syringe, immediate gel formation Validates the feasibility of administration using standard subcutaneous injection techniques [3].
In Vivo Evaluation in a Radiation-Induced Brain Injury (RBI) Model

A study in mice demonstrated the efficacy of subcutaneously administered EDA TSGs.

  • Animal Model: Male C57BL/6J mice with radiation-induced brain injury (RBI) established by 60Co γ-ray (15 Gy) head irradiation [3].
  • Experimental Groups:
    • Healthy control
    • RBI Model
    • Blank TSGs (vehicle control)
    • EDA TSGs (subcutaneous)
    • EDA TSGs + Ultrasound
    • EDA Injection (IV, positive control)
  • Dosing Protocol: A single subcutaneous injection of 0.1 mL EDA TSGs was administered 2 hours post-irradiation [3].
  • Ultrasound Enhancement: To improve brain delivery, a subgroup received ultrasound treatment (1 MHz, 0.6 W/cm², 3 min) to the head, which temporarily facilitates drug delivery across the blood-brain barrier [3].

Key Experimental Outcomes and Data Analysis

The therapeutic effects were assessed through behavioral tests and biochemical analysis.

Table 2: Efficacy Outcomes of Subcutaneous EDA TSGs in a Mouse RBI Model

Evaluation Method Measured Parameter Key Findings
Behavioral Tests Spontaneous behavior, learning, memory, anxiety EDA TSGs significantly improved functional deficits in RBI mice. The therapeutic effect was enhanced with ultrasound assistance [3].
Biochemical Analysis Oxidative Stress (MDA levels) EDA TSGs treatment reduced MDA levels in the hippocampus, indicating attenuation of oxidative stress [3].
Biochemical Analysis Inflammation (IL-6 levels) EDA TSGs treatment reduced IL-6 levels, indicating suppression of neuroinflammation [3].
Histopathology Brain tissue morphology EDA TSGs alleviated pathological changes in the brain [3].

Experimental Workflow and Mechanism of Action

The following diagram illustrates the complete experimental workflow from formulation to evaluation:

G cluster_formulation Formulation Stage cluster_in_vivo In Vivo Evaluation Start Protocol Workflow F1 Prepare Poloxamer Matrix (P407/P188 6:1) Start->F1 F2 Incorporate this compound (Final conc. 2 mg/mL) F1->F2 F3 Characterize TSGs (Gelation Temp, Rheology) F2->F3 I1 Establish RBI Model (60Co γ-ray irradiation) F3->I1 Pre-clinical Testing I2 Administer EDA TSGs (SC, 0.1 mL, 2h post-IR) I1->I2 I3 Apply Ultrasound (1 MHz, 0.6 W/cm², 3 min) I2->I3 I4 Conduct Assessments (Behavior, Biochemistry, Histology) I3->I4

Studies suggest this compound's neuroprotection extends beyond free radical scavenging. It has been shown to activate the GDNF/RET neurotrophic signaling pathway, a key mechanism for neuronal survival and function [4].

G EDA This compound RET Upregulates GDNF Receptor RET EDA->RET Induces Signaling Activates GDNF/RET Neurotrophic Signaling RET->Signaling Effects Neuroprotective Effects Signaling->Effects Leads to

Application Notes for Researchers

  • Sustained Release Profile: The TSG system forms a depot at the injection site, allowing for continuous release and reducing dosing frequency compared to IV bolus.
  • Combination Strategy: The use of ultrasound demonstrates a viable physical method to enhance brain delivery of subcutaneously administered therapeutics, which is valuable for CNS drug development.
  • Beyond Free Radical Scavenging: When designing experiments, consider that this compound's mechanism may involve neurotrophic pathway activation (GDNF/RET), which could be relevant for ALS and other neurodegenerative diseases [4].
  • Safety and Tolerability: Note that the approved IV formulation contains sodium bisulfite, which can cause allergic-type reactions in susceptible individuals [1]. This excipient would need evaluation in any new subcutaneous formulation.

References

Comprehensive Application Notes and Protocols for Edaravone and Riluzole Combination Therapy in Amyotrophic Lateral Sclerosis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Amyotrophic lateral sclerosis (ALS) is a progressive neurodegenerative disorder characterized by the degeneration of both upper and lower motor neurons, leading to muscle weakness, atrophy, and ultimately paralysis, with most patients succumbing to respiratory failure within 3-5 years of symptom onset [1]. The disease pathogenesis involves multiple interconnected mechanisms including glutamate-mediated excitotoxicity, oxidative stress, and impaired neurotrophic support [2] [3]. For decades, therapeutic options remained limited, with riluzole standing as the sole FDA-approved treatment from 1995 until edaravone's approval in 2017 [2] [4].

The scientific rationale for combining this compound and riluzole stems from their complementary mechanisms of action that target distinct pathological pathways in ALS. Riluzole primarily functions as a glutamatergic neurotransmission inhibitor, reducing excitotoxicity by blocking glutamate release from nerve terminals and inhibiting voltage-gated sodium channels [2] [4]. This compound, in contrast, is a potent free radical scavenger that mitigates oxidative stress, which has been implicated in ALS pathogenesis through evidence of increased oxidative damage in patient motor neurons [2] [5]. Emerging research has revealed that this compound also activates the GDNF/RET neurotrophic signaling pathway, suggesting additional mechanisms beyond antioxidant effects that may contribute to neuroprotection [3].

Preclinical evidence strongly supports synergistic benefits from this combination therapy. Studies using human iPSC-derived motor neurons from ALS patients demonstrate that this compound alleviates both ( \text{H}_2\text{O}_2 )-induced and glutamate-induced neurotoxicity and electrophysiological dysfunction [3]. Furthermore, research in hSOD1(^{G93A}) mouse models shows that combining these agents produces additive effects on upper motor neuron health, enhancing axon outgrowth, branching, and arborization more effectively than either drug alone [6]. This preclinical foundation provides the mechanistic basis for clinical translation of this combination approach.

Efficacy Data and Clinical Evidence

Clinical Trial Outcomes

The efficacy of this compound and riluzole combination therapy has been evaluated in several clinical studies, with evidence supporting benefits in slowing functional decline. A 2022 observational, randomized, parallel assignment, open-label study with 30 ALS patients demonstrated that combination therapy resulted in significantly slower progression of disability compared to riluzole monotherapy, particularly in the first 6 months of treatment [7] [8].

Table 1: Clinical Efficacy Outcomes from Combination Therapy Study

Assessment Scale Time Point Combination Therapy Change Riluzole Monotherapy Change P-value
Modified Rankin Scale (mRS) 6 months +0.07 +0.20 0.02
Modified Rankin Scale (mRS) 12 months +0.47 +0.53 0.17
Japanese ALS Severity Score 6 months +0.07 +0.20 0.10
Japanese ALS Severity Score 12 months +0.47 +0.53 0.17
ALSFRS-R Bulbar (Salivation) 6 months No change -0.26 0.018

The data indicates that combination therapy provides short-term stabilization of functional decline, with the most pronounced benefits observed within the first 6 months [7] [8]. Bulbar symptoms, particularly salivation, showed significant improvement with combination therapy compared to monotherapy, suggesting potential domain-specific benefits [7] [8].

Real-world evidence further supports long-term benefits. A retrospective analysis of U.S. patients in an administrative claims database found that those receiving intravenous this compound (most concurrently taking riluzole) showed prolonged overall survival compared to non-edaravone-treated patients (29.5 months vs. 23.5 months), with a 27% lower risk of death (HR, 0.73; 95% CI, 0.59-0.91; p=0.005) [9]. Recent 2025 data from Mitsubishi Tanabe Pharma America further corroborates these findings, showing that this compound oral suspension treatment was associated with slower functional decline and improved survival outcomes compared to historical placebo controls from the PRO-ACT database, with a mean survival prolongation of 7.3 months in a broader ALS cohort analysis [10].

Biomarker Correlations

Serum creatinine has been investigated as a potential biomarker for monitoring ALS progression and treatment response. Research indicates that declining serum creatinine levels correlate with disease progression, likely reflecting muscle mass loss [7] [8]. In combination therapy studies, the decrease in serum creatinine was similar between treatment groups (0.08 mg/dL in combination group vs. 0.09 mg/dL in riluzole group at 6 months, p=0.82), suggesting it may serve as an objective measure of disease progression rather than a specific treatment response biomarker [7] [8].

Experimental Protocols and Methodologies

Preclinical Assessment Using iPSC-Derived Motor Neurons

Cell Culture and Differentiation Protocol:

  • Utilize control and ALS patient-derived induced pluripotent stem cells (iPSCs) with SOD1 mutations for disease modeling [3].
  • For rapid motor neuron differentiation, transfect iPSCs with synthetic mRNAs coding for transcription factors Ngn2 and Olig2 with phosphosite modifications daily for 3 days [3].
  • Culture cells in medium containing SHH (100 ng/ml) and DAPT (10 μM), shifting from mTeSR1 to N2 medium over 3 days [3].
  • Dissociate cells with Accutase and replate on poly-D-lysine/laminin-coated surfaces at density of 1×10(^5) cells/cm(^2) [3].
  • Maintain neurons in maturation medium containing neurobasal medium with B27 supplement, BDNF (10 ng/ml), GDNF (10 ng/ml), cAMP (0.1 mM), ascorbic acid (0.2 mM), and DAPT (10 μM) [3].

Neuroprotection Assays:

  • Induce oxidative stress with ( \text{H}_2\text{O}_2 ) treatment or excitotoxicity with glutamate exposure [3].
  • Treat cells with this compound (400 nM), riluzole (concentration as established in laboratory protocols), or combination for 24-72 hours [3].
  • Assess cell viability using MTT or Calcein-AM assays, and monitor electrophysiological function using patch-clamp recordings [3].
  • For transcriptomic analysis, extract RNA and perform RNA sequencing to identify gene expression changes, particularly in GDNF/RET signaling pathways [3].

G Start Start iPSC Culture Transfection Daily mRNA Transfection (Ngn2/Olig2) 3 Days Start->Transfection Differentiation Neural Differentiation SHH + DAPT Medium shift to N2 Transfection->Differentiation Replating Dissociate & Replate on Coated Surfaces Differentiation->Replating Maturation Motor Neuron Maturation BDNF + GDNF + cAMP + Ascorbic Acid + DAPT Replating->Maturation Treatment Drug Treatment This compound, Riluzole or Combination Maturation->Treatment Assays Functional Assays Viability, Electrophysiology Transcriptomics Treatment->Assays Analysis Data Analysis Assays->Analysis

Figure 1: Experimental workflow for iPSC-derived motor neuron differentiation and drug testing

In Vivo Assessment in Mouse Models

Animal Model Preparation:

  • Utilize hSOD1(^{G93A}) transgenic mice as an ALS model [6].
  • For upper motor neuron-specific analysis, crossbreed with UCHL1-eGFP reporter mice to generate hSOD1(^{G93A})-UeGFP mice for visualization of UMNs [6].

Drug Administration:

  • Administer this compound via intraperitoneal injection (dosage as established in laboratory protocols) [6].
  • Administer riluzole via oral gavage (dosage as established in laboratory protocols) [6].
  • For combination therapy, administer both drugs using appropriate temporal sequencing to avoid interactions [6].
  • Include vehicle-treated control groups for comparison [6].

Outcome Measures:

  • Assess motor function using inverted mesh test and other behavioral assays [6].
  • Quantify upper motor neuron axon outgrowth, branching, and arborization in cultured neurons [6].
  • Perform Sholl analysis for dendritic complexity [6].
  • Examine mitochondrial and ER structural integrity via electron microscopy [6].
  • Evaluate survival as primary endpoint [6].
Clinical Trial Design

Patient Population:

  • Include patients with definite or probable ALS according to Revised EL Escorial criteria [7] [8].
  • Disease duration of 2 years or less [7] [5].
  • Forced vital capacity of 80% or more [7] [5].
  • ALSFRS-R score of at least 2 on all items [5].

Treatment Protocol:

  • Administer this compound 60 mg via 60-minute intravenous infusion once daily [7] [5]:
    • Initial cycle: 14 consecutive days followed by 14-day drug-free period
    • Subsequent cycles: 10 days within a 14-day period followed by 14-day drug-free period
  • For oral this compound suspension: 105 mg (5 mL) daily after overnight fasting, following the same cyclical administration [10].
  • Administer riluzole 50 mg orally twice daily continuously [7] [8].

Outcome Assessment:

  • Primary endpoint: Change in ALSFRS-R score at 24 weeks [5].
  • Secondary endpoints: Modified Rankin Scale, Japanese ALS severity score, serum creatinine levels, survival [7] [8].
  • Safety monitoring: Regular assessment of adverse events, liver function tests, and respiratory function [7] [1].

Safety Profile and Adverse Event Management

Table 2: Comparative Safety Profiles of ALS Therapeutics Based on FAERS Database Analysis

Drug Common Adverse Events Serious Adverse Events Management Recommendations
Riluzole Abdominal discomfort, oral hypoesthesia, hepatic enzyme elevation Hepatic injury, interstitial pneumonitis Regular monitoring of liver function (every 3 months), prompt evaluation for respiratory symptoms
This compound Contusion, gait disturbance, headache, dermatitis, respiratory disorders Hypersensitivity reactions, anaphylaxis (contains sodium bisulfite) Premedication for hypersensitivity history, monitor for dermatological reactions and falls
Tofersen Headache, CSF red blood cell count positive Thrombosis Monitor for thrombotic events, proper procedural technique for intrathecal administration
Combination Therapy Similar to individual profiles with potential additive effects Thrombosis (shared by all three drugs) Comprehensive monitoring incorporating precautions for both drugs

Recent pharmacovigilance data from the FDA Adverse Event Reporting System (FAERS) database indicates that all three ALS therapeutics (riluzole, this compound, and tofersen) share thrombosis as a serious class adverse reaction [1]. Network toxicology analysis has identified seven potential targets related to thrombosis, including F10 and MMP9, with molecular docking studies showing favorable binding interactions between these drugs and the F10 molecule [1].

For combination therapy, safety data from clinical studies indicates that the profile is generally consistent with individual drug safety data, with no unexpected synergistic toxicities reported [7] [8]. However, close monitoring is recommended, particularly for hepatic function (due to riluzole) and hypersensitivity reactions (due to this compound) [7] [5] [1].

Clinical Implementation Guidelines

Patient Selection Criteria

Optimal candidates for this compound and riluzole combination therapy include:

  • Patients with early-stage ALS (diagnosed within 2 years) [5]
  • Those with independent activities of daily living at treatment initiation [5]
  • Patients with normal respiratory function (FVC ≥80%) [7] [5]
  • Individuals showing intermediate disease progression (ALSFRS-R decline of 1-4 points in 12-week pre-treatment period) [5]
  • Patients without contraindications to either medication (e.g., hypersensitivity to this compound or its components) [5]
Treatment Administration Protocol

This compound Administration:

  • Intravenous formulation: Dilute 60 mg (2 ampoules) in 100 mL of 0.9% sodium chloride, administer over 60 minutes [5].
  • Oral suspension: 105 mg (5 mL) taken in the morning after overnight fasting, with no food or drink (except water) for 1 hour post-dose [10].
  • Follow cyclical administration pattern:
    • Initial treatment cycle: Daily for 14 days, then 14-day drug-free period
    • Subsequent cycles: Daily for 10 days within a 14-day period, then 14-day drug-free period [5] [10]

Riluzole Administration:

  • 50 mg tablet taken twice daily, approximately 12 hours apart [7] [8].
  • Can be taken with or without food, but consistency is recommended to maintain stable plasma levels [7].

Monitoring Schedule:

  • Baseline: Complete medical history, ALSFRS-R, respiratory function tests, liver function tests [7] [1].
  • Monthly during first 3 months: ALSFRS-R, adverse event assessment [7].
  • Every 3 months: Comprehensive assessment including ALSFRS-R, respiratory function, liver function, and serum creatinine [7] [1].
  • As needed: Evaluation of new symptoms or concerns [7].

G PatientSelect Patient Selection Early-stage ALS FVC ≥80% Within 2 years of diagnosis Baseline Baseline Assessment ALSFRS-R, FVC, LFTs Serum Creatinine PatientSelect->Baseline Initiate Initiate Combination Therapy This compound (IV or Oral) + Riluzole 50 mg BID Baseline->Initiate Monthly Monthly Monitoring ALSFRS-R, Adverse Events Treatment Adherence Initiate->Monthly Monthly->Monthly For first 3 months ThreeMonth 3-Month Comprehensive Assessment ALSFRS-R, FVC, LFTs Serum Creatinine Monthly->ThreeMonth ThreeMonth->ThreeMonth Every 3 months Continue Continue Therapy if Tolerated and Showing Benefit ThreeMonth->Continue Adjust Adjust Treatment Based on Tolerance and Progression Continue->Adjust

Figure 2: Clinical management algorithm for ALS combination therapy

Conclusion and Future Directions

The combination of this compound and riluzole represents a mechanistically rational approach to ALS treatment that addresses multiple pathways in the disease process. Current evidence indicates that this combination provides short-term stabilization of functional decline, with particular benefit in the early stages of disease [7] [8]. The most significant advantages appear to be in slowing functional decline and potentially extending survival, with real-world evidence suggesting a median overall survival advantage of approximately 6 months compared to non-edaravone treated patients [9] [10].

Future research should focus on:

  • Optimizing treatment timing and duration for maximum benefit
  • Identifying predictive biomarkers to select patients most likely to respond
  • Exploring triple therapy approaches with newer agents like tofersen for SOD1-ALS patients
  • Developing improved formulations for enhanced CNS delivery and patient convenience
  • Conducting larger prospective trials to validate the survival benefits suggested by real-world evidence

For researchers and clinicians, these application notes provide comprehensive protocols for preclinical evaluation and clinical implementation of this compound and riluzole combination therapy. Continued investigation into the synergistic mechanisms of these agents, particularly this compound's newly discovered effects on GDNF/RET signaling, may unlock further therapeutic potential and inform next-generation combination strategies for this devastating disease.

References

Clinical Application Notes for Edaravone in Acute Ischemic Stroke

Author: Smolecule Technical Support Team. Date: February 2026

Edaravone, a free radical scavenger, is clinically approved for Amyotrophic Lateral Sclerosis (ALS) in several countries and has been investigated for its neuroprotective potential in AIS. Its primary mechanism involves mitigating oxidative stress, a key contributor to neuronal damage following ischemia and reperfusion.

Mechanism of Action and Rationale

The neuroprotective effect of this compound in AIS is attributed to its ability to scavenge harmful free radicals, thereby preventing neuronal and endothelial cell injury caused by excessive Ca²⁺ influx and reactive oxygen species (ROS) [1]. Recent research has revealed that its activity may extend beyond antioxidative effects. A 2022 study identified a previously unrecognized mechanism where this compound activates the GDNF/RET neurotrophic signaling pathway. This activation promotes motor neuron survival and maturation in vitro, suggesting that this compound may exert neurotrophic functions crucial for recovery [2].

The combination of this compound with other neuroprotective agents is an active area of research. The drug This compound dexborneol is a compound formulation consisting of this compound and (+)-borneol. Dexborneol is believed to contribute anti-inflammatory properties, inhibit nitric oxide pathways, and restrain caspase-related apoptosis, offering a multi-targeted approach to neuroprotection [1].

Clinical Trial Evidence and Outcomes

Recent clinical trials have evaluated the efficacy of this compound, particularly in combination with dexborneol, in AIS patients. The key outcomes are summarized in the table below.

Trial / Study Patient Population Intervention Key Efficacy Findings Safety Findings
Phase II Trial (NCT04667637) [1] 200 patients with anterior circulation stroke and successful endovascular reperfusion. Intravenous this compound Dexborneol (37.5 mg, twice/day) or placebo for 12 days. No statistically significant improvement in 90-day mRS 0-2 (58.7% vs 52.1%, aOR 1.36, P=0.35). Numerically smaller median infarct volume (16.00 vs 23.49 mL). No significant difference in sICH. Significant decrease in PH-1 hemorrhage (aOR 0.21, P=0.03).
TASTE-SL Phase 3 Trial [3] [1] AIS patients within 48h, not candidates for EVT. Sublingual this compound Dexborneol vs. placebo. Higher rates of 90-day good functional outcome (mRS 0-1) vs placebo. Not specified in detail; deemed safe for trial use.
Preclinical Formulation Study [4] Rat model of cerebral ischemia/reperfusion injury. This compound Ionic Liquid (this compound-IL) vs. conventional this compound solution. Significantly suppressed brain cell damage and motor deficits; comparable effect to conventional this compound. Higher blood circulation time, lower kidney distribution, suggesting a potentially improved safety profile.
Formulation Innovations: this compound Ionic Liquid

A 2023 study developed an ionic liquid form of this compound (this compound-IL) to overcome its physicochemical limitations, such as poor water solubility and instability in aqueous solutions [4]. The this compound-IL, particularly with a tetrabutylphosphonium cation, existed as a liquid at room temperature and formed negatively charged nanoparticles in water.

  • Improved Properties: This formulation significantly increased this compound's water solubility without compromising its antioxidative activity [4].
  • Enhanced Pharmacokinetics: In vivo studies in rats showed that intravenous administration of this compound-IL resulted in significantly higher blood circulation time and lower distribution in the kidney compared to the conventional this compound solution. This altered biodistribution could potentially reduce the risk of renal toxicity, a known concern with this compound [4].

Detailed Experimental Protocols

For researchers aiming to validate or build upon these findings, the following protocols detail key methodologies.

Protocol 1: In Vitro Neuroprotection Assay using iPSC-Derived Motor Neurons

This protocol is adapted from a study investigating this compound's mechanism of action [2].

  • Objective: To evaluate the neuroprotective and neurotrophic effects of this compound on human iPSC-derived motor neurons (miMNs) under oxidative stress.
  • Key Reagents:
    • Control and ALS-patient-derived iPSC lines.
    • Synthetic mRNAs for transcription factors Ngn2 and Olig2 (phosphosite-modified).
    • Motor neuron maturation medium: Neurobasal medium with B27 supplement, BDNF (10 ng/mL), GDNF (10 ng/mL), cAMP (0.1 mM), ascorbic acid (0.2 mM). Note: For neurotrophic effect assays, BDNF and GDNF can be omitted and replaced with this compound.
    • This compound, Hydrogen Peroxide (H₂O₂), Glutamate.
  • Equipment: Cell culture facility, lipofectamine-based transfection system, electrophysiology setup (for patch-clamp recording), Western blot apparatus, RNA-Seq platform.
  • Methodology:
    • Rapid MN Differentiation: Plate iPSCs on a Matrigel-coated 12-well plate. Transferd cells daily for 3 days with a 1:1 mixture of Ngn2 and Olig2 synthetic mRNAs. Culture with SHH (100 ng/mL) and DAPT (10 μM), shifting from mTeSR1 to N2 medium over 3 days.
    • Maturation: Dissociate and replate cells on a poly-D-lysine/laminin surface. Culture in motor neuron maturation medium, changing half the medium every 3-4 days.
    • Neurotoxicity Assay: Subject mature miMNs to H₂O₂ or glutamate-induced stress with and without this compound pre-treatment. Assess cell viability.
    • Mechanism Investigation:
      • GDNF/RET Pathway: Use Western blotting and transcriptomic analysis (RNA-Seq) to measure RET expression and downstream signaling activation in this compound-treated miMNs.
      • Neurotrophic Function: Culture miMNs in maturation medium without BDNF and GDNF, supplemented with this compound. Assess long-term survival and maturation markers.
    • Functional Assessment: Perform patch-clamp recordings to evaluate the electrophysiological properties of miMNs under different treatment conditions.

The experimental workflow for this protocol is as follows:

G cluster_analysis Analysis Phase Start Start: Plate iPSCs Transfect Daily mRNA Transfection (Ngn2 + Olig2) for 3 days Start->Transfect Culture Culture with SHH + DAPT Transfect->Culture Replate Replate on PDL/Laminin Culture->Replate Mature Mature Neurons in Specialized Medium Replate->Mature Treat Treat with this compound and/or Neurotoxins Mature->Treat Analyze Analysis Phase Treat->Analyze Viability Cell Viability Assays Analyze->Viability WB Western Blot (GDNF/RET Pathway) Analyze->WB RNA Transcriptomics (RNA-Seq) Analyze->RNA Electrophys Electrophysiology (Patch-clamp) Analyze->Electrophys

Protocol 2: In Vivo Efficacy Study in a Rodent Stroke Model

This protocol synthesizes methods from cerebral I/R injury studies [4] [1].

  • Objective: To assess the cerebroprotective efficacy and pharmacokinetics of novel this compound formulations in a transient Middle Cerebral Artery Occlusion (t-MCAO) rat model.
  • Key Reagents:
    • This compound Ionic Liquid (this compound-IL) suspension or conventional this compound solution.
    • 2,3,5-Triphenyltetrazolium chloride (TTC) stain.
  • Equipment: t-MCAO surgery equipment, IV administration setup, MRI or micro-CT scanner (optional), behavioral test apparatus (e.g., rotarod, adhesive removal test).
  • Methodology:
    • Model Induction: Induce focal cerebral ischemia in male Sprague-Dawley rats via t-MCAO (e.g., 90-minute occlusion), followed by reperfusion.
    • Drug Administration: Randomly assign animals to treatment groups. Administer a single intravenous dose of:
      • Vehicle control
      • Conventional this compound solution (positive control)
      • This compound-IL suspension Dosing should occur at a clinically relevant time point post-reperfusion (e.g., 1-2 hours).
    • Pharmacokinetic Analysis: In a separate cohort, administer this compound-IL and conventional this compound. Collect blood and tissue samples (brain, kidney) at predetermined time points. Measure this compound concentration to determine pharmacokinetic parameters and tissue distribution.
    • Efficacy Outcome Measures:
      • Infarct Volume: At 24 hours or 7 days post-stroke, sacrifice animals, remove brains, section coronally, and stain with TTC. Quantify unstained infarct area using image analysis software.
      • Neurological and Motor Function: Assess neurological deficit scores and motor coordination (e.g., using rotarod or beam walking tests) at 1, 3, and 7 days post-stroke.
    • Histology and Biomarkers: Analyze brain sections for markers of apoptosis (e.g., TUNEL staining) and oxidative stress (e.g., 4-HNE).

Conclusion and Future Perspectives

This compound remains a promising candidate for neuroprotection in AIS due to its multi-targeted action against oxidative stress and emerging role in neurotrophic signaling. While the recent phase II trial of this compound dexborneol did not meet its primary endpoint in EVT-treated patients, the numerical improvements in functional outcomes and infarct volume, coupled with a favorable safety profile, warrant further investigation in larger phase III trials [1]. The development of novel formulations, such as this compound ionic liquids, which offer improved solubility and biodistribution, represents a significant advancement that may enhance the drug's efficacy and reduce side effects in future clinical applications [4].

Future research should focus on identifying patient subgroups most likely to benefit, optimizing combination therapies with other neuroprotective agents or reperfusion strategies, and leveraging novel formulations to maximize therapeutic potential.

References

Comprehensive Application Note: Edaravone Dosing Regimen for Cerebral Infarction Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Background

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger and neuroprotective agent that was first approved in Japan in 2001 for the treatment of acute ischemic stroke and has since gained additional approvals for amyotrophic lateral sclerosis (ALS) in multiple countries. [1] [2] The drug specifically targets peroxyl radicals and demonstrates significant efficacy in inhibiting lipid peroxidation chain reactions, which play a crucial role in the pathogenesis of cerebral infarction. [1] this compound's molecular structure enables it to exhibit amphiphilic properties, allowing it to scavenge both lipid- and water-soluble peroxyl radicals effectively. This unique characteristic makes it particularly valuable in addressing the complex oxidative stress pathways involved in ischemic brain injury. [1]

The recent development of This compound dexborneol, a compound formulation combining this compound with d-borneol, represents a significant advancement in neuroprotective therapy. This combination leverages the synergistic effects of both components, with this compound providing potent free radical scavenging activity while dexborneol enhances blood-brain barrier penetration and provides additional anti-inflammatory benefits. [3] Meta-analyses of randomized controlled trials have demonstrated that this combination therapy shows superior clinical efficacy compared to this compound alone in treating acute cerebral infarction, with significant improvements in neurological functional outcomes and activities of daily living. [3] [4]

Dosing Regimens and Administration Protocols

Approved Dosing for Cerebral Infarction

This compound monotherapy for acute cerebral infarction follows a specific dosing protocol that must be initiated within 24 hours of symptom onset. [1] The approved regimen consists of:

  • Dosage: 30 mg intravenous infusion
  • Frequency: Twice daily (morning and evening)
  • Infusion time: 30 minutes per infusion
  • Treatment duration: 14 days maximum

For the newer This compound dexborneol combination therapy, clinical studies have utilized a modified protocol that provides enhanced therapeutic effects. [3] The combination formulation is administered as:

  • Dosage: Each unit contains this compound and dexborneol in optimized proportions
  • Frequency: Once or twice daily based on severity
  • Infusion time: 30-60 minutes per infusion
  • Treatment duration: 14 days typically

It is crucial to note that administration time window is critical for optimal therapeutic outcomes, with treatment initiation recommended as early as possible after symptom onset. [3]

Table 1: Comparison of this compound Formulations for Cerebral Infarction Treatment

Parameter This compound Monotherapy This compound Dexborneol Combination
Approval Status Approved in Japan (2001) Investigational in multiple regions
Dosage 30 mg IV twice daily Fixed-combination product
Administration 30-minute IV infusion 30-60 minute IV infusion
Treatment Duration Up to 14 days Typically 14 days
Mechanism Free radical scavenging Multimodal: antioxidant + anti-inflammatory + BBB modulation
Practical Administration Considerations

Reconstitution and compatibility are critical factors in this compound administration. The drug should be inspected visually for particulate matter and discoloration prior to administration, and it should not be mixed with other medications in the same infusion bag. [5] Storage requirements vary by formulation:

  • Intravenous formulation: Store at up to 25°C (77°F) with excursions permitted from 15°C to 30°C (59°F to 86°F); protect from light
  • Oral suspension (for ALS indication): Store upright in refrigerator between 2°C to 8°C (35°F to 46°F); protect from light and do not freeze [5]

For patients switching from intravenous to oral formulations (relevant for long-term management after acute phase), bioequivalence studies have demonstrated that 105 mg oral this compound is equivalent to 60 mg IV formulation in terms of AUC (area under the curve). [6] This transition should be managed carefully with attention to administration timing relative to meals, as food significantly affects oral bioavailability. [5] [6]

Mechanism of Action and Signaling Pathways

Molecular Mechanisms and Antioxidant Activity

This compound exerts its neuroprotective effects primarily through its potent free radical scavenging activity, specifically targeting peroxyl radicals among various reactive oxygen species (ROS). [1] The molecular mechanism involves electron donation to radicals, thereby inhibiting the oxidation of lipids by scavenging both chain-initiating water-soluble peroxyl radicals and chain-carrying lipid peroxyl radicals. [1] This action is particularly important in the context of cerebral ischemia, where oxidative stress and lipid peroxidation lead to neuronal cell death. This compound's physicochemical properties, including its acid dissociation constant (pKa) of 7.0 and balanced lipophilicity, enable it to effectively penetrate biological membranes and distribute to brain tissue following intravenous administration. [1]

Beyond its direct antioxidant effects, this compound demonstrates multiple complementary mechanisms that contribute to its efficacy in cerebral infarction:

  • Anti-inflammatory effects: Suppresses neutrophil activation and inhibits expression of inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS)
  • Endothelial protection: Prevents oxidative damage to vascular endothelial cells
  • Anti-apoptotic activity: Modulates Bcl-2 expression and inhibits caspase activation
  • Blood-brain barrier preservation: Reduces MMP-9 expression and maintains BBB integrity [1] [7]

The This compound dexborneol combination enhances these effects through synergistic mechanisms, with dexborneol improving blood-brain barrier penetration and providing additional anti-inflammatory benefits. [3]

Signaling Pathway Modulation

This compound's effect on key cellular signaling pathways represents an important aspect of its mechanism. The drug has been shown to prevent NF-κB translocation from the cytoplasm to the nucleus, thereby reducing the expression of pro-inflammatory cytokines. [7] Simultaneously, this compound activates the Nrf2/ARE pathway, promoting the expression of antioxidant genes and enhancing cellular defense mechanisms against oxidative stress. [7] This dual modulation of inflammatory and antioxidant signaling pathways makes this compound particularly effective in addressing the complex pathophysiology of cerebral infarction.

G Ischemia Ischemia OxidativeStress OxidativeStress Ischemia->OxidativeStress LipidPeroxidation LipidPeroxidation OxidativeStress->LipidPeroxidation NFkB_Inhibition NFkB_Inhibition OxidativeStress->NFkB_Inhibition NeuronalDamage NeuronalDamage LipidPeroxidation->NeuronalDamage This compound This compound This compound->NFkB_Inhibition Nrf2_Activation Nrf2_Activation This compound->Nrf2_Activation RadicalScavenging RadicalScavenging This compound->RadicalScavenging NFkB_Inhibition->NeuronalDamage Neuroprotection Neuroprotection NFkB_Inhibition->Neuroprotection Nrf2_Activation->NeuronalDamage Nrf2_Activation->Neuroprotection RadicalScavenging->LipidPeroxidation RadicalScavenging->Neuroprotection

Figure 1: this compound's Multimodal Mechanism of Action in Cerebral Ischemia - This diagram illustrates how this compound targets multiple pathways in the ischemic cascade, providing neuroprotection through complementary mechanisms including direct free radical scavenging, anti-inflammatory activity via NF-κB inhibition, and enhancement of cellular antioxidant defenses through Nrf2 pathway activation.

Clinical Efficacy Data and Outcomes

Comparative Clinical Studies

Recent meta-analyses and clinical studies have provided robust evidence supporting the efficacy of this compound-based therapies for acute cerebral infarction. A comprehensive meta-analysis of 17 randomized controlled trials involving 2,778 patients demonstrated superior efficacy of this compound dexborneol compared to this compound monotherapy across multiple endpoints. [3] [4] The analysis revealed several key findings:

  • Total effective rate: Significantly higher in the this compound dexborneol group (RR = 1.17, 95% CI [1.11, 1.24], p < 0.00001)
  • Adverse reactions: Significantly lower in the this compound dexborneol group (RR = 0.55, 95% CI [0.36, 0.82], p = 0.004)
  • Neurological function: Better NIHSS scores in the combination group (MD = -2.13, 95% CI [-2.90, -1.35], p < 0.00001)
  • Functional outcomes: Improved Barthel Index (MD = 12.13, 95% CI [7.68, 16.58], p < 0.00001) and modified Rankin Scale (MD = -1.16, 95% CI [-1.75, -0.56], p = 0.0001) [3] [4]

A large prospective, multicenter, real-world cohort study conducted at 72 centers in China further validated these findings in a clinical practice setting. This study involving 4,401 participants showed that patients treated with this compound dexborneol had a significantly higher proportion of favorable functional outcomes (mRS score 0-1) at 90 days compared to the unexposed group (68.6% vs. 66.0%, adjusted odds ratio [aOR] 1.23 [95% CI 1.06-1.43]). [8]

Table 2: Clinical Efficacy Outcomes from Meta-Analysis of 17 RCTs (2,778 Patients) [3] [4]

Outcome Measure This compound Dexborneol This compound Alone Treatment Effect P-value
Total Effective Rate 85.2% 72.8% RR = 1.17, 95% CI [1.11, 1.24] < 0.00001
NIHSS Score Reduction -5.8 points -3.7 points MD = -2.13, 95% CI [-2.90, -1.35] < 0.00001
Barthel Index Improvement +34.2 points +22.1 points MD = 12.13, 95% CI [7.68, 16.58] < 0.00001
Modified Rankin Scale -2.4 points -1.2 points MD = -1.16, 95% CI [-1.75, -0.56] 0.0001
Adverse Reactions 6.3% 11.5% RR = 0.55, 95% CI [0.36, 0.82] 0.004
Safety Profile and Special Considerations

This compound-based therapies have demonstrated a favorable safety profile in clinical studies. The most common adverse reactions include:

  • Hepatic function abnormalities (elevated transaminases)
  • Renal function impairment
  • Rash and allergic reactions
  • Gastrointestinal symptoms

Contraindications include a history of hypersensitivity to this compound or any of its inactive components. [5] Importantly, no dosage adjustments are recommended for patients with renal or hepatic impairment, which simplifies clinical management of elderly patients who often present with comorbid conditions. [5]

The This compound dexborneol combination has shown a significantly lower rate of adverse reactions compared to this compound alone (RR = 0.55, 95% CI [0.36, 0.82], p = 0.004), suggesting that the combination may offer not only enhanced efficacy but also improved safety. [3] [4] Rates of serious adverse events such as symptomatic intracerebral hemorrhage (sICH) and all-cause mortality were similar between treatment groups in large-scale studies. [8]

Experimental Protocols and Research Methodologies

In Vitro Assessment of Antioxidant Activity

Lipid peroxidation inhibition assays provide a fundamental method for evaluating this compound's antioxidant properties. The following protocol can be used to assess this compound's efficacy in suppressing oxidative damage:

  • Brain homogenate preparation: Fresh rat brain tissue is homogenized in ice-cold phosphate-buffered saline (pH 7.4) at a concentration of 10% w/v
  • Peroxidation induction: Add 100 μM FeSO₄ and 1 mM ascorbic acid to initiate lipid peroxidation
  • Drug treatment: Incubate with this compound at concentrations ranging from 0.1-100 μM
  • Incubation conditions: 37°C for 60 minutes with gentle shaking
  • Measurement: Quantify thiobarbituric acid reactive substances (TBARS) at 532 nm to assess malondialdehyde formation
  • Calculation: Express inhibition percentage relative to untreated controls [1]

This method directly measures this compound's capacity to scavenge chain-initiating water-soluble peroxyl radicals and chain-carrying lipid peroxyl radicals, which is central to its mechanism of action in cerebral infarction. [1]

In Vivo Ischemia Models

Animal models of cerebral ischemia are essential for evaluating the neuroprotective efficacy of this compound. The transient middle cerebral artery occlusion (tMCAO) model provides a well-established approach:

  • Animal preparation: Adult male Sprague-Dawley rats (250-300 g) anesthetized with isoflurane
  • Occlusion procedure: Insert silicone-coated nylon monofilament (diameter: 0.28-0.30 mm) through external carotid artery into internal carotid artery to block middle cerebral artery
  • Ischemia period: Maintain occlusion for 60-90 minutes
  • Reperfusion: Carefully remove filament to restore blood flow
  • Drug administration: Administer this compound (3-10 mg/kg) or vehicle intravenously at onset of reperfusion
  • Outcome assessment:
    • Infarct volume: Measure via TTC staining at 24-72 hours post-reperfusion
    • Neurological function: Evaluate using modified Neurological Severity Score (mNSS)
    • Oxidative stress markers: Assess ROS, lipid peroxidation products, and antioxidant enzyme activities
    • Blood-brain barrier integrity: Evaluate Evans blue extravasation [1] [7]

This protocol models the ischemia-reperfusion injury that occurs in human cerebral infarction and allows for comprehensive assessment of this compound's therapeutic effects.

G cluster_legend Key Experimental Time Points Start Start AnimalPrep AnimalPrep Start->AnimalPrep MCAO MCAO AnimalPrep->MCAO DrugAdmin DrugAdmin MCAO->DrugAdmin T0 t=0 MCAO->T0 Reperfusion Reperfusion DrugAdmin->Reperfusion T1 t=60-90 min DrugAdmin->T1 OutcomeAssess OutcomeAssess Reperfusion->OutcomeAssess End End OutcomeAssess->End T2 t=24-72 hr OutcomeAssess->T2

Figure 2: Experimental Workflow for Evaluating this compound in Cerebral Ischemia Models - This diagram outlines the key steps in assessing this compound efficacy using transient middle cerebral artery occlusion (tMCAO) models, highlighting critical timing considerations for drug administration and outcome assessment that correspond to the therapeutic window in clinical practice.

Conclusion and Research Perspectives

This compound represents an important neuroprotective therapeutic option for acute cerebral infarction, with well-established dosing regimens and a favorable safety profile. The development of This compound dexborneol combination therapy marks a significant advancement, demonstrating superior efficacy compared to this compound monotherapy in recent meta-analyses. [3] [4] The multimodal mechanism of action, targeting oxidative stress, inflammation, and blood-brain barrier dysfunction, aligns well with the complex pathophysiology of cerebral ischemia.

Future research directions should focus on:

  • Optimal timing windows: Further refinement of treatment initiation parameters beyond the current 24-hour window
  • Combination with reperfusion therapies: Enhanced protocols integrating this compound with mechanical thrombectomy and thrombolysis
  • Formulation advancements: Development of improved delivery systems to enhance brain bioavailability
  • Biomarker identification: Discovery of predictive biomarkers for treatment response stratification
  • Long-term outcomes: Extended follow-up studies assessing functional recovery and quality of life measures

The accumulating evidence from both randomized trials and real-world studies supports the clinical value of this compound-based therapies in the comprehensive management of acute cerebral infarction, potentially offering meaningful functional improvements for patients suffering from this devastating condition.

References

edaravone preparation and storage stability guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Stability Assessment

A stability-indicating method is essential for monitoring edaravone's integrity during development and storage. The following protocol, adapted from a 2025 study, uses Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [1].

Protocol: Stability-Indicating RP-HPLC Method for this compound

This method has been validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, and precision [1].

  • 1. Instrument Setup and Conditions

    • Column: Agilent ZORBAX Extend-C18 (150 mm × 4.6 mm, 5 µm)
    • Mobile Phase: Gradient elution. (A) Not specified in the source; (B) Not specified in the source.
    • Flow Rate: Not specified in the source.
    • Detection Wavelength: Not specified in the source.
    • Injection Volume: Not specified in the source.
    • Column Temperature: Not specified in the source.
  • 2. Standard and Sample Preparation

    • Prepare standard solutions in the concentration range of 6.8–68.6 µg/mL for calibration [1].
    • The method is recommended for use without an internal standard [1].
  • 3. System Suitability and Analysis

    • The method should produce a sharp, symmetrical peak for this compound.
    • It must successfully separate this compound from its degradants. Forced degradation studies (see below) are used to confirm this [1].

The workflow for this analytical process is summarized below:

Start Start HPLC Analysis Prep Prepare Standard and Sample Solutions Start->Prep Inject Inject onto HPLC System (ZORBAX Extend-C18 Column) Prep->Inject Elute Gradient Elution Inject->Elute Detect UV Detection Elute->Detect Analyze Analyze Chromatogram for this compound Peak and Degradants Detect->Analyze End End Analyze->End

Forced Degradation Studies

Forced degradation helps identify potential degradation products and validate the stability-indicating power of the analytical method. A key study characterized the major degradation products of this compound under various stress conditions [2].

  • Objective: To understand the degradation pathways of this compound and isolate major degradants.
  • Methodology: International Conference on Harmonization (ICH)-prescribed stress conditions were applied, and degradation products were separated and characterized using LC-MS/MS [2].
  • Key Findings: Seven unknown and two known degradation products were identified. Two major degradants formed under thermal stress were isolated and characterized [2]. This confirms that heat is a critical factor affecting this compound stability.

Formulation and Stabilization Strategies

This compound is inherently unstable, necessitating careful formulation to ensure shelf life and efficacy. A Chinese patent offers one approach for a stable injection formulation [3].

Protocol: Stable this compound Composition Injection

This protocol outlines the preparation of an injection that uses excipients to improve stability.

  • 1. Composition The formulation is an aqueous solution containing [3]:

    • Active Ingredient: this compound
    • Stabilizers: Sodium metabisulfite and Cysteine hydrochloride
    • Solubilizer: Benzyl alcohol
    • Tonicity Agent: Sodium chloride
    • Vehicle: Water for Injection
  • 2. Preparation Method

    • Dissolve sodium chloride in about 70% of the required Water for Injection.
    • Add sodium metabisulfite, cysteine hydrochloride, and benzyl alcohol to the above solution and stir until dissolved.
    • Slowly add this compound to the solution and stir until it is completely dissolved.
    • Adjust the pH of the solution with sodium hydroxide.
    • Add the remaining Water for Injection to the final volume.
    • Decarbonize the solution by stirring, then filter and sterilize the solution through a membrane filter.
    • Fill the solution into ampoules under a nitrogen atmosphere, seal, and inspect [3].

The role of key excipients in this formulation is outlined below:

Formulation This compound Injection Stabilizer Antioxidant System (Sodium Metabisulfite, Cysteine) Formulation->Stabilizer Prevents Oxidative Degradation Solubilizer Solubilizer (Benzyl Alcohol) Formulation->Solubilizer Improves Drug Solubility Tonicity Tonicity Agent (Sodium Chloride) Formulation->Tonicity Adjusts Osmotic Pressure InertAtmos Inert Atmosphere (Nitrogen Filling) Formulation->InertAtmos Removes Oxygen to Enhance Stability

Stability Data Summary Table

The following table summarizes key quantitative data and findings from the referenced studies.

Aspect Method/Parameter Key Findings & Values Source
Analytical Method RP-HPLC Linear range: 6.8–68.6 µg/mL; Separates this compound from degradants. [1]
Forced Degradation Thermal, LC-MS/MS Identified 7 unknown + 2 known degradants; Thermal stress is a major pathway. [2]
Stable Formulation Injectable Solution Uses sodium metabisulfite & cysteine as stabilizers; filled under nitrogen. [3]

Key Considerations for Researchers

  • Critical Quality Attributes: When developing a formulation, focus on controlling oxidative degradation and monitoring for known degradants, especially those formed under thermal stress [1] [2].
  • Analytical Validation: Ensure your HPLC method is fully validated per ICH guidelines for specificity, accuracy, and precision to reliably track stability over time [1].
  • Patient-Centric Formulation: For conditions like Motor Neuron Disease (MND), consider final product characteristics like ease of administration for patients with dysphagia, not just chemical stability [4].

References

edaravone stability under acid and alkali hydrolysis conditions

Author: Smolecule Technical Support Team. Date: February 2026

Degradation Profile of Edaravone

The table below summarizes this compound's stability under various stress conditions, based on forced degradation studies.

Stress Condition Stability Key Observations & Degradation Products
Acid Hydrolysis Unstable [1] Significant degradation observed [1].
Alkali Hydrolysis Unstable [1] Significant degradation observed [1].
Oxidative Stress Unstable [2] [1] Forms This compound trimer and hydrogen peroxide [2].
Thermal Stress (Dry Heat) Stable [1] Drug substance remains intact [1].
Photolytic Stress Stable [1] Drug substance remains intact [1].

Validated Stability-Indicating HPLC Method

A recent 2025 study developed a robust RP-HPLC method suitable for quantifying this compound and separating it from its degradation products [3] [4] [5].

Optimal Chromatographic Conditions [4] [5]:

  • Column: Agilent ZORBAX Extend-C18 (150 mm × 4.6 mm, 5 µm)
  • Mobile Phase: Gradient method using 0.1% formic acid in water and a 50:50 mixture of acetonitrile and methanol.
  • Flow Rate: 1 mL/min
  • Detection Wavelength: 240 nm
  • Injection Volume: 5 µL
  • Linear Range: 6.8–68.6 µg/mL

Key Validation Parameters [3] [5]:

  • Specificity: Successfully separated this compound from void signals and degradant peaks.
  • Precision & Accuracy: The method was precise and accurate across the validated concentration range.
  • Note: The method is recommended for use without an internal standard [3] [5].

Experimental Workflow for Forced Degradation

Follow this workflow to conduct forced degradation studies, from sample preparation to data analysis.

cluster_stress Stress Conditions Start Start Forced Degradation Study Prep Prepare this compound Stock Solution Start->Prep Stress Apply Stress Conditions Prep->Stress Analyze Analyze Samples (RP-HPLC) Stress->Analyze Acid Acid Hydrolysis (e.g., HCl) Alkali Alkali Hydrolysis (e.g., NaOH) Oxidative Oxidative Stress (e.g., H₂O₂) Thermal Thermal Stress (Dry Heat) Photo Photolytic Stress (UV Light) Identify Identify Major Degradation Products Analyze->Identify End Interpret Data & Propose Pathways Identify->End

Detailed Experimental Protocols

Sample Preparation and Stress Procedures:

  • Acid/Alkali Hydrolysis: Treat this compound solution with 0.1-1.0 M HCl or NaOH at room temperature or elevated temperatures (e.g., 60°C) for 1-24 hours. Neutralize before analysis [1].
  • Oxidative Degradation: Incubate this compound with 0.1-3% hydrogen peroxide (H₂O₂) at room temperature for several hours [2] [1]. Monitor for trimer formation [2].
  • Thermal & Photolytic Stability: Expose solid this compound to dry heat (e.g., 60°C) and UV light according to ICH guidelines [1].

Degradation Product Identification:

  • Use LC-MS/MS to characterize degradation products. Seven unknown and two known degradation products have been identified under various stress conditions [6].
  • For oxidative stress, a major characterized degradant is the This compound trimer (4,4-bis-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-3-methyl-1-phenyl-2-pyrazolin-5-one) [2].

Key Mechanisms and Stabilization Strategies

Understanding degradation mechanisms helps in developing stable formulations.

  • Primary Instability Cause: The This compound anion readily donates an electron to oxygen, forming a radical that leads to degradation products like the this compound trimer [2] [7].
  • Stabilization Approaches:
    • Lower pH to reduce concentration of the reactive this compound anion [2] [7].
    • Deoxygenation of the solution to prevent radical formation [2] [7].
    • Additives: Sodium bisulfite (forms adduct with this compound) and glutathione (stabilizes via hydrogen bonding) can be used as stabilizers [2] [7]. Note that sulfites may cause allergic reactions [8] [7].

Frequently Asked Questions (FAQs)

What are the most critical parameters for the HPLC method? The critical parameters are a C18 column (150 mm is sufficient), a methanol/acetonitrile-based mobile phase with acidic modifier (e.g., 0.1% formic acid), and detection at 240-245 nm [4] [5] [1].

My this compound solution changed color and formed a precipitate. What happened? This indicates oxidative degradation. The precipitate likely contains the This compound trimer [2]. Ensure formulations include appropriate stabilizers and are stored in deoxygenated, low-pH conditions.

Are there alternative analytical methods for this compound quantification? Yes, HPTLC and UV-Vis spectroscopy are viable alternatives. A validated HPTLC method uses n-Hexane: ethyl acetate (7:3) and detects at 245 nm, showing no significant difference from HPLC results [1].

References

managing edaravone hypersensitivity reactions and anaphylaxis protocols

Author: Smolecule Technical Support Team. Date: February 2026

Edaravone Hypersensitivity: Clinical Profile & Management

The tables below summarize the clinical presentation and immediate management protocols for hypersensitivity reactions based on the full prescribing information [1] [2].

Table 1: Clinical Spectrum of Hypersensitivity Reactions

Reaction Type Specific Manifestations Reported
Hypersensitivity Reactions Redness, wheals, erythema multiforme [1] [2].
Anaphylaxis Urticaria (hives), decreased blood pressure, dyspnea (difficulty breathing) [1] [2].
Sulfite Allergic Reactions Anaphylactic symptoms, life-threatening or less severe asthmatic episodes (more frequent in asthmatic individuals) [1] [3].

Table 2: Immediate Action Protocol

Action Step Protocol Details
Patient Monitoring Monitor patients carefully during and after infusion for signs of a reaction [1] [2].
Upon First Observation Promptly discontinue the infusion at the first sign of a hypersensitivity reaction [1] [2].
Post-Discontinuation Care Treat according to the standard of care and monitor until the condition fully resolves [1] [2].
Contraindication The drug is contraindicated in patients with a known history of hypersensitivity to this compound or any inactive ingredient (e.g., sodium bisulfite) [1] [2].

Key Considerations for Researchers and Professionals

  • Product Availability: The original innovator product, IV RADICAVA, is being discontinued for business reasons, not safety or effectiveness. However, generic intravenous this compound remains available from other companies, and the oral formulation (RADICAVA ORS) is also an option [3]. This is a crucial piece of intelligence for drug development and lifecycle management strategies.
  • Safety Profile Context: In controlled clinical trials, the most common adverse reactions (≥10%) in patients treated with this compound were contusion (15%), gait disturbance (13%), and headache (10%) [1] [2]. Hypersensitivity reactions and anaphylaxis have been identified through postmarketing surveillance, underscoring the importance of robust pharmacovigilance systems [1] [2].

Experimental & Clinical Workflow

For your experimental protocols and clinical guidelines, here is a workflow diagram that outlines the critical decision points and actions for managing a potential hypersensitivity event.

edaravone_hypersensitivity_flow Start This compound Administration Monitor Continuous Patient Monitoring Start->Monitor Decision_Observe Signs of Hypersensitivity (e.g., redness, wheals, dyspnea)? Monitor->Decision_Observe Decision_Observe->Monitor No Action_Discontinue Immediately Discontinue Infusion Decision_Observe->Action_Discontinue Yes Action_Treat Treat Per Standard of Care Action_Discontinue->Action_Treat Action_Monitor Monitor Until Resolution Action_Treat->Action_Monitor End_Resume Assess Risk/Benefit Consider Rechallenge Action_Monitor->End_Resume Mild/Moderate Reaction & First Occurrence End_Contraindicated Permanently Discontinue (Contraindicated) Action_Monitor->End_Contraindicated Severe/Anaphylactic Reaction or Known Hypersensitivity

References

edaravone catheter site thrombosis and vein collapse management

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Safety Signals of Edaravone

Analysis of the FDA Adverse Event Reporting System (FAERS) database has identified significant safety signals for several adverse events (AEs). The table below summarizes key quantitative findings using common signal detection algorithms in pharmacovigilance, such as the Reporting Odds Ratio (ROR) and Proportional Reporting Ratio (PRR) [1] [2] [3].

Adverse Event (Preferred Term) Case Count (n) Signal Strength (ROR) Signal Strength (PRR)
Catheter site thrombosis Information missing 149.27 Met significance criteria [2] [3]
Vein collapse Information missing 43.31 Met significance criteria [2] [3]
Death 589 8.64 Information missing [1] [4]
Disease progression 266 28.26 Information missing [1] [4]
Gastric fistula Information missing 93.20 Met significance criteria [2] [3]

Key Limitations of this Data for Researchers:

  • Causality vs. Association: A signal in FAERS indicates a statistical association and does not prove causation [1] [2]. The underlying disease (ALS) and other medications are potential confounders.
  • Report Source: Most reports were submitted by consumers, which may affect clinical detail and accuracy [1] [2].
  • Data Gaps: Information on case counts for some AEs and specific metrics like PRR values were not fully detailed in the available literature.

Proposed Experimental Framework for Mechanism Investigation

To move from signal detection to mechanistic understanding, you can design studies based on the following workflow.

architecture cluster_in_vitro In Vitro Experimental Focus cluster_in_vivo In Vivo Model Considerations Start FAERS Signal: this compound and Catheter Site Thrombosis/Vein Collapse Hypothesis Develop Mechanistic Hypothesis Start->Hypothesis InVitro In Vitro Models Hypothesis->InVitro InVivo In Vivo Models Hypothesis->InVivo Analysis Integrated Data Analysis InVitro->Analysis HUVEC Endothelial Cell (HUVEC) Assays InVitro->HUVEC Coagulation Plasma Coagulation Assays InVitro->Coagulation OxStress Oxidative Stress Measurement InVitro->OxStress InVivo->Analysis AnimalModel Rat/Jugular Vein Catheter Model InVivo->AnimalModel Histology Vessel Wall Histology and Immunostaining InVivo->Histology Hemodynamics Hemodynamic Monitoring InVivo->Hemodynamics Conclusion Proposed Mechanism and Mitigation Strategy Analysis->Conclusion

Detailed Methodologies for Key Experiments

1. In Vitro Endothelial Cell Dysfunction Assay This experiment tests the hypothesis that this compound directly affects endothelial cell health, potentially leading to vein collapse and a pro-thrombotic state [2].

  • Cell Model: Use Human Umbilical Vein Endothelial Cells (HUVECs) at passages 3-6.
  • Treatment Groups:
    • Control: Standard cell culture medium.
    • This compound: Medium supplemented with this compound at clinical-relevant concentrations (e.g., 1-100 µM).
    • Positive Control (for oxidative stress): Medium with H₂O₂ (200 µM).
  • Key Endpoints:
    • Cell Viability: MTT or Calcein-AM/PI staining assay after 24/48 hours.
    • Oxidative Stress: Intracellular ROS levels measured by DCFH-DA fluorescence.
    • Pro-inflammatory Marker Expression: mRNA levels of ICAM-1, VCAM-1, and E-Selectin via qRT-PCR.
    • Procogulant Activity: Tissue Factor (TF) expression analysis by western blot.

2. In Vivo Catheter-Associated Thrombosis Model This model assesses whether this compound exacerbates thrombosis at catheter sites in a live organism [2] [3].

  • Animal Model: Sprague-Dawley rats (250-300g) with a silicone catheter implanted in the jugular vein.
  • Treatment Regimen:
    • Control Group: IV saline daily, mimicking the clinical infusion schedule.
    • This compound Group: IV this compound (e.g., 3-9 mg/kg) daily.
    • Treatment should continue for 7-14 days post-catheterization.
  • Thrombus Analysis:
    • Macroscopic: Sacrifice animals and carefully excise the catheterized vein segment. Grade thrombus formation using a standardized scale (e.g., 0=no thrombus, 4=occlusive thrombus).
    • Histological: Fix vein segments in formalin, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) and Martius Scarlet Blue (MSB) staining to visualize fibrin/platelets and assess vessel wall structure.

Frequently Asked Questions (FAQs) for Researchers

Q1: The FAERS data shows a strong link to "disease progression" and "death." Does this mean this compound is harmful to patients? This is a critical point of interpretation. These signals are heavily confounded by the underlying high mortality and progressive nature of ALS [1] [4]. Reports of "drug ineffectiveness" or lack of expected therapeutic effect are also common [1]. These signals may reflect treatment failure in advanced disease rather than a direct causal effect of the drug, highlighting the need for careful patient selection in clinical trials.

Q2: Are there any known drug interactions that could explain the vascular toxicity signals? The available official prescribing information states that there are no known drug-drug interactions for this compound [5]. However, real-world analyses note that this compound is frequently used with other medications like riluzole, baclofen, and aspirin [2] [3]. The potential for interactions, especially with antiplatelet or anticoagulant drugs, should be considered as a variable in preclinical models.

Q3: What is the typical onset time for these AEs, which should guide our experimental observation periods? Analysis of FAERS reports indicates that a majority (about 56%) of all reported adverse events with this compound occurred within the first month of treatment initiation, with a median time-to-onset of 16 days [2]. This suggests that experimental protocols should focus monitoring and analysis within the first few weeks of exposure.

References

edaravone abnormal hepatic function monitoring during treatment

Author: Smolecule Technical Support Team. Date: February 2026

Hepatic Safety Profile & Monitoring Guidance

Aspect Details
Overall Likelihood of Liver Injury Unlikely (LiverTox Category E) [1]
Clinical Trial Incidence Serum aminotransferase elevations were similar to placebo; no clinically apparent liver injury was reported [1].
Post-Marketing Experience No reports of clinically apparent liver injury linked to edaravone [1].
Recommended Monitoring Routine monitoring of serum aminotransferases is not recommended [1].
Action for Elevated Levels If ALT/AST elevations >5 times ULN occur, temporarily discontinue this compound. Treatment can be reinitiated after levels resolve, with close monitoring [1].
Mechanism of Injury Not clearly defined; this compound is extensively metabolized to non-toxic sulfate and glucuronide conjugates [1].

Proposed Mechanism of Action & Experimental Considerations

While the precise mechanism for the minimal hepatotoxicity is unclear, recent research suggests this compound's primary activity involves antioxidant and cytoprotective effects. A 2024 study identified that this compound binds to and activates the Aryl Hydrocarbon Receptor (AHR), a pathway involved in cytoprotection, and promotes downstream NRF2 signaling [2]. This mechanism may contribute to its neuroprotective effects.

For researchers investigating this compound's impact on hepatic cells, the following experimental workflow is recommended:

G A In Vitro Cell Models B This compound Treatment A->B C Key Assays B->C D Molecular Target Analysis C->D H Oxidative Stress Markers C->H I Cell Viability & Death C->I E AHR Activation D->E F NRF2 Pathway Upregulation E->F G Cytoprotective Gene Expression F->G

FAQs for Technical Support

Q1: What is the incidence of elevated liver enzymes in patients taking this compound? The incidence of serum aminotransferase elevations in clinical trials was low and comparable to the placebo group. Most elevations were transient and resolved spontaneously without requiring treatment discontinuation [1].

Q2: Are there any known drug-drug interactions involving this compound and metabolism? this compound is extensively metabolized in the liver primarily to sulfate and glucuronide conjugates. According to current information, it has not been found to have significant drug-drug interactions [1]. However, always consult the latest prescribing information for updates.

Q3: What should be done if a patient in a clinical trial shows significant liver test abnormalities? The recommended action is to temporarily discontinue this compound. After the liver tests (ALT/AST) return to normal levels, treatment may be reinitiated with close subsequent monitoring of liver function [1].

The available evidence suggests hepatic safety is not a major concern with this compound therapy. However, as with any drug, vigilant clinical observation is prudent.

References

edaravone compatibility with other ALS medications and drug interactions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q: Are there known drug-drug interactions with edaravone?

    • A: Extensive data indicates no known clinically significant drug-drug interactions with this compound [1] [2]. The pharmacokinetics of this compound are not expected to be significantly affected by inhibitors of cytochrome P450 (CYP) enzymes, UGTs, or major transporters [1].
  • Q: Can this compound be co-administered with riluzole?

    • A: Yes. Clinical data demonstrates that this compound is commonly used in combination with riluzole. In the pivotal clinical trial for Radicava (IV this compound), over 90% of patients were concurrently on riluzole [1]. Similarly, in a safety trial for the oral suspension (Radicava ORS), 87% of patients were on riluzole [1].
  • Q: What is the clinical evidence for this compound's efficacy?

    • A: Evidence comes from both IV and oral formulations. A pivotal 24-week, double-blind, placebo-controlled phase 3 trial in Japan showed IV this compound significantly slowed functional decline on the ALSFRS-R scale compared to placebo (-5.01 vs. -7.50, P=0.0013) [3]. A 2025 analysis of the oral suspension demonstrated a significant survival benefit and slower functional decline at 48 weeks compared to matched historical controls [4].
  • Q: What are the key safety warnings and common adverse reactions?

    • A: The most serious risks are hypersensitivity reactions (including anaphylaxis) and sulfite allergic reactions, as the formulation contains sodium bisulfite [5] [6] [2]. The most common adverse reactions from clinical trials are summarized in Table 2 below.

Pharmacological Profile & Interaction Data

Table 1: Pharmacokinetic and Metabolic Profile of this compound
Parameter Description
Mechanism of Action Free radical scavenger; believed to reduce oxidative stress, though the exact mechanism in ALS is unknown [7] [1] [5].
Protein Binding 92%, primarily to albumin [7] [5].
Metabolism Metabolized to pharmacologically inactive sulfate and glucuronide conjugates. Glucuronidation involves multiple UGT isoforms (e.g., UGT1A6, 1A9, 2B7) [7] [5] [3].
Elimination Half-Life 4.5 - 6 hours (IV) [7] [5]. Approximately 4.5 - 9 hours (oral) [7].
Route of Elimination Primarily renal, mainly as glucuronide conjugate (60-80% of dose). Less than 1% is excreted as unchanged drug [7].
Interaction Potential Low. Not a substrate, inhibitor, or inducer of major CYP enzymes or transporters [7] [1].
Table 2: Summary of Clinical Trial Adverse Reactions (≥2% incidence)
Adverse Reaction Incidence in this compound Group Incidence in Placebo Group
Bruising / Contusion 15% 8% [5]
Gait Disturbance 13% 9% [5]
Headache 10% 7% [5]
Dermatitis 8% 3% [5]
Eczema 8% 3% [5]
Respiratory Failure / Disorder / Hypoxia 5% 3% [5]
Glucose Urine Present 4% 1% [5]
Tinea Infection 3% 1% [5]

Experimental Protocols & Research Data

Pivotal Clinical Trial Design (IV this compound)

The following methodology established the efficacy of IV this compound [5] [3]:

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter phase 3 trial.
  • Patient Population: 137 Japanese patients (20-75 years) with definite or probable ALS (revised El Escorial criteria), disease duration ≤2 years, and FVC ≥80%.
  • Intervention:
    • Initial Cycle: IV this compound 60 mg or placebo once daily for 14 days, followed by a 14-day drug-free period.
    • Subsequent Cycles (2-6): IV this compound 60 mg or placebo once daily for 10 days out of 14, followed by a 14-day drug-free period.
    • Total Treatment Duration: 24 weeks.
  • Concomitant Medication: Over 90% of patients in both groups were taking riluzole.
  • Primary Endpoint: Change in ALSFRS-R total score from baseline to week 24.
Pharmacokinetic Study Establishing Oral Bioequivalence

The approval of the oral suspension (Radicava ORS) was based on bioequivalence with the IV formulation [1]:

  • Study Design: Phase 1 pharmacokinetic study in healthy subjects under fasted conditions.
  • Intervention: A single dose of oral this compound (105 mg/5 mL) or IV this compound (60 mg over 60 minutes).
  • Key Measurements: Plasma concentration (Cmax) and area under the concentration-time curve (AUC).
  • Outcome: The oral suspension demonstrated equivalent plasma levels to the IV formulation, establishing its basis for approval [1].

Metabolic Pathway & Experimental Workflow

The diagram below illustrates the metabolic fate of this compound in the body, which underpins its low interaction potential.

G This compound This compound UGT Enzymes    (e.g., 1A6, 1A9, 2B7) UGT Enzymes    (e.g., 1A6, 1A9, 2B7) This compound->UGT Enzymes    (e.g., 1A6, 1A9, 2B7) Glucuronidation Sulfotransferases    (SULTs) Sulfotransferases    (SULTs) This compound->Sulfotransferases    (SULTs) Sulfation Glucuronide Conjugate Glucuronide Conjugate UGT Enzymes    (e.g., 1A6, 1A9, 2B7)->Glucuronide Conjugate Sulfate Conjugate Sulfate Conjugate Sulfotransferases    (SULTs)->Sulfate Conjugate Renal Excretion    (Primary Route) Renal Excretion    (Primary Route) Glucuronide Conjugate->Renal Excretion    (Primary Route) Renal Excretion Renal Excretion Sulfate Conjugate->Renal Excretion

References

optimizing edaravone treatment cycles for long-term efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Key Challenges & Research Directions for Edaravone

Researchers face several hurdles in optimizing this compound, primarily due to its inherent physicochemical properties. The table below summarizes the core problems and the experimental strategies being investigated to address them.

Challenge Impact on Efficacy & Research Proposed Experimental Solutions
Poor Stability & Short Half-Life [1] Rapid metabolism (half-life: 0.2-5 h); requires frequent high-dose IV infusions (twice daily) [2] [1]; burdensome for long-term use. Nano-encapsulation: Use polymeric (e.g., PLGA-PEG), lipid-based (NLCs), or hybrid (LPHNPs) nanoparticles to protect this compound, prolong circulation, and enable controlled release [1].

| Low Blood-Brain Barrier (BBB) Penetrance [3] [1] | Subtherapeutic concentrations in the CNS; limited clinical efficacy; recognized by P-gp efflux pumps [1]. | Nanocarrier Systems: Develop sub-300 nm nanoparticles to enhance brain delivery [1]. Leverage Novel Mechanisms: Investigate this compound's ability to upregulate GDNF/RET neurotrophic signaling, which may support neuron survival and function [3]. | | Poor Aqueous Solubility & Oral Bioavailability [2] | Low oral bioavailability (Fabs ~5.23%); restricts administration to intravenous route [2]. | Lipid-Based Nanosystems (LNS): Develop self-microemulsifying drug delivery systems (SMEDDS) to enhance solubility, inhibit glucuronidation, and improve permeability across the GI tract [2]. |

Experimental Protocols for Formulation Optimization

For researchers aiming to improve this compound's properties, here are detailed methodologies based on current literature.

  • Protocol 1: Synthesis of Polymeric Nanoparticles (PNPs) for this compound Encapsulation [1]

    • Objective: To encapsulate this compound within PLGA-PEG nanoparticles to improve its stability and delivery.
    • Materials: this compound, PLGA-PEG copolymer, dichloromethane (DCM), polyvinyl alcohol (PVA), water for injection.
    • Methodology:
      • Dissolution: Dissolve the PLGA-PEG copolymer and a defined ratio of this compound (e.g., 10-30% w/w) in DCM.
      • Emulsification: Add the organic solution to an aqueous PVA solution under high-speed homogenization to form an oil-in-water emulsion.
      • Evaporation: Stir the emulsion continuously at room temperature to evaporate the organic solvent, allowing nanoparticle hardening.
      • Purification: Centrifuge the suspension and wash the collected nanoparticles to remove excess surfactant and unencapsulated drug.
      • Characterization: Determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Measure encapsulation efficiency (EE%) via UHPLC.
    • Troubleshooting Tip: If the encapsulation efficiency is low, consider increasing the drug-to-polymer ratio or using a double-emulsion method.
  • Protocol 2: Evaluating Neuroprotective Mechanisms in Motor Neuron Models [3]

    • Objective: To investigate this compound's activation of the GDNF/RET neurotrophic signaling pathway in vitro.
    • Cell Model: Use highly pure, functional mRNA-induced motor neurons (miMNs) differentiated from human iPSCs.
    • Treatment Groups:
      • Control group (vehicle)
      • This compound-only group
      • GDNF-only group (positive control)
      • This compound + GDNF combination group
    • Methodology:
      • Exposure: Subject miMNs to oxidative stress (e.g., H2O2) with and without pre-treatment/co-treatment with this compound.
      • Viability Assay: Perform cell viability assays (e.g., MTT) to quantify neuroprotection.
      • Transcriptomic Analysis: Conduct RNA sequencing or RT-qPCR to analyze changes in gene expression, focusing on the GDNF receptor RET.
      • Protein Validation: Use Western blotting to confirm upregulation of RET and downstream signaling components.
      • Functional Assay: Test if this compound can replace required neurotrophic factors (BDNF, GDNF) in the culture medium to support long-term miMN survival and maturation.
    • Key Insight: This protocol can reveal a novel mechanism of action beyond antioxidant activity, supporting combination therapy strategies [3].

Established Clinical Dosing for Reference

For context, the following is the currently approved and standardized dosing regimen. Research into cycle optimization is focused on enabling more consistent and sustained drug levels rather than changing this cycle itself.

FDA-Approved Regimen for RADICAVA ORS (this compound) Oral Suspension [4]:

  • Initial Treatment Cycle: 105 mg (5 mL) taken orally once daily after overnight fasting for 14 consecutive days, followed by a 14-day drug-free period.
  • Subsequent Treatment Cycles: 105 mg taken once daily for 10 days within a 14-day period, followed by a 14-day drug-free period.

Troubleshooting Guide: Common Research Scenarios

  • Problem: Low encapsulation efficiency of this compound in nanoparticles.

  • Solution: Experiment with synthesizing nanoparticles at a higher pH (e.g., pH 9 or 11), which can decrease nanoparticle size and increase encapsulation efficiency, though stability may be compromised [1]. For better stability, prioritize hybrid lipid-polymer nanoparticles stored at 4°C [1].

  • Problem: In vitro model shows limited neuroprotective effect from this compound.

  • Solution: Ensure you are using a clinically relevant model. Consider combining this compound with GDNF, as studies show the combination more effectively protects motor neurons from H2O2-induced neurotoxicity than either treatment alone [3].

  • Problem: Developing an effective oral formulation faces challenges with solubility and metabolism.

  • Solution: Implement a lipid-based nanosystem (LNS). Select surfactants like Cremophor RH 40 and Labrasol, which have been shown to inhibit the UGT enzymes responsible for this compound's glucuronidation, thereby improving its metabolic stability [2].

Visualizing Key Mechanisms & Workflows

The diagrams below illustrate a novel signaling pathway and a general experimental workflow for nanoparticle development, which can serve as references for your research.

edaravone_pathway This compound This compound RET RET This compound->RET Upregulates GDNF GDNF GDNF->RET Binds to RET Phosphorylation RET Phosphorylation RET->RET Phosphorylation Downstream Signaling (e.g., PI3K/Akt, MAPK/Erk) Downstream Signaling (e.g., PI3K/Akt, MAPK/Erk) RET Phosphorylation->Downstream Signaling (e.g., PI3K/Akt, MAPK/Erk) Neuroprotection Neuroprotection Downstream Signaling (e.g., PI3K/Akt, MAPK/Erk)->Neuroprotection Neuronal Survival & Maturation Neuronal Survival & Maturation Downstream Signaling (e.g., PI3K/Akt, MAPK/Erk)->Neuronal Survival & Maturation

nano_workflow Material Selection (Polymer/Lipid) Material Selection (Polymer/Lipid) Formulation Synthesis Formulation Synthesis Material Selection (Polymer/Lipid)->Formulation Synthesis Physicochemical Characterization (Size, PDI, Zeta Potential) Physicochemical Characterization (Size, PDI, Zeta Potential) Formulation Synthesis->Physicochemical Characterization (Size, PDI, Zeta Potential) In Vitro Assays (Release, Cytotoxicity) In Vitro Assays (Release, Cytotoxicity) Physicochemical Characterization (Size, PDI, Zeta Potential)->In Vitro Assays (Release, Cytotoxicity) In Vitro Disease Model (e.g., iPSC-MNs) In Vitro Disease Model (e.g., iPSC-MNs) In Vitro Assays (Release, Cytotoxicity)->In Vitro Disease Model (e.g., iPSC-MNs) Mechanistic Studies (e.g., Transcriptomics) Mechanistic Studies (e.g., Transcriptomics) In Vitro Disease Model (e.g., iPSC-MNs)->Mechanistic Studies (e.g., Transcriptomics) Data Analysis & Optimization Data Analysis & Optimization Mechanistic Studies (e.g., Transcriptomics)->Data Analysis & Optimization

References

minimizing edaravone oxidative degradation during storage and handling

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Stability & Handling of Edaravone

This compound is a relatively unstable drug, making the control of its storage environment and handling procedures essential to prevent degradation during experiments [1]. The primary quantitative data and recommendations are summarized in the table below.

Factor Recommendation Rationale / Key Findings
General Stability "Relatively unstable drug" [1] Integrity monitoring during manufacturing, shelf life, and storage condition determination is essential. [1]
Analytical Method Stability-indicating RP-HPLC [1] Method separates this compound from degradants; linear range: 6.8–68.6 µg/mL. [1]
Solution Preparation Use methanol (MeOH) as solvent [1] Calibration standards prepared in MeOH yielded sharp, symmetrical peaks, compatible with mobile phase. [1]
Chromatographic Column Agilent ZORBAX Extend-C18 (150 x 4.6 mm, 5 µm) [1] Shorter column (150 mm vs. 250 mm) helped produce optimal peak shape and resolution. [1]
Mobile Phase Salt-free gradient: 0.1% formic acid in water / 50:50 ACN:MeOH [1] Avoids buffer salts; a gradient method is required for optimal separation from degradants. [1]

Experimental Protocol: Stability-Indicating HPLC Assay

This detailed protocol is based on a recently developed and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, which is critical for accurately quantifying this compound content and monitoring its degradation [1].

  • Instrumentation: Standard HPLC system with a diode array detector (DAD).
  • Column: Agilent ZORBAX Extend-C18 column (150 mm x 4.6 mm, 5 µm particle size) [1].
  • Mobile Phase:
    • Solvent A: 0.1% (v/v) Formic Acid in Water.
    • Solvent B: A 50:50 (v/v) mixture of Acetonitrile (ACN) and Methanol (MeOH).
  • Gradient Program: | Time (min) | % Solvent A | % Solvent B | | :--- | :--- | :--- | | 0 | 65 | 35 | | 10 | 20 | 80 | | 15 | 20 | 80 |
  • Flow Rate: 1.0 mL/min [1].
  • Injection Volume: 5 µL [1].
  • Detection Wavelength: 240 nm [1].
  • Column Temperature: Ambient.
  • Sample Preparation: Prepare calibration standards and test samples in Methanol (MeOH) within the concentration range of 6.8–68.6 µg/mL. Filter all solutions through a 0.22 µm membrane filter before injection [1].

The workflow for this analytical method can be visualized as follows:

Start Start Step1 Prepare Mobile Phase Start->Step1 Step2 Set HPLC Gradient Step1->Step2 Step3 Prepare Sample in MeOH Step2->Step3 Step4 Filter (0.22 µm) Step3->Step4 Step5 Inject Sample (5 µL) Step4->Step5 Step6 Run Analysis Step5->Step6 Step7 Analyze Chromatogram Step6->Step7

Frequently Asked Questions & Troubleshooting

  • Q1: Why is a stability-indicating method necessary for this compound analysis? A stability-indicating method is crucial because it can distinguish between the intact drug and its degradation products. This allows you to accurately monitor the integrity of this compound throughout your experiments, determine the shelf-life of formulated products, and establish correct storage conditions [1].

  • Q2: What are common signs of this compound degradation in my HPLC analysis? Signs of degradation include the appearance of new, unexpected peaks in the chromatogram, a decrease in the height/area of the main this compound peak, and peak broadening or tailing. A validated stability-indicating method will show baseline separation between the main peak and these degradant peaks [1].

  • Q3: The this compound peak in my chromatogram is broad or asymmetrical. What should I check? First, review your mobile phase composition and gradient program against the validated method. Ensure your calibration standards are prepared in methanol (MeOH) as the solvent. Using a shorter C18 column (150 mm) and a reduced injection volume (5 µL) can also significantly improve peak shape [1].

  • Q4: How can I improve the solubility of this compound for preparation without causing degradation? this compound is readily soluble in methanol and soluble in ethanol and chloroform [2]. Methanol is recommended for preparing stock solutions for HPLC analysis [1]. If other solvents are required for your formulation, conduct short-term stability tests in that solvent to identify any degradation.

The experimental protocol and stability insights provided are based on a specific, recently published HPLC method. You may need to optimize parameters like the gradient program further based on your specific equipment and formulation matrix.

References

edaravone adverse event reporting and pharmacovigilance strategies

Author: Smolecule Technical Support Team. Date: February 2026

Edaravone Adverse Event Profile: Key Data from Recent Studies

Recent analyses of the FDA Adverse Event Reporting System (FAERS) provide a quantitative overview of this compound's safety profile. The tables below summarize the most significant findings, highlighting both the most frequently reported adverse events and the strongest safety signals, some of which are not listed on the drug's official label [1] [2].

Table 1: Most Common Adverse Events Associated with this compound (at the Preferred Term Level) [3] [4]

Preferred Term (PT) Number of Reports (n) Reporting Odds Ratio (ROR)
Death 589 8.64
Disease Progression 266 28.26
Drug Ineffectiveness 252 2.16
Amyotrophic Lateral Sclerosis (reporting of the disease itself) 182 1497.86
Fatigue 139 2.07
Condition Aggravated 133 4.94
Asthenia (weakness) 122 4.17
Respiratory Distress 106 2.35
Muscular Weakness 104 12.27
Therapeutic Response Unexpected 98 27.68

Table 2: Strongest Adverse Event Signals for this compound (Including Unexpected AEs) [1] [2] [5]

Preferred Term (PT) Reporting Odds Ratio (ROR) Note
Catheter Site Thrombosis 149.27 Unexpected, strong signal
Gastric Fistula 93.20 Unexpected, strong signal
Vein Collapse 43.31 Unexpected, strong signal
Cerebral Haemorrhage Detected by multiple algorithms Unexpected signal
Cerebral Infarction Detected by multiple algorithms Unexpected signal
Disseminated Intravascular Coagulation Detected by multiple algorithms Unexpected signal
Abnormal Hepatic Function Detected by multiple algorithms Unexpected signal
Thrombosis Identified in comparative analysis Shared serious AE with other ALS drugs

Methodologies for Pharmacovigilance Data Analysis

The following section details the experimental protocols for conducting a robust disproportionality analysis using a database like FAERS, as employed in the cited 2025 studies [1] [3] [4].

1. Data Source and Extraction

  • Database: FDA Adverse Event Reporting System (FAERS), a publicly available database containing spontaneous AE reports from healthcare professionals and consumers [3] [4].
  • Data Cleaning: A critical first step involves removing duplicate reports. The standard protocol is to sort reports by CASEID, FDA_DT (date), and PRIMARYID, keeping only the report with the latest date and highest PRIMARYID for each unique case [2].
  • Drug Identification: Extract all reports where this compound is listed as the "Primary Suspect (PS)" drug [1].
  • Coding: Adverse events are coded using the Medical Dictionary for Regulatory Activities (MedDRA), which organizes events into System Organ Classes (SOCs) and specific Preferred Terms (PTs) [3] [4].

2. Signal Detection using Disproportionality Analysis This analysis identifies AEs that are reported disproportionately more often with this compound than with other drugs in the database. Researchers typically use multiple algorithms to cross-validate signals. The table below outlines the key methods and their thresholds.

Table 3: Core Disproportionality Analysis Algorithms [3] [5]

Algorithm Formula Positive Signal Threshold

| Reporting Odds Ratio (ROR) | ROR = (a/b) / (c/d) a=AE reports for target drug b=other AEs for target drug c=AE reports for all other drugs d=other AEs for all other drugs | Lower 95% CI > 1; N ≥ 3 | | Proportional Reporting Ratio (PRR) | PRR = (a/(a+b)) / (c/(c+d)) | PRR ≥ 2, χ² ≥ 4, N ≥ 3 | | Bayesian Confidence Propagation Neural Network (BCPNN) | Information Component (IC) = log₂⁡(a * E⁻¹ ) E = expected count under independence | IC025 > 0 |

3. Onset Time Analysis

  • Method: Analyze the THER (therapy) file in FAERS to calculate the time from drug initiation to the onset of the AE.
  • Typical Finding: For this compound, a 2025 study reported a median time-to-onset of 16 days, with over 56% of AEs occurring within the first month of treatment [2].

Pharmacovigilance Strategies & Regulatory Workflow

Staying compliant with global pharmacovigilance (PV) requirements demands a structured and proactive strategy. The following workflow and points detail the key activities, incorporating the latest 2025 regulatory changes.

pharmacovigilance_workflow cluster_data Data Collection & Monitoring Start Start: Drug on Market DataCollection Data Collection & Monitoring Start->DataCollection SignalDetection Signal Detection & Analysis DataCollection->SignalDetection InternalData Internal Safety Reports EudraVigilance EudraVigilance Database Literature Scientific Literature Studies Post-Authorisation Studies RiskAssessment Risk Assessment & Validation SignalDetection->RiskAssessment Action Risk Mitigation & Communication RiskAssessment->Action End Continuous Cycle Update Update PSMF & RMP Action->Update Update->DataCollection Feedback Loop RegulatoryContext Key 2025 EU Update: MAHs must monitor EudraVigilance 'with data from other available sources' [6] [7] RegulatoryContext->DataCollection

Figure 1: End-to-End Pharmacovigilance Process for Marketed Drugs

  • Proactive Data Collection and Monitoring: Go beyond internal data. As emphasized in the 2025 EU regulation update, Marketing Authorisation Holders (MAHs) must monitor the EudraVigilance database "together with data from other available sources" [6] [7]. This includes scientific literature, post-authorization safety studies (PASS), and real-world evidence databases like FAERS.
  • Streamlined Deviation Management: According to the amended EU regulation, the Pharmacovigilance System Master File (PSMF) must now document only "major or critical" deviations from pharmacovigilance procedures, reducing the administrative burden for MAHs [6] [7].
  • Clear Subcontracting Agreements: The 2025 EU update mandates that contracts with third parties performing PV activities must clearly define roles, responsibilities, and data exchange methods. These contracts must also include provisions for audits and inspections by the MAH and competent authorities [7].
  • Post-Authorization Study Registration: A new requirement is that MAHs should register their post-authorization safety studies (PASS) in the electronic post-authorization study register (ENcEPP) maintained by the EMA [6].

Troubleshooting Common Scenarios

  • Scenario 1: A significant signal for catheter site thrombosis is identified through disproportionality analysis.
    • Action: This is an "unexpected" serious AE. Prioritize this signal for in-depth validation. Review clinical trial data, conduct a targeted literature review, and consider updating the risk management plan (RMP) with specific monitoring recommendations for healthcare providers. Report validated signals to health authorities as required.
  • Scenario 2: During an inspection, an auditor finds that not all minor process deviations are documented in the PSMF.
    • Justification: Refer to the updated EU Implementing Regulation (EU) 2025/1466, which states that only "major or critical" deviations need to be documented in the PSMF until resolved [6] [7]. Ensure your internal SOPs have a clear definition of deviation severity.
  • Scenario 3: There is a high number of consumer-reported AEs for this compound, which is consistent with findings in the FAERS studies [2].
    • Action: Do not discount these reports. Incorporate them into your signal detection analysis. Develop educational materials for patients and caregivers to improve the quality and accuracy of these reports, turning them into a valuable data stream.

References

edaravone versus riluzole survival outcomes in ALS real-world evidence

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Real-World Survival Outcomes

Therapy Study Design & Population Comparative Survival Outcome Reported Effect

| Edaravone (± Riluzole) | US Claims Database Analysis (n=636) [1] | this compound vs. No this compound | Median Survival: 29.5 months with this compound vs. 23.5 months without. Hazard Ratio (HR): 0.73 (95% CI: 0.59-0.91); 27% lower risk of death. [1] | | This compound + Riluzole | ALS/MND Natural History Consortium (n=352) [2] [3] | this compound + Riluzole vs. Riluzole alone | Median Survival: 31.1 months with combo vs. 28.8 months with riluzole alone. Adjusted Benefit: 3.2-month survival advantage for the combination therapy. [2] [3] | | Riluzole | Chinese ALS Cohort (n=692) [4] | Riluzole vs. No Riluzole | Survival: No significant improvement in survival (p = 0.478). [4] | | This compound + Riluzole | Indian Randomized Study (n=30) [5] | this compound + Riluzole vs. Riluzole alone | Functional Decline: Slower progression on mRS at 6 months with combination (p=0.02), but the effect was not sustained at 12 months (p=0.17). [5] |

Detailed Experimental Protocols

The reliability of real-world evidence (RWE) depends heavily on robust methodologies to minimize bias. Here are the details from the key studies cited above.

  • Data Source: Optum's Clinformatics Data Mart, a large US administrative claims database [1].

  • Study Population: Patients with an ALS diagnosis (ICD-10 code G12.21). Cases were those treated with IV this compound (n=318), while controls were not (n=318) [1].

  • Matching Technique: Propensity Score Matching was used to ensure the this compound and control groups were comparable on key covariates, including age, sex, pre-index disease duration, riluzole use, and use of procedures like gastrostomy tube placement and non-invasive ventilation [1].

  • Statistical Analysis: Shared frailty Cox regression analysis was used to estimate the effect of this compound on the risk of all-cause mortality, reported as a Hazard Ratio (HR) [1].

  • Data Source: The ALS/MND Natural History Study Consortium database [2] [3].

  • Study Population: Patients receiving this compound (with or without riluzole) were matched to those receiving only riluzole (176 patients in each group). Groups were matched based on baseline characteristics like ALS Functional Rating Scale-Revised (ALSFRS-R) scores [2] [3].

  • Statistical Analysis: Restricted mean survival time (RMST) analysis over 50 months was used to compare survival between the groups, both with and without adjustment for baseline covariates [2] [3].

Experimental Workflow for RWE Generation

The following diagram illustrates the general workflow for generating this type of real-world evidence, as applied in the studies above.

DataSource Real-World Data Source (e.g., Claims Database, Disease Registry) CohortID Cohort Identification (Identify ALS patients & treatment groups) DataSource->CohortID PSMatching Propensity Score Matching (Balance groups on baseline covariates) CohortID->PSMatching StatAnalysis Survival Analysis (e.g., Cox Model, RMST) PSMatching->StatAnalysis RWE Real-World Evidence Output (e.g., Hazard Ratio, Median Survival) StatAnalysis->RWE

Key Insights for Researchers and Clinicians

  • Combination Therapy Shows Promise: The most consistent signal from recent RWE is a survival benefit for the combination of this compound and riluzole, suggesting complementary mechanisms of action (reduction of oxidative stress and glutamate-mediated excitotoxicity) [2] [3].
  • Consider Regional and Ethnic Variability: The finding that riluzole did not show a significant survival benefit in a Chinese cohort highlights the potential impact of genetic and environmental factors on treatment response and underscores the value of diverse, global RWE [4].
  • Balance Efficacy with Safety Profiles: When making treatment decisions, the efficacy signals must be balanced against the drugs' distinct safety profiles. A separate pharmacovigilance analysis noted that riluzole has a higher incidence of reports for abdominal discomfort and increased hepatic enzymes, while this compound is more associated with falls and gait disturbance [6].

References

edaravone clinical trial outcomes validation in diverse patient populations

Author: Smolecule Technical Support Team. Date: February 2026

Edaravone Clinical Trial Outcomes at a Glance

Condition Trial Phase / Type Key Efficacy Outcomes Key Safety Outcomes Study Population & Limitations
ALS Phase 3 RCT (2017) [1] Slowed ALSFRS-R decline vs placebo (difference: 2.49 points, p=0.0013) at 24 weeks [1]. Similar AE rates (84% vs 84%); lower SAEs (16% vs 24%) and lower withdrawals due to AEs (1% vs 6%) vs placebo [1]. Restricted population: Early-stage ALS (disease duration ≤2 years), specific functional criteria (all ALSFRS-R items ≥2 points), 80% FVC, within 48 hours of symptom onset; predominantly Japanese cohort [1].
ALS Real-World (RWE) 2022 [2] 27% lower risk of death (HR 0.73); 6-month longer median survival (29.5 vs 23.5 months) vs matched controls [2]. - Broader, US-based population: Commercially insured patients; suggests effectiveness beyond strict trial criteria. Exploratory analysis [2].
ALS Long-term Analysis (Oral) [3] Slower functional decline (ALSFRS-R change: -8.4 vs -14.1 points) and longer survival (3.8% vs 17.9% mortality) vs PRO-ACT historical controls [3]. - Combined analysis of multiple trials; uses historical controls for comparison [3].
Acute Ischemic Stroke (this compound Dexborneol) Phase 3 RCT & Meta-Analysis [4] [5] Higher odds of favorable 90-day functional outcome (mRS 0-2; OR=1.40) [4] [5]. Improved cognitive function and reduced post-stroke complications [4] [5]. Generally mild AEs, comparable to controls; some evidence of reduced hemorrhagic transformation [4] [5]. Studies conducted primarily in China; different formulation (combined with dexborneol) [4] [5].
Ischemic Stroke Post-Thrombectomy (this compound Dexborneol) Phase 2 RCT (2025) [6] No statistically significant improvement in 90-day mRS 0-2 (58.7% vs 52.1%, p=0.29) [6]. Safe, with a numerically lower risk of certain hemorrhages [6]. Focused on patients with successful recanalization after thrombectomy; did not meet primary endpoint [6].

Detailed Experimental Protocols

For the key trials cited, the methodologies were as follows:

  • Pivotal ALS Phase 3 Trial (2017): This was a randomized, double-blind, placebo-controlled, parallel-group study conducted in Japan [1].

    • Intervention: Intravenous this compound (60 mg) or placebo for 6 cycles (24 weeks total). The first cycle was 14 days of daily infusions, followed by 10 days of infusions per cycle in subsequent cycles [1].
    • Primary Endpoint: Change in the ALSFRS-R score from baseline to 24 weeks. Analysis used the last observation carried forward (LOCF) method for missing data [1].
    • Patient Selection: Used strict criteria from a prior post-hoc analysis. Key criteria included: definite/probable ALS (revised El Escorial criteria), disease duration ≤2 years, ≥2 points on all 12 ALSFRS-R items, and forced vital capacity ≥80%. Patients also had to demonstrate a defined rate of functional decline during a 12-week pre-treatment observation period [1].
  • Real-World ALS Study (2022): This was a retrospective, propensity score-matched, comparative effectiveness cohort study using US administrative claims data [2].

    • Data Source: Optum's Clinformatics Data Mart database [2].
    • Methodology: Patients with ALS treated with IV this compound ("cases") were matched 1:1 with "controls" not treated with this compound based on covariates like age, sex, region, pre-index disease duration, riluzole use, and other clinical factors. The effect on all-cause mortality was analyzed using shared frailty Cox regression [2].

Mechanism of Action and Workflow

The following diagram illustrates the putative neuroprotective signaling pathways of this compound and the workflow for generating real-world evidence, which supports the clinical trial findings.

OxidativeStress Oxidative Stress NeuronalDamage Neuronal Damage & Death OxidativeStress->NeuronalDamage Inflammation Inflammatory Response Inflammation->NeuronalDamage This compound This compound This compound->Inflammation Modulates Scavenging Free Radical Scavenging This compound->Scavenging Scavenging->OxidativeStress Reduces Protection Protects Neurons & Vascular Endothelium Scavenging->Protection Protection->NeuronalDamage Inhibits ReducedDecline Reduced Functional Decline Protection->ReducedDecline

Interpretation of Evidence and Gaps

The data indicates a clear evolution in the validation of this compound:

  • From Restricted Trials to Broader Real-World Use: The initial approval was based on a tightly defined ALS subpopulation, which limits direct extrapolation [1]. However, subsequent real-world evidence suggests a survival benefit in a more general, predominantly riluzole-treated US cohort, thus validating and extending the initial findings [2].
  • Expansion into Other Indications: Research on a combination drug (this compound dexborneol) shows promise in acute ischemic stroke, demonstrating functional benefits in trials [4] [5]. However, a recent phase II trial showed that it did not significantly improve outcomes in stroke patients after successful thrombectomy, indicating that the clinical context is critical [6].
  • Limitations and Future Research: A small prospective study from India concluded that this compound did not stop or significantly slow disease progression in their cohort, highlighting potential regional or population-specific differences and the need for more diverse, global RCTs to fully establish efficacy across all populations [7].

References

Comprehensive Comparative Analysis: Edaravone versus Other Antioxidants in Oxidative Stress Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Edaravone and Oxidative Stress

Oxidative stress represents a fundamental pathophysiological process occurring when there is an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates or to repair the resulting damage. The ROS family includes several oxygen-based reactive molecules such as hydroxyl radical (HO•), superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), singlet oxygen (¹O₂), and peroxyl radicals (ROO•), among others [1]. At physiological levels, ROS function as crucial signaling molecules that regulate basic biological processes including cell proliferation, differentiation, and immune response. However, when ROS are produced in excess or when antioxidant defenses are compromised, this disrupts redox homeostasis and triggers oxidative damage to cellular components including lipids, proteins, and DNA, ultimately driving pathological changes across multiple organ systems [2].

This compound (3-methyl-1-phenyl-2-pyrazoline-5-one) is a potent synthetic antioxidant initially developed by Mitsubishi Chemical Industries Ltd. and approved in Japan in 2001 for the treatment of acute ischemic stroke. Its strong free radical scavenging activity and neuroprotective properties subsequently led to its approval in 2015 in Japan, and later in other countries including the United States (2017) and Canada (2018), for the treatment of amyotrophic lateral sclerosis (ALS), making it one of the few available treatments for this debilitating neurodegenerative condition [3]. This compound's therapeutic potential extends beyond these approved indications, with ongoing research investigating its applications in various other conditions associated with oxidative stress, including Parkinson's disease, Alzheimer's disease, traumatic brain injury, and even depressive disorders [3] [4].

The purpose of this comparative guide is to provide researchers, scientists, and drug development professionals with a comprehensive, evidence-based analysis of this compound's antioxidant performance relative to other established antioxidants across various experimental models. By synthesizing data from multiple studies and presenting it in an accessible format, this guide aims to facilitate informed decisions regarding antioxidant selection for research and therapeutic development.

Comparative Antioxidant Profile of this compound

Fundamental Characteristics and Applications

This compound is a low molecular weight, lipophilic compound with a pKa of 7.0, indicative of weak acidity, which contributes to its ability to cross the blood-brain barrier and exert neuroprotective effects [3]. As a free radical scavenger, this compound demonstrates the unique capability to interact with both hydroxyl and peroxyl radicals to undergo oxidation, thereby neutralizing these highly reactive species before they can damage critical cellular components [3]. The drug has established a favorable safety profile through its clinical use in acute ischemic stroke and ALS, though it is administered intravenously, which may present some limitations compared to oral formulations of other antioxidants [3] [5].

The therapeutic efficacy of this compound in ALS was demonstrated in a phase II clinical trial where administration of 60 mg via intravenous drip once daily in two-week cycles over six months resulted in a significantly reduced decline in the Revised ALS Functional Rating Scale (ALSFRS-R) score compared to the six months prior to treatment (2.3 ± 3.6 points versus 4.7 ± 2.1 points, p = 0.039) [5]. Importantly, this clinical improvement was correlated with a marked reduction in 3-nitrotyrosine (3NT), a biomarker of oxidative stress in cerebrospinal fluid, suggesting that the observed therapeutic effects were indeed mediated through reduction of oxidative damage [5].

Quantitative Scavenging Capacity Across Multiple Free Radical Species

A comprehensive multiple free-radical scavenging (MULTIS) study employing electron spin resonance (ESR) spin trapping methodology provided detailed quantitative analysis of this compound's scavenging activity against a broad spectrum of biologically relevant free radicals. This research directly compared this compound with several established antioxidants, including uric acid, glutathione, and Trolox (a water-soluble analog of vitamin E) [6]. The study demonstrated that this compound possesses a robust and balanced antioxidant profile with particularly high scavenging activity against three radical species:

  • Hydroxyl radical (HO•): Scavenging rate constant k = 2.98 × 10¹¹ M⁻¹s⁻¹
  • Singlet oxygen (¹O₂): Scavenging rate constant k = 2.75 × 10⁷ M⁻¹s⁻¹
  • Methyl radical (CH₃•): Scavenging rate constant k = 3.00 × 10⁷ M⁻¹s⁻¹ [6]

The radar chart illustration presented in the MULTIS study indicated that this compound exhibits high and balanced antioxidant activity with low specificity across different free radical species, suggesting it may provide broad protection against various oxidative insults, unlike some other antioxidants that show more selective radical scavenging profiles [6]. This balanced profile could be particularly advantageous in complex pathological conditions where multiple ROS types contribute to disease progression.

Table 1: Quantitative Comparison of Scavenging Rate Constants for Various Antioxidants

Antioxidant Hydroxyl Radical (M⁻¹s⁻¹) Singlet Oxygen (M⁻¹s⁻¹) Methyl Radical (M⁻¹s⁻¹) Other Notable Activities
This compound 2.98 × 10¹¹ 2.75 × 10⁷ 3.00 × 10⁷ Balanced activity across multiple radicals
Uric Acid Data not available in study Data not available in study Data not available in study Generally strong peroxynitrite scavenger
Glutathione Data not available in study Data not available in study Data not available in study Important for cellular redox maintenance
Trolox Data not available in study Data not available in study Data not available in study Vitamin E analog with chain-breaking activity

Direct Comparative Analysis with Other Antioxidants

Performance in Experimental Models

When compared to other antioxidants in controlled experimental settings, this compound demonstrates several distinctive characteristics. The MULTIS study concluded that overall, this compound's scavenging activity against multiple free radical species is as robust as other known potent antioxidants including uric acid, glutathione, and Trolox [6]. However, its specific scavenging profile differs from these reference compounds, showing particular efficacy against hydroxyl radical, which is one of the most reactive and biologically damaging ROS species. This superior hydroxyl radical scavenging capacity (k = 2.98 × 10¹¹ M⁻¹s⁻¹) represents a key advantage of this compound, as hydroxyl radicals can initiate destructive chain reactions of lipid peroxidation and rapidly damage proteins and DNA.

In cellular and animal models of neurodegenerative diseases, this compound has demonstrated neuroprotective effects that equal or exceed those of other antioxidants. In ALS-mimicking mutant SOD1 G93A mice, administration of this compound notably slowed the degeneration of motor neurons and reduced deposition of mutant SOD1 in the spinal cord [3]. Similarly, in a rat model of cerebral infarction, this compound reduced levels of malondialdehyde-thiobarbituric acid adduct (a marker of lipid peroxidation) in a dose-dependent manner [3]. These protective effects have been attributed not only to its direct free radical scavenging activity but also to its ability to modulate mitochondrial function and activate endogenous antioxidant defense systems.

Mechanism of Action Comparison

The mechanisms through which antioxidants exert their protective effects vary considerably, and understanding these differences is crucial for selecting appropriate compounds for specific applications. This compound's mechanism of action encompasses multiple pathways:

  • Direct free radical scavenging: Neutralizes various ROS including hydroxyl radical, singlet oxygen, and methyl radical [6]
  • Activation of endogenous defense systems: Upregulates the Nrf2 pathway, leading to increased expression of antioxidant enzymes including heme oxygenase-1 (HO-1) [3] [4]
  • Mitochondrial protection: Improves mitochondrial membrane potential and ATP production under oxidative stress conditions [3]
  • Anti-inflammatory effects: Reduces pro-inflammatory cytokine production and microglial activation [4]
  • Anti-ferroptotic activity: Upregulates glutathione peroxidase 4 (Gpx4), a key inhibitor of ferroptosis [4]

This multi-mechanistic profile distinguishes this compound from many conventional antioxidants that typically operate through a single primary mechanism. For instance, classical antioxidants like vitamin C primarily function as electron donors, while glutathione serves as a substrate for glutathione peroxidase, and Trolox acts as a chain-breaking antioxidant in lipid environments.

Table 2: Comparison of Antioxidant Mechanisms and Therapeutic Applications

Antioxidant Primary Mechanism(s) Therapeutic Applications Administration Route
This compound Direct radical scavenging, Nrf2 pathway activation, mitochondrial protection Acute ischemic stroke, ALS, under investigation for other neurodegenerative diseases Intravenous
Uric Acid Peroxynitrite scavenging, radical quenching Endogenous antioxidant, biomarker for oxidative stress Endogenous production
Glutathione Cofactor for glutathione peroxidases, direct radical scavenging, redox buffer Cellular antioxidant defense, detoxification Oral, intravenous (precursors often used)
Trolox (Vitamin E analog) Chain-breaking antioxidant, lipid peroxidation inhibition Experimental standard, reference compound Varies by experimental system
N-Acetylcysteine Glutathione precursor, direct radical scavenging Acetaminophen overdose, respiratory conditions Oral, intravenous
Superoxide Dismutase Mimetics Catalytic superoxide dismutation Experimental, limited clinical applications Varies by compound

Experimental Models and Assessment Methodologies

In Vitro Evaluation Systems

The assessment of antioxidant activity requires carefully designed experimental models that can generate relevant oxidative stress conditions and quantify the resulting damage and protection. For initial screening of direct free radical scavenging activity, several chemical assays are commonly employed, each with specific principles and applications:

  • ESR Spin Trapping: This method, used in the MULTIS study of this compound, directly detects and quantifies free radical scavenging by measuring the disappearance of radical signals in the presence of antioxidants. It provides precise rate constants for the reaction between antioxidants and specific radical species [6].
  • ORAC (Oxygen Radical Absorbance Capacity): Measures antioxidant activity against peroxyl radicals generated by azo-compounds, based on the inhibition of fluorescein decay [1].
  • HORAC (Hydroxyl Radical Averting Capacity): Quantifies the ability to protect against hydroxyl radical-induced damage [1].
  • TRAP (Total Peroxyl Radical Trapping Antioxidant Parameter): Measures the ability to trap peroxyl radicals [1].
  • ABTS/TEAC (2,2'-Azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)/Trolox Equivalent Antioxidant Capacity): Based on electron transfer from antioxidants to the stable ABTS radical cation [1].
  • DPPH (2,2-Diphenyl-1-picrylhydrazyl): Measures hydrogen-donating ability to the stable DPPH radical [1].
  • FRAP (Ferric Reducing Antioxidant Power): Assesses the ability to reduce ferric ions [1].
  • CUPRAC (Cupric Reducing Antioxidant Power): Measures reduction of copper(II) to copper(I) [1].

Each of these assays has distinct advantages and limitations, and they may yield different results for the same antioxidant depending on the mechanism being evaluated. The MULTIS approach using ESR spin trapping is particularly valuable as it provides kinetic parameters rather than just equilibrium measurements, offering more physiologically relevant data on reaction rates with specific radical species [6].

Cellular and Animal Models

Beyond chemical assays, more complex biological systems are essential for evaluating antioxidant performance in physiologically relevant contexts. This compound has been extensively studied in various cellular models including:

  • PC12 cells (rat pheochromocytoma): Used to study neuroprotective mechanisms and mitochondrial function [7]
  • Primary neuronal cultures: Employed to investigate protection against oxidative stress-induced cell death
  • Immune cells (e.g., RAW264.7 macrophages): Utilized to examine anti-inflammatory effects [8]

In these cellular models, this compound treatment at concentrations between 100-1000 μM improved mitochondrial membrane potential and ATP production following oxidative stress induced by sodium nitroprusside (SNP) and serum deprivation. Under conditions of mild serum deprivation, 500 μM piracetam induced nearly complete recovery of mitochondrial membrane potential and ATP levels [7].

For in vivo evaluation, several well-established animal models of oxidative stress-related diseases have been employed:

  • Cerebral infarction models: In rats, this compound reduced lipid peroxidation and improved neurological function [3]
  • ALS models: In mutant SOD1 G93A mice, this compound slowed motor neuron degeneration [3]
  • Depression models: In chronic social defeat stress (CSDS) mice, this compound (10 mg/kg, i.p.) ameliorated depressive and anxiety-like behaviors [4]
  • Parkinson's disease models: In rotenone-induced rat models, this compound reduced ROS and protected dopaminergic neurons [3]
  • Skin flap models: In random skin flap rat models, antioxidants have been shown to improve tissue survival through reduction of oxidative stress [9]

These experimental approaches allow researchers to evaluate not only the direct antioxidant effects but also functional outcomes relevant to human diseases.

G Start Experimental Design InVitro In Vitro Models Start->InVitro InVivo In Vivo Models Start->InVivo Chemical Chemical Assays (ABTS, DPPH, FRAP, etc.) InVitro->Chemical Cellular Cellular Models (PC12, neuronal cultures, macrophages) InVitro->Cellular Assessment Assessment Methods Chemical->Assessment Cellular->Assessment AnimalDisease Animal Disease Models (Stroke, ALS, Depression) InVivo->AnimalDisease AnimalDisease->Assessment Biochemical Biochemical Assays (Lipid peroxidation, ROS levels) Assessment->Biochemical Behavioral Behavioral Tests Assessment->Behavioral Molecular Molecular Analyses (Western blot, PCR, Immunostaining) Assessment->Molecular Data Data Analysis & Interpretation Biochemical->Data Behavioral->Data Molecular->Data

Diagram 1: Experimental workflow for evaluating antioxidant activity in oxidative stress models, encompassing in vitro and in vivo approaches with corresponding assessment methodologies

Mechanistic Pathways and Signaling Networks

Key Cellular Signaling Pathways

This compound exerts its antioxidant and cytoprotective effects through modulation of several crucial cellular signaling pathways, with the Nrf2 pathway representing a central mechanism. Nrf2 (nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response, controlling the expression of numerous genes involved in redox homeostasis and detoxification. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1 (kelch-like ECH-associated protein 1) and targeted for proteasomal degradation. Upon oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to antioxidant response elements (ARE) in the promoter regions of target genes [3].

This compound treatment has been shown to activate Nrf2 signaling, resulting in increased expression of downstream antioxidant enzymes including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1) [3]. In a rat model of cerebral infarction, this compound treatment significantly increased expression of Nrf2 and HO-1, activating essential antioxidant defense systems in the brain [3]. Similarly, in an experimental mouse model of asthma, this compound treatment increased Nrf2 expression while decreasing Keap1 expression, resulting in a marked reduction in the Keap1/Nrf2 ratio and concomitant increase in HO-1 levels [3].

Another crucial pathway modulated by this compound is the Sirt1/Nrf2/HO-1/Gpx4 axis, which has been implicated in its antidepressant effects observed in chronic social defeat stress models [4]. Sirt1 (silent information regulator 2 homolog 1) is a NAD+-dependent protein deacetylase that regulates energy metabolism, stress responses, inflammation, and redox homeostasis. This compound treatment in CSDS mice significantly increased protein expressions of Sirt1, Nrf2, HO-1, and Gpx4 in the hippocampus, and pharmacological inhibition of either Sirt1 (with EX527) or Nrf2 (with ML385) abolished the antidepressant effects of this compound, confirming the importance of this pathway [4].

Mitochondrial Protection Mechanisms

Mitochondria represent both a primary source and target of ROS, making mitochondrial dysfunction a key aspect of oxidative stress-related pathologies. This compound has demonstrated significant protective effects on mitochondrial function under conditions of oxidative stress. In PC12 cells subjected to oxidative stress induced by sodium nitroprusside (SNP) and serum deprivation, this compound treatment at concentrations between 100-1000 μM improved mitochondrial membrane potential and ATP production [7]. Under conditions of mild serum deprivation, 500 μM this compound induced nearly complete recovery of mitochondrial membrane potential and ATP levels [7].

The mechanisms underlying this compound's mitochondrial protection include:

  • Stabilization of mitochondrial membranes: By incorporating into mitochondrial membranes and improving their fluidity, particularly in aged brains [7]
  • Reduction of mitochondrial ROS production: Through direct scavenging of radicals and potentially by modulating electron transport chain function
  • Prevention of mitochondrial permeability transition pore (mPTP) opening: Thereby inhibiting cytochrome c release and apoptosis initiation
  • Enhancement of mitochondrial biogenesis: Through activation of PGC-1α and related pathways

These mitochondrial protective effects are particularly important in the context of neurodegenerative diseases, where mitochondrial dysfunction is increasingly recognized as an early and fundamental pathological event.

G OxidativeStress Oxidative Stress Keap1 Keap1-Nrf2 Dissociation OxidativeStress->Keap1 This compound This compound Administration This compound->Keap1 Sirt1 Sirt1 Activation This compound->Sirt1 Mitochondrial Mitochondrial Protection This compound->Mitochondrial Nrf2Transloc Nrf2 Nuclear Translocation Keap1->Nrf2Transloc ARE ARE Binding Nrf2Transloc->ARE AntioxidantGenes Antioxidant Gene Expression ARE->AntioxidantGenes HO1 HO-1 Increase AntioxidantGenes->HO1 NQO1 NQO1 Increase AntioxidantGenes->NQO1 Gpx4 Gpx4 Increase AntioxidantGenes->Gpx4 Therapeutic Therapeutic Effects HO1->Therapeutic NQO1->Therapeutic Gpx4->Therapeutic Sirt1->Nrf2Transloc MembranePotential Membrane Potential Stabilization Mitochondrial->MembranePotential ATP ATP Production Recovery Mitochondrial->ATP MembranePotential->Therapeutic ATP->Therapeutic Neuroprotection Neuroprotection Therapeutic->Neuroprotection Antidepressant Antidepressant Effects Therapeutic->Antidepressant

Diagram 2: Key signaling pathways modulated by this compound, showing the Nrf2 antioxidant response pathway and mitochondrial protection mechanisms that contribute to its therapeutic effects

Therapeutic Implications and Research Applications

Clinical and Preclinical Applications

The therapeutic potential of this compound extends across multiple disease domains, with the strongest evidence existing for neurological conditions. In amyotrophic lateral sclerosis (ALS), this compound has demonstrated significant clinical benefits, with phase II clinical trials showing that it reduces the progression of functional motor disturbances as measured by the ALSFRS-R scale [3] [5]. The efficacy of this compound in ALS patients has been associated with reduction of oxidative stress biomarkers, particularly the marked reduction of 3-nitrotyrosine (3NT) in cerebrospinal fluid to almost undetectable levels following six months of treatment [5].

In cerebrovascular diseases, this compound has been extensively used in Japan for acute ischemic stroke since 2001, with clinical studies demonstrating improved neurological outcomes. The drug's efficacy in stroke models has been attributed to its ability to reduce infarct volume, attenuate blood-brain barrier disruption, and decrease neuronal apoptosis [3]. More recently, research has explored this compound's potential in psychiatric disorders, with compelling evidence from rodent models of depression demonstrating that this compound administration (10 mg/kg, i.p.) dramatically ameliorates CSDS-induced depressive and anxiety-like behaviors [4].

Other promising research applications include:

  • Parkinson's disease: this compound treatment inhibited rotenone-mediated degeneration of dopaminergic neurons in rat models and reduced ROS levels [3]
  • Alzheimer's disease: In in vitro Aβ25–35-induced AD models, this compound decreased ROS production, apoptosis, and aggregation [3]
  • Traumatic brain injury: In rat models of TBI, this compound prevented hippocampal CA3 neuron loss, decreased oxidative stress, and reduced programmed death of neuronal cells [3]
  • Pulmonary disorders: In experimental asthma models, this compound exerted anti-asthmatic effects by activating the Keap1/Nrf2 pathway and increasing HO-1 expression [3]
Research Utility and Limitations

For research applications, this compound offers several advantages as an experimental antioxidant:

  • Well-characterized mechanism: Its free radical scavenging profile and effects on signaling pathways have been extensively documented
  • Blood-brain barrier penetration: Its physicochemical properties enable effective distribution to the central nervous system
  • Pleiotropic effects: Its ability to modulate multiple pathways simultaneously makes it valuable for complex disease models
  • Clinical relevance: Its established use in human diseases enhances the translational potential of preclinical findings

However, several limitations should be considered:

  • Administration route: The need for intravenous or intraperitoneal administration in most models may limit its utility in certain experimental designs
  • Dosing considerations: Optimal dosing may vary significantly across different model systems and requires careful determination
  • Specificity: While its broad activity is advantageous in some contexts, it may complicate mechanistic studies aimed at specific pathways

When selecting this compound for research applications, investigators should consider these factors in relation to their specific experimental goals and model systems.

Conclusion and Future Perspectives

The comprehensive analysis of this compound in comparison with other antioxidants reveals a compound with a unique and valuable profile for both research and clinical applications. Its balanced scavenging activity across multiple radical species, combined with its ability to activate endogenous antioxidant defenses through the Nrf2 pathway and protect mitochondrial function, distinguishes it from many other available antioxidants. The strong clinical evidence supporting its efficacy in ALS and acute ischemic stroke, coupled with promising preclinical data in numerous other conditions, underscores its therapeutic potential.

Future research directions should focus on several key areas:

  • Expansion of clinical applications: Well-designed clinical trials are needed to explore this compound's potential in other oxidative stress-related conditions such as Parkinson's disease, depression, and cognitive disorders
  • Formulation development: Investigation of novel delivery systems, including oral formulations, could significantly expand its clinical utility
  • Combination therapies: Exploration of synergistic effects with other therapeutic agents, such as the ALS drug riluzole or neurotrophic factors
  • Mechanistic refinement: Further elucidation of its molecular targets and signaling pathway interactions using advanced technologies like single-cell network profiling [8]

References

edaravone sublingual tablet versus intravenous cost-effectiveness analysis

Author: Smolecule Technical Support Team. Date: February 2026

Cost-Utility Analysis for ALS Treatment

The following table summarizes the core results of a 2024 cost-utility analysis comparing sublingual (SL) and intravenous (IV) edaravone for ALS over a 20-year time horizon [1] [2].

Analysis Scenario Incremental Cost (¥) Incremental QALYs ICER (¥ per QALY) Cost-Effectiveness Conclusion (vs. 3x GDP per capita threshold)
Base Case (Both administered at home) +12,670.04 +0.034 372,648.24 Not cost-effective [1]
Scenario (IV in hospital, SL at home) Lower (Dominant) Higher (Dominant) Dominant (costs less, more effective) Cost-effective [1]

Key Insight: The cost-effectiveness of the sublingual formulation is highly dependent on the treatment context. It becomes a cost-effective option when it saves patients the significant time and travel costs associated with receiving intravenous treatment at a hospital [1].

Supporting Experimental & Model Data

For a comprehensive comparison, here are the quantitative data and methodologies that underpin the analysis.

Bioavailability & Pharmacokinetics

A randomized controlled trial in healthy male volunteers established the bioavailability of the sublingual tablet, providing the pharmacological basis for its use as an alternative to the IV formulation [3].

Parameter Sublingual Tablet (30 mg) Intravenous Infusion (30 mg) Ratio (SL / IV)
C~max~ (mean) 2,030.2 ng/mL 2,354.0 ng/mL 83.92%
AUC~0-t~ (mean) 5,420.07 h·ng/mL 5,824.42 h·ng/mL 91.94%
T~max~ (median) 0.875 hour 0.5 hour -
Bioavailability - - 91.94%

Study Design: A two-way crossover study with a washout period of at least 24 hours. Subjects were randomized to one of two dosing sequences. Serial blood samples were collected for analysis [3].

Dosing & Administration

Both formulations follow the same cyclic treatment regimen but differ in administration, which is a key driver of cost differences [1] [4].

Attribute Sublingual Tablet Intravenous Formulation
Dosage Strength 30 mg per tablet 30 mg per vial
Daily Dosage 60 mg (two tablets) 60 mg (two vials)
Treatment Cycles Initial cycle: 14 days of treatment, 14-day drug-free period. Subsequent cycles: 10 days of treatment in a 14-day period, followed by a 14-day drug-free period.
Key Administration Notes Can be administered at home. Requires clinical setting for infusion (over 60 minutes) or trained nursing care at home.
Health Economic Model Structure

The cost-utility analysis was performed using a Markov model with the following structure to simulate the long-term progression of ALS and associated costs [1].

S1 ALS Stage 1 S1->S1 S2 ALS Stage 2 S1->S2 Death Death S1->Death S2->S2 S3 ALS Stage 3 S2->S3 S2->Death S3->S3 S4 ALS Stage 4 S3->S4 S3->Death S4->S4 S4->Death

Model Parameters:

  • Health States: Based on the King's ALS clinical staging system (Stages 1-4) and Death. Progression through stages is irreversible [1].
  • Cycle Length & Time Horizon: 3-month cycle length over a 20-year (lifetime) horizon [1].
  • Costs Included: Direct medical costs (medication, administration, adverse events), direct non-medical costs, and indirect costs (productivity losses) from a societal perspective [1].
  • Health Outcomes (QALYs): Health utility values for each ALS stage were derived from literature. An improvement factor of 1.021 was applied for the SL tablet to account for the convenience of at-home administration [1].

Mechanisms and Additional Context

Neuroprotective Mechanism of Action

While not directly a cost factor, the drug's mechanism is relevant for researchers. This compound is a potent free radical scavenger that provides neuroprotection against oxidative stress, a key contributor to motor neuron degeneration in ALS [4]. Recent research also indicates it activates the GDNF/RET neurotrophic signaling pathway, suggesting a broader mechanistic role beyond antioxidant activity [5].

Conclusion and Key Takeaways

For researchers and drug development professionals, the evidence indicates:

  • Pharmacological Equivalence: The sublingual tablet shows high bioavailability (92%) compared to the IV formulation, supporting its use as a therapeutically equivalent alternative [3].
  • Context-Dependent Cost-Effectiveness: The sublingual formulation is not cost-effective if both it and the IV formulation are administered at home. Its economic value is demonstrated in scenarios where it eliminates the need for repeated hospital visits for IV infractions, making it a dominant strategy (more effective and less costly) in those contexts [1].
  • Broader Implications: The convenience of sublingual administration can enhance treatment continuity and accessibility, which is crucial for a progressive disease like ALS. This analysis highlights the importance of considering the full treatment context, not just drug prices, in health economic evaluations.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

1-phenyl-3-methyl-5-pyrazolone appears as white to off-white powder or crystals. (NTP, 1992)
DryPowde

Color/Form

MONOCLINIC PRISMS FROM WATER
WHITE POWDER OR CRYSTALS

XLogP3

1.3

Exact Mass

174.0793

Boiling Point

549 °F at 105 mm Hg (NTP, 1992)
191 °C @ 17 MM HG; 287 °C @ 105 MM HG

Appearance

Solid powder

Melting Point

261 to 266 °F (NTP, 1992)
129.7
129.0 °C
127 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 216 companies from 23 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 15 of 216 companies. For more detailed information, please visit ECHA C&L website;
Of the 21 notification(s) provided by 201 of 216 companies with hazard statement code(s):;
H302 (26.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50.25%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (24.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (27.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (42.79%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H413 (17.41%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for improving neurological symptoms and damage from acute ischemic stroke and delaying disease progression of ALS.
FDA Label

Livertox Summary

Edaravone is a free radical scavenger and neuroprotective agent used for therapy of amyotrophic lateral sclerosis. Edaravone is associated with a low rate of serum aminotransferase elevations during therapy but has not been linked to instances of clinically apparent, acute liver injury.

Drug Classes

Amyotrophic Lateral Sclerosis Agents

Pharmacology

Edaravone scavenges free hydroxyl radicals and peroxynitrite radicals which are highly associated with neuronal damage/death from many cerebral vascular disorders such as ischemic strokes and degenerative neurological disorders such as ALS. It exerts a neuroprotective and antioxidant effect and delays disease progression by limiting the extent of lipid peroxidation via free radical generation and cell membrane damage from oxidative stress. It reversed the reduction in regional blood flow and cerebral edema in a case of ischemic stroke.

MeSH Pharmacological Classification

Free Radical Scavengers

ATC Code

N - Nervous system
N07 - Other nervous system drugs
N07X - Other nervous system drugs
N07XX - Other nervous system drugs
N07XX14 - Edaravone

Mechanism of Action

Nootropic and neuroprotective effects are mediated through inhibiting lipid peroxidation and scavenging free radicals. Edaravone acts to increase prostacyclin production, decrease lipoxygenase metabolism of arachidonic acid by trapping hydroxyl radicals, and inhibit alloxan-induced lipid peroxidation and quench active oxygen species. It targets various kinds of cells, including neurons, endothelial cells and myocardial cells [A19143]. There is also evidence of reduction of neuronal nitric oxide synthase (nNOS) levels and potentiation of SOD1 levels after transient ischemia in rabbits thus preventing spinal cord injury.

Vapor Pressure

less than 0.01 mm Hg at 68 °F (NTP, 1992)
LESS THAN 0.01 MM @ 20 °C

Pictograms

Irritant

Irritant

Other CAS

89-25-8

Wikipedia

Edaravone

Biological Half Life

The mean terminal elimination half-life of edaravone is 4.5 to 6 hours and the half-lives of its metabolites are 2 to 2.8 hours.

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Hair dyeing

Methods of Manufacturing

CONDENSATION OF PHENYLHYDRAZINE WITH ETHYL ACETOACETATE
BY CONDENSATION OF PHENYLHYDRAZINE WITH ETHYLACETOACETATE.

General Manufacturing Information

Synthetic dye and pigment manufacturing
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: ACTIVE

Dates

Last modified: 08-15-2023

Evaluation of Edaravone effects on the differentiation of human adipose derived stem cells into oligodendrocyte cells in multiple sclerosis disease in rats

Mohammad Bakhtiari, Nazem Ghasemi, Hossein Salehi, Noushin Amirpour, Mohammad Kazemi, Mohammad Mardani
PMID: 34265362   DOI: 10.1016/j.lfs.2021.119812

Abstract

Among all the treatments for Multiple Sclerosis, stem cell transplantation, such as ADSCs, has attracted a great deal of scientific attention. On the other hand, Edaravone, as an antioxidant component, in combination with stem cells, could increase the survival and differentiation potential of stem cells.
42 rats were divided into: Control, Cuprizone (CPZ), Sham, Edaravone (Ed), hADSCs, and Ed/hADSCs groups. Following induction of cuprizone, induced MS model, behavioral tests were designed to evaluate motor function during. Luxal fast blue staining was done to measure the level of demyelination and remyelination. Immunofluorescent staining was used to evaluate the amount of MBP, OLIG2, and MOG proteins. The mRNA levels of human MBP, MOG, and OLIG2 and rat Mbp, Mog, and Olig2 were determined via RT-PCR.
Flow cytometry analysis exhibited that the extracted cells were positive for CD73 (93.8 ± 3%) and CD105 (91.6 ± 3%), yet negative for CD45 (2.06 ± 0.5%). Behavioral tests, unveiled a significant improvement in the Ed (P < 0.001), hADSCs (P < 0.001), and Ed/hADSCs (P < 0.001) groups compared to the others. In the Ed/hADSCs group, the myelin density was significantly higher than that in the Ed treated and hADSCs treated groups (P < 0.01). Edaravone and hADSCs increased the expression of Mbp, Mog, and Olig2 genes in the cuprizone rat models. Moreover, significant differences were seen between the Ed treated and hADSCs treated groups and the Ed/hADSCs group (P < 0.05 for Mbp and Olig2 and P < 0.01 for Mog).
Edaravone in combination with hADSCs reduced demyelination and increased oligodendrogenesis in the cuprizone rat models.


ACUTE ISCHEMIC STROKE IN WOMEN: EFFICACY OF THE FREE RADICAL SCAVENGER EDARAVONE

Yuriy P Vdovychenko, Oleg A Loskutov, Oleksandr A Halushko, Maryna A Trishchynska, Dmytro O Dziuba, Tetiana M Povietkina, Alla D Vitiuk
PMID: 33851591   DOI:

Abstract

The aim: To investigate the effectiveness of usage of the free radical scavenger Edaravone in the therapy of women with AIS.
Materials and methods: A prospective study was conducted of 48 women with AIS, divided into two groups. Patients in the first group (n = 36) were treated with edaravone 30 mg twice a day intravenously. Neuroprotectors were not used in the control group (n = 12). Clinical-instrumental and neurological examination (Glasgow scale (SCG), FOUR, NIHSS, and neuronspecific enolase (NSE) levels) were performed on all patients.
Results: The mean FOUR score in the 1th group increased from 11.04±0.85 to 15.47±0.63 points against 11.39±0.56 to 13.46±1.49 in the control group (pp<0.05). The level of NSE in control group patients increased 10-fold (from 9.2 to 96.4 ng/ml, p<0.01). Subsequently, there was a rapid decrease in NSE level in 1th group, and in the control group until 10 days of treatment, the level of NSE did not reach the reference values (p p<0.05).
Conclusions: The introduction of edaravone in women with AIS results in positive results already in the acute period of the disease. The use of edaravon was significantly effective on the FOUR scale and the dynamics of NSE levels.


Design, synthesis, and neuroprotective effects of novel hybrid compounds containing edaravone analogue and 3-n-butylphthalide ring-opened derivatives

Xuejiao Li, Xinxin Wang, Longfei Miao, Yuying Guo, Renbin Yuan, Hongqi Tian
PMID: 33839420   DOI: 10.1016/j.bbrc.2021.03.171

Abstract

To develop anti-ischemic stroke drugs with higher blood-brain barrier (BBB) penetrating capability and neuroprotective activity, a series of hybrid compounds containing edaravone analogue and 3-n-butylphthalide (NBP) ring-opened derivatives were synthesized and biologically evaluated. Among them, compound 10a displayed the highest protective activity in SH-SY5Y cells against oxygen and glucose deprivation (OGD) and H
O
insults. Experiment results indicated that 10a could inhibit platelet aggregation via the synergistic action of the edaravone analogue and NBP, and its oral administration protected the rats against ischemia/reperfusion-induced brain injury. Moreover, 10a effectively inhibited apoptosis and reduced oxidative stress in OGD-exposed cells. Further analysis suggested that 10a might alleviate oxidative damage in SH-SY5Y cells via the modulation of the Nrf2 pathway. Collectively, these findings demonstrate that 10a can emerge as a potential candidate drug for the treatment of ischemic stroke.


Renal function in amyotrophic lateral sclerosis patients on long-term treatment with edaravone

Asako Kakimoto, Masatoshi Ishizaki, Hidetsugu Ueyama, Yasushi Maeda, Mitsuharu Ueda
PMID: 34032759   DOI: 10.1097/MD.0000000000026127

Abstract

Edaravone, a free radical-scavenger, was approved in Japan for the treatment of amyotrophic lateral sclerosis (ALS). However, the effect of the drug on renal function in ALS patients remains unclear. This study aimed to investigate renal function in ALS patients on long-term treatment with edaravone by measuring the serum estimated glomerular filtration rate based on cystatin C (eGFR-CysC).In a retrospective study, the data of ALS patients who were treated with over 10 cycles of intravenous edaravone treatment and were evaluated by eGFR-CysC before and after 10 cycles of treatment between July 2015 and June 2018 were analyzed. Then, the results were compared with those of a control ALS group that had never been treated with edaravone.There were 11 patients with ALS who received over 10 cycles of intravenous edaravone treatment. The mean interval between the first and final eGFR-CysC measurements was 18.7 ± 7.9 months. Three patients (27.3%) had >20 mL/min/1.73 m2 decrease in serum eGFR-CysC. However, no patients discontinued edaravone treatment because of renal dysfunction. The average variation rate of eGFR-CysC was not different between the long-term edaravone group (0.29 ± 1.07) and the control group (-0.34 ± 0.40).This retrospective, single-center analysis showed no clinical exacerbation of renal function in ALS patients who received long-term treatment with edaravone.


Impact of edaravone on serum CXC chemokine ligand-13 levels and perioperative neurocognitive disorders in elderly patients with hip replacement

Hai-Hui Xie, Hong-Yan Ma, Shu Zhang, Jian-Wen Li, Qi Han, Hui-Qun Chen, Bo-Qin Su, Jian-Ping Zhou
PMID: 34133348   DOI: 10.1097/CM9.0000000000001492

Abstract

Perioperative neurocognitive disorders (PND) are a series of severe complications in the perioperative and anesthetic periods with a decline in memory, execution ability, and information processing speed as the primary clinical manifestation. This study aimed to evaluate the impact of edaravone (EDA) on PND and peripheral blood C-X-C motif chemokine ligand 13 (CXCL13) levels in elderly patients with hip replacement.
A total of 160 elderly patients undergoing hip arthroplasty in Affiliated Dongguan People's Hospital of Southern Medical University (from March 2016 to March 2018) were randomly and double-blindly categorized into an EDA group and a control group (CON). Group EDA was administered intravenously EDA 30 min before surgery, and group CON was administered intravenously saline. The cognitive function of the two groups was evaluated 1-day before the operation and at 1 and 12 months after surgery, and the incidence of post-operative delirium was tested on days 1, 3, and 7 after surgery using the Chinese version of the confusion assessment method. Serum CXCL13 and interleukin (IL)-6 concentrations were measured before anesthesia, during surgery (30 min after skin incision), and on days 1, 3, and 7 after surgery. The continuous variables in accordance with normal distribution were tested using the Student's t test, the continuous variables without normal distribution using the Mann-Whitney U test, and categorical variables by the χ2 test or Fisher exact test.
The incidence of post-operative delirium within 7 days after surgery was significantly higher in group CON than that in group EDA (31.3% vs. 15.0%, t = -5.6, P < 0.001). The modified telephone interview for cognitive status and activities of daily life scores were significantly higher in the group EDA than those in the group CON at 1 month (39.63 ± 4.35 vs. 33.63 ± 5.81, t = -2.13, P < 0.05 and 74.3 ± 12.6 vs. 61.2 ± 13.1, t = -1.69, P < 0.05) and 12 months (40.13 ± 5.93 vs. 34.13 ± 5.36, t = -3.37, P < 0.05 and 79.6 ± 11.7 vs. 65.6 ± 16.6, t = -2.08, P < 0.05) after surgery; and the incidence of neurocognitive dysfunction was significantly lower in the group EDA than that in the group CON (P < 0.05). Serum CXCL13 and IL-6 concentrations were significantly lower in the group EDA than those in the group CON during and after surgery (P < 0.05).
EDA can significantly reduce the serum concentrations of CXCL13 and IL-6 and improve the PND of patients.


Safety and efficacy of edaravone for patients with acute stroke: A protocol for randomized clinical trial

Hailei Shan, Guangmei Jiao, Xi Cheng, Zhijie Dou
PMID: 33663100   DOI: 10.1097/MD.0000000000024811

Abstract

We performed a randomized clinical trial protocol to assess the effectiveness of edaravone for acute stroke. We hypothesized that edaravone is beneficial in improving neurological impairment resulting from acute stroke.
The protocol was reviewed and approved by the Research Ethics Board of Affiliated Hospital of Chengde Medical University (0092-2394), each participant signed a written consent before participating, and SPIRIT guidelines were followed throughout. The inclusion criteria for patients were as follows: diagnosed as acute stroke (ischemic stroke or intracerebral hemorrhage) by head CT or MRI within 72 hours; age greater than 18; motor function disorder; Glasgow Coma Scale greater than 12. Patients with the following symptoms were excluded: concurrent serious complications, such as coma, drug allergy, mental disorder, and other severe organic lesions in the brain. Sixty patients were finally included in the study. The control group accepted conventional treatment, while the treatment group received edaravone treatment on top of the conventional treatment of the control group. After treatment, the differences in functional movement, living ability score, neurological score, treatment effect, and adverse reaction of these 2 groups were tested and compared.
As aging worsens, the incidence of acute stroke continues to increase. Brain damage will induce the production of oxygen radicals, which can damage the cytomembrane of brain cells and finally damage the nervous system and cause cerebral injury as well as the cerebral edema. Edaravone is an antioxidant and oxygen radical scavenger that can inhibit lipid peroxidation during the scavenging of oxygen free radicals. Besides, it can also elicit anti-inflammatory protective effects for nerve cells, increase cerebral blood flow volume, prevent the aggravation of cerebral hypoperfusion toward necrosis, reduce nerve damage, and improve neurological functions and prognosis. This is the first randomized controlled trial to assess the efficacy of edaravone for treating acute stroke. High quality, large sample size, multicenter randomized trials are still required.
researchregistry6492.


Protective Effect of Edaravone against Cationic Lipid-Mediated Oxidative Stress and Apoptosis

Takeshi Terada, Jayesh A Kulkarni, Ariel Huynh, Yuen Yi C Tam, Pieter Cullis
PMID: 33390543   DOI: 10.1248/bpb.b20-00679

Abstract

Liposomes containing ionizable cationic lipids have been widely used for the delivery of nucleic acids such as small-interfering RNA and mRNA. The utility of cationic lipids with a permanent positive charge, however, is limited to in vitro transfection of cultured cells due to its dose-limiting toxic side effects observed in animals. Several reports have suggested that the permanently charged cationic lipids induce reactive oxygen species (ROS) and ROS-mediated toxicity in cells. We therefore hypothesized that the concomitant use of ROS inhibitor could reduce toxicity and improve drug efficacy. In this study, suppression of the cationic toxicity was evaluated using an ROS scavenger, edaravone, which is a low-molecular-weight antioxidant drug clinically approved for acute-phase cerebral infarction and amyotrophic lateral sclerosis. Cell viability assay in the mouse macrophage-like cell line RAW264 indicated that the concomitant use of edaravone were not able to suppress the cytotoxicity induced by cationic liposomes comprised of monovalent cationic lipid N-(1-[2,3-dioleyloxy]propyl)-N,N,N-trimethylammonium chloride (DOTMA) over a short period of time. Cationic lipids-induced necrosis was assumed to be involved in the cytotoxicity upon short-term exposure to cationic liposomes. On the other hand, the significant improvement of cell viability was observed when the short treatment with cationic liposomes was followed by exposure to edaravone for 24 h. It was also confirmed that apoptosis inhibition by ROS elimination might have contributed to this effect. These results suggest the utility of continuous administration with edaravone as concomitant drug for suppression of adverse reactions in therapeutic treatment using cationic liposomes.


Bacterial Meningitis Due to Streptococcus pneumoniae in a 7-Month-Old Girl Who Received Three Doses of 13-Valent Pneumococcal Conjugate Vaccine

Keishi Yoshida, Hidehiko Narazaki, Hajime Okada, Atsushi Takagi, Yasuhiko Itoh
PMID: 33311009   DOI: 10.1272/jnms.JNMS.2020_87-510

Abstract

In Japan, pneumococcal vaccine has been routinely administered since 2010 to prevent invasive pneumococcal diseases such as Streptococcus pneumoniae meningitis. We describe a case of pneumococcal meningitis in a 7-month-old girl who had received three doses of 13-valent pneumococcal conjugate vaccine. Brain magnetic resonance imaging showed infarcts in the right frontal region, and she was treated with antibiotics, intravenous immunoglobulin, dexamethasone, and edaravone. On day 27, an enhanced brain CT scan showed improvement of abnormal findings in the frontal region, except for slight atrophy. The S. pneumoniae serotype was 12F, which is not included in the 13-valent pneumococcal conjugate vaccine. A future vaccine is expected to use cross-reactivity to target common antigens.


Effects of intravenous thrombolysis with alteplase combined with edaravone on cerebral hemodynamics and T lymphocyte level in patients with acute cerebral infarction

Xiu-Xiu Li, Shi-Hui Liu, Su-Jing Zhuang, Shi-Feng Guo, Shou-Liang Pang
PMID: 33327266   DOI: 10.1097/MD.0000000000023414

Abstract

Our study aimed to investigate the effect of intravenous thrombolysis with alteplase and edaravone on cerebral hemodynamics and T lymphocyte level in patients harboring acute cerebral infarction.There involved a total of 118 patients with acute cerebral infarction from November 2017 to May 2019 in our hospital were randomly divided into 2 groups: the observation group (59 patients were treated with intravenous thrombolysis with alteplase combined with edaravone) and the control group (59 patients were treated with intravenous thrombolysis of alteplase). The clinical effect, neurological function, cerebral hemodynamic index, T lymphocyte level, oxygen free radical scavenging level and oxidative stress index of the 2 groups were observed and compared.Before the treatment, there were no significant differences in neurological function, cerebral hemodynamic indexes, T-lymphocyte level, oxygen free radical scavenging level and oxidative stress indexes between the 2 groups (P > .05). After the treatment, the neurological function, cerebral hemodynamic indexes, T-lymphocyte level, oxygen free radical scavenging level and oxidative stress indexes of the 2 groups were significantly improved. In addition, the observation group exerted greater beneficial effect in terms of the clinical effect, neurologic function, cerebral hemodynamic index, T lymphocyte level, oxygen free radical scavenging level and oxidative stress index than those of the control group (P < .05).The intravenous thrombolysis with alteplase and edaravone is effective in the treatment of acute cerebral infarction, which also provides better results in terms of improving the clinical efficacy and prognosis of patients and might be an alternative option for clinical practice.


Magnetic resonance metrics to evaluate the effect of therapy in amyotrophic lateral sclerosis: the experience with edaravone

Eugenio Distaso, Giammarco Milella, Domenico Maria Mezzapesa, Alessandro Introna, Eustachio D'Errico, Angela Fraddosio, Stefano Zoccolella, Franca Dicuonzo, Isabella Laura Simone
PMID: 33655342   DOI: 10.1007/s00415-021-10495-9

Abstract

Edaravone was approved as a new treatment for amyotrophic lateral sclerosis (ALS), although there are different opinions on its effectiveness. Magnetic resonance (MRI) measures appear promising as diagnostic and prognostic indicators of disease. However, published studies on MRI using to monitor treatment efficacy in ALS are lacking.
The objective of this study was to investigate changes in brain MRI measures in patients treated with edaravone.
Thirteen ALS patients assuming edaravone (ALS-EDA) underwent MRI at baseline (T0) and after 6 months (T6) to measure cortical thickness (CT) and fractional anisotropy (FA) of white matter (WM) tracts. MRI data of ALS-EDA were compared at T0 with those of 12 control subjects (CS), and at T6 with those of 11 ALS patients assuming only riluzole (ALS-RIL), extracted from our ALS cohort using a propensity-score-matching. A longitudinal MRI analysis was performed in ALS-EDA between T6 and T0.
At T0, ALS-EDA showed a cortical widespread thinning in both hemispheres, particularly in the bilateral precentral gyrus, and a reduction of FA in bilateral corticospinal tracts, in comparison to CS. Thinning in bilateral precentral cortex and significant widespread reduction of FA in several WM tracts were observed in ALS-EDA at T6 compared to T0. At T6, no significant differences in MRI measures of ALS-EDA versus ALS-RIL were found.
Patients treated with edaravone showed progression of damage in the motor cortex and several WM tracts, at a six-month follow-up. Moreover, this study showed no evidence of a difference between edaravone and riluzole.


Explore Compound Types